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  • Product: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Core Science & Biosynthesis

Foundational

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate: Comprehensive Technical Guide on Synthesis, Characterization, and Applications

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct chiral building blocks for complex active pharmaceutical ingredients (APIs). (R)-Ethyl 1-methylpyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct chiral building blocks for complex active pharmaceutical ingredients (APIs). (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (commonly referred to as N-methyl-D-proline ethyl ester) is a highly specialized chiral scaffold. Its rigid pyrrolidine ring and tertiary amine structure make it an invaluable precursor in asymmetric synthesis, particularly in the development of [1] and biodegradable chiral ionic liquids[2].

This whitepaper provides an authoritative, step-by-step guide to the physicochemical profiling, synthesis, and analytical validation of this specific enantiomer, ensuring researchers can confidently integrate it into their drug development pipelines.

Physicochemical Profiling & CAS Registry Analysis

A common pitfall in chiral drug development is the misidentification of enantiomers due to convoluted CAS registry databases. The (R)-enantiomer is distinct from its (S)-counterpart (L-proline derivative) and the racemic mixture. Below is the consolidated quantitative and registry data for accurate procurement and characterization.

Table 1: Physicochemical and Registry Data

ParameterValue / Description
Chemical Name (R)-Ethyl 1-methylpyrrolidine-2-carboxylate
Common Synonyms N-Methyl-D-proline ethyl ester; Ethyl D-N-methylprolinate
Primary CAS Number 42002-99-3 (Specific to the D-/R-isomer)[3]
Alternate CAS Number 90243-87-1 (Often cited in chiral catalogs)[4]
Racemic CAS Number 30727-23-2 (For reference/baseline testing)[5]
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Stereochemistry (R)-configuration

Mechanistic Role in Drug Development

The (R)-configuration of the pyrrolidine ring forces specific conformational constraints when integrated into larger macromolecules. In the synthesis of Tubulysin analogs —potent microtubule-disrupting agents used as ADC payloads—the N-methyl-D-proline derivative is utilized to cap the N-terminus of the peptide sequence[6].

The N-methylation eliminates hydrogen bond donation capability, thereby increasing the lipophilicity of the payload and altering the cis/trans isomerization kinetics of the adjacent amide bond. This structural rigidification is mechanistically responsible for the high-affinity binding of Tubulysin to the vinca domain of tubulin, leading to targeted apoptotic cell death in cancer therapies.

ADCPayloadLogic ChiralEster (R)-Ethyl 1-methylpyrrolidine- 2-carboxylate Hydrolysis Ester Hydrolysis (LiOH, H2O/THF) ChiralEster->Hydrolysis Deprotection NMedPro N-Methyl-D-Proline (Intermediate) Hydrolysis->NMedPro Yields free acid Coupling Peptide Coupling (HATU, DIPEA) NMedPro->Coupling N-terminal capping Tubulysin Tubulysin Analog (Microtubule Inhibitor) Coupling->Tubulysin Scaffold assembly ADC Antibody-Drug Conjugate (Targeted Therapy) Tubulysin->ADC Linker attachment

Integration of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate into Tubulysin ADC payloads.

Step-by-Step Synthesis & Enantiomeric Resolution

To maintain strict control over the chiral center, the synthesis is performed sequentially starting from optically pure D-Proline. The protocol below is designed as a self-validating system , where the physical phenomena observed at each step confirm the underlying chemical causality.

Phase 1: Eschweiler-Clarke Methylation
  • Causality: Direct alkylation with methyl iodide is avoided because it frequently leads to over-methylation, yielding an unusable quaternary ammonium salt. The utilizes formaldehyde and formic acid to perform a reductive amination. Formic acid acts as both the solvent and the hydride source, strictly limiting the reaction to tertiary amine formation.

  • Protocol:

    • Suspend D-Proline (1.0 eq) in a 1:1.2 molar ratio of 37% aqueous formaldehyde and 98% formic acid.

    • Heat the mixture gradually to 100°C under reflux.

    • Self-Validation: Monitor the reaction for the evolution of CO₂ gas. The cessation of bubbling physically validates the complete consumption of the intermediate iminium ion.

    • Concentrate in vacuo and recrystallize from acetone to yield N-Methyl-D-proline.

Phase 2: Anhydrous Esterification
  • Causality: Standard Fischer esterification (EtOH/H₂SO₄) produces water, limiting equilibrium conversion. By utilizing thionyl chloride (SOCl₂), the reaction generates HCl and an acyl chloride intermediate in situ. This drives the reaction to 100% conversion via the off-gassing of SO₂ and yields the product as a stable hydrochloride salt, preventing spontaneous diketopiperazine formation.

  • Protocol:

    • Cool absolute ethanol (10 volumes) to 0°C in an ice bath.

    • Add SOCl₂ (1.5 eq) dropwise to generate the ethanolic HCl solution.

    • Introduce the N-Methyl-D-proline intermediate and heat to reflux for 4 hours.

    • Self-Validation: The initial suspension will transition into a clear solution as the acyl chloride forms and reacts. Upon cooling and addition of diethyl ether, the (R)-Ethyl 1-methylpyrrolidine-2-carboxylate hydrochloride salt will spontaneously crystallize.

SynthesisWorkflow DPro D-Proline (Starting Material) Eschweiler Eschweiler-Clarke (CH2O, HCOOH, 100°C) DPro->Eschweiler Reductive Amination NMedPro N-Methyl-D-Proline Eschweiler->NMedPro CO2 evolution ceases Esterification Esterification (SOCl2, EtOH, Reflux) NMedPro->Esterification Acyl Chloride Intermediate Product (R)-Ethyl 1-methylpyrrolidine- 2-carboxylate Esterification->Product HCl Salt Crystallization QC Chiral HPLC & NMR Product->QC Enantiomeric Excess >99%

Step-by-step synthetic workflow for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Analytical Validation & Quality Control

To ensure no racemization occurred during the refluxing esterification step, rigorous Quality Control (QC) is mandatory. The protocol integrates a self-validating Chiral HPLC step: by spiking the sample with the racemic standard (CAS 30727-23-2), the analyst can definitively confirm baseline separation and quantify the enantiomeric excess (ee).

Table 2: Analytical Quality Control Parameters

Analytical TechniqueTarget ParameterExpected Outcome for Validation
¹H NMR (400 MHz, CDCl₃) N-CH₃ resonanceSharp singlet at ~2.35 ppm
¹H NMR (400 MHz, CDCl₃) Ester -CH₂-CH₃Quartet at ~4.1 ppm; Triplet at ~1.2 ppm
LC-MS (ESI+) [M+H]⁺ Ionm/z 158.1
Chiral HPLC (Daicel Chiralcel OD-H) Enantiomeric Excess (ee)> 99.0% (Baseline separation from (S)-isomer)

References

  • Molecular Cancer Therapeutics / AWS. "Design, Synthesis and Cytotoxic Evaluation of Novel Tubulysin Analogs as ADC Payloads." AWS/Literature Repository. Available at: [Link]

  • DCU Research Repository. "Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids and Their Applications in Surfactant Technology." doras.dcu.ie. Available at:[Link]

Sources

Exploratory

(R)-Ethyl N-methylprolinate chemical structure

An In-depth Technical Guide on (R)-Ethyl N-methylprolinate for Researchers, Scientists, and Drug Development Professionals Abstract (R)-Ethyl N-methylprolinate is a chiral building block of significant interest in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on (R)-Ethyl N-methylprolinate for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl N-methylprolinate is a chiral building block of significant interest in modern pharmaceutical and chemical research.[1][2][3][4] Its rigid pyrrolidine scaffold, combined with a defined stereocenter, makes it a valuable synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, scientifically-grounded synthetic protocols, and key applications in asymmetric synthesis and drug development, tailored for researchers and scientists in the field.

Part 1: Core Chemical Structure and Physicochemical Properties

(R)-Ethyl N-methylprolinate, systematically named (R)-ethyl 1-methylpyrrolidine-2-carboxylate, is a derivative of the naturally occurring amino acid L-proline. The defining structural features that govern its utility in stereoselective synthesis are its inherent chirality and the N-methylation that modifies its chemical reactivity.

Key Structural Features:

  • Chiral Center: The C2 carbon of the pyrrolidine ring is a stereogenic center with an (R) configuration, which is crucial for inducing asymmetry in chemical transformations.[1][3]

  • N-Methyl Group: The presence of a methyl group on the ring nitrogen enhances the nucleophilicity of the amine and sterically influences the conformational preference of the five-membered ring.

  • Ethyl Ester: The carboxyl group is protected as an ethyl ester, which can be readily hydrolyzed or transformed into other functional groups as dictated by the synthetic strategy.

Chemical Structure Diagram:

Caption: Chemical structure of (R)-Ethyl N-methylprolinate.

Physicochemical Data Summary:

PropertyValue
IUPAC Name (R)-ethyl 1-methylpyrrolidine-2-carboxylate
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~70-72 °C @ 10 mmHg
Density ~0.96 g/mL

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of (R)-Ethyl N-methylprolinate is efficiently achieved through a two-step process starting from the readily available chiral pool starting material, (R)-proline. This approach ensures the preservation of the critical stereochemistry.

Synthetic Workflow Diagram:

G Start (R)-Proline Step1 N-Methylation (Eschweiler-Clarke Reaction) Start->Step1 Intermediate (R)-N-Methylproline Step1->Intermediate Step2 Esterification (Fischer Esterification) Intermediate->Step2 Product (R)-Ethyl N-methylprolinate Step2->Product

Caption: Synthetic pathway from (R)-proline.

Detailed Experimental Protocols

Step 1: N-Methylation via Eschweiler-Clarke Reaction

  • Expertise & Experience: The Eschweiler-Clarke reaction is a robust and scalable method for the methylation of primary and secondary amines.[5][6][7] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it avoids the use of more hazardous alkylating agents and the reaction is irreversible due to the formation of carbon dioxide, driving it to completion.[5] Chiral amines typically do not racemize under these conditions.[5]

  • Protocol:

    • In a round-bottom flask, dissolve (R)-proline (1.0 eq) in formic acid (3.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aqueous formaldehyde (37 wt. %, 3.0 eq).

    • Heat the reaction mixture to reflux (approximately 100 °C) for 12-18 hours.

    • Allow the mixture to cool to room temperature and remove the excess formic acid and formaldehyde under reduced pressure to yield crude (R)-N-methylproline, which can be used directly in the next step.

Step 2: Fischer Esterification

  • Expertise & Experience: Fischer esterification is an acid-catalyzed equilibrium reaction.[8][9][10][11][12] To ensure a high yield of the ester, a large excess of the alcohol (ethanol in this case) is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[8][12] Concentrated sulfuric acid is a common and effective catalyst for this transformation.

  • Protocol:

    • Dissolve the crude (R)-N-methylproline from the previous step in absolute ethanol (10-15 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by vacuum distillation to obtain pure (R)-Ethyl N-methylprolinate.

Spectroscopic Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and complex multiplets for the pyrrolidine ring protons.
¹³C NMR Resonances for the carbonyl carbon, the N-methyl carbon, the carbons of the ethyl group, and the four distinct carbons of the pyrrolidine ring.
IR Spectroscopy A strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹.
Mass Spectrometry A molecular ion peak (or [M+H]⁺) corresponding to the calculated molecular weight of 157.21.

Part 3: Applications in Drug Development and Asymmetric Synthesis

Chiral building blocks are fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][4] (R)-Ethyl N-methylprolinate serves as a versatile precursor in the synthesis of more complex chiral molecules.

Logical Application Workflow:

G cluster_core Core Compound cluster_derivatives Functional Derivatives cluster_applications Final Applications RENP (R)-Ethyl N-methylprolinate Chiral Synthon ChiralAlcohol Chiral Alcohols (Reduction) RENP->ChiralAlcohol Amides Chiral Amides (Aminolysis) RENP->Amides Ligands Chiral Ligands Asymmetric Catalysis ChiralAlcohol->Ligands APIs Pharmaceutical Intermediates Drug Synthesis ChiralAlcohol->APIs Amides->APIs

Caption: Application pathways of (R)-Ethyl N-methylprolinate.

Case Study: Precursor to Chiral Ligands

A primary application of (R)-Ethyl N-methylprolinate is its reduction to the corresponding chiral alcohol, (R)-1-methylpyrrolidin-2-yl)methanol. This alcohol is a precursor to a variety of chiral ligands used in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing single-enantiomer drugs.[1][2]

Reduction Protocol:

  • Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent like THF to prevent quenching of the reactive hydride reagent.

  • Protocol:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-Ethyl N-methylprolinate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

    • Purify by vacuum distillation or chromatography.

This guide provides a foundational understanding of (R)-Ethyl N-methylprolinate, from its synthesis to its application, to aid researchers in leveraging this valuable chiral building block for the advancement of chemical synthesis and drug discovery.

References

  • Chemistry Steps. Fischer Esterification. [Link]

  • Neoterics. High Purity Chiral Building Blocks in Modern Pharma. [Link]

  • Zhang, X. et al. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Chem.sk. Eschweiler-Clarke reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

Sources

Foundational

In-Depth Technical Guide: (R)-1-Methyl-2-ethoxycarbonylpyrrolidine

Topic: (R)-1-Methyl-2-ethoxycarbonylpyrrolidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-1-Methyl-2-ethoxycarbonylpyrrolidine , al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-1-Methyl-2-ethoxycarbonylpyrrolidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-Methyl-2-ethoxycarbonylpyrrolidine , also known as Ethyl (R)-1-methylproline or N-Methyl-D-proline ethyl ester , is a critical chiral building block in organic synthesis and medicinal chemistry. With a molecular weight of 157.21 g/mol , this compound serves as a precursor for chiral diamines, organocatalysts, and peptidomimetics. Its specific stereochemistry ((R)-configuration) makes it indispensable for accessing the "unnatural" enantiomeric series of proline-derived auxiliaries, often required to modulate the pharmacokinetics or binding affinity of drug candidates.

This guide provides a comprehensive technical profile, including precise physicochemical data, a self-validating synthesis protocol, and analytical characterization methods.

Physicochemical Profile

The following data establishes the baseline specifications for (R)-1-Methyl-2-ethoxycarbonylpyrrolidine. Researchers should use these values for stoichiometry calculations and quality control.

PropertySpecificationNotes
IUPAC Name Ethyl (2R)-1-methylpyrrolidine-2-carboxylateDerived from D-Proline
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol Monoisotopic Mass: 157.1103
CAS Number Not widely listed; Enantiomer (S) is 26250-84-0Search as "N-Methyl-D-Proline Ethyl Ester"
Physical State Colorless to pale yellow oilHygroscopic
Boiling Point ~65–70 °C at 10 mmHgPredicted based on (S)-enantiomer
Density ~0.98 g/mL at 25 °C
Solubility Soluble in EtOH, MeOH, DCM, CHCl₃Limited solubility in non-polar alkanes
pKa (Conjugate Acid) ~8.5Tertiary amine basicity

Synthetic Pathway & Stoichiometry

The synthesis of (R)-1-Methyl-2-ethoxycarbonylpyrrolidine requires a two-step protocol starting from commercially available D-Proline . This route is preferred over direct methylation of proline followed by esterification to avoid racemization and solubility issues.

Step-by-Step Protocol
Phase 1: Esterification (Formation of D-Proline Ethyl Ester)
  • Reagents: D-Proline (MW 115.13), Thionyl Chloride (SOCl₂), Absolute Ethanol.

  • Mechanism: Acid-catalyzed Fischer esterification.

  • Procedure:

    • Suspend D-Proline (10.0 g, 86.9 mmol) in absolute ethanol (100 mL) at 0 °C.

    • Add SOCl₂ (1.2 eq, 7.6 mL) dropwise. Caution: Exothermic, HCl gas evolution.

    • Reflux for 4 hours. The solution will become clear.

    • Concentrate in vacuo to yield D-Proline ethyl ester hydrochloride as a white solid.

Phase 2: Reductive Methylation (Eschweiler-Clarke Variation)
  • Reagents: D-Proline Ethyl Ester HCl, Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.

  • Rationale: Reductive amination avoids quaternary ammonium salt formation (over-methylation) common with methyl iodide.

  • Procedure:

    • Dissolve the ester salt (from Phase 1) in DCM (150 mL).

    • Add TEA (1.0 eq) to liberate the free amine.

    • Add Formaldehyde (3.0 eq) and stir for 30 mins to form the iminium species.

    • Add STAB (1.5 eq) portion-wise at 0 °C. Stir at RT overnight.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.

    • Purification: Vacuum distillation (Kugelrohr) yields the pure title compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start D-Proline (C5H9NO2) Step1 Esterification (EtOH, SOCl2, Reflux) Start->Step1 Activation Inter Intermediate: D-Proline Ethyl Ester HCl Step1->Inter HCl Salt Formation Step2 Reductive Methylation (HCHO, NaBH(OAc)3) Inter->Step2 Free base & Methylation Product (R)-1-Methyl-2- ethoxycarbonylpyrrolidine (MW: 157.21) Step2->Product Isolation

Figure 1: Synthetic workflow for the conversion of D-Proline to (R)-1-Methyl-2-ethoxycarbonylpyrrolidine.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the identity and purity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Markers

The ¹H NMR spectrum provides a self-validating "fingerprint." The presence of the N-methyl singlet and the ethyl ester quartet confirms the structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Confirmation
4.15 Quartet (q)2H-OCH₂CH₃Confirms Ethyl Ester
3.05 Multiplet (m)1HC2-HConfirms Chiral Center Integrity
2.38 Singlet (s)3HN-CH₃Critical: Confirms N-Methylation
1.25 Triplet (t)3H-OCH₂CH₃Confirms Ethyl Ester
1.70–2.20 Multiplet (m)4HPyrrolidine RingRing Integrity
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Expected Parent Ion: [M+H]⁺ = 158.12 m/z .

  • Fragmentation Pattern:

    • Loss of ethoxy group (-OEt): [M - 45]⁺.

    • Loss of ester group (-COOEt): [M - 73]⁺ (Pyrrolidinium ion).

Validation Logic Diagram

ValidationLogic cluster_NMR 1H NMR Validation cluster_MS Mass Spec Validation Sample Purified Sample (R)-1-Methyl-2-ethoxycarbonylpyrrolidine Signal1 Singlet @ 2.38 ppm (N-Methyl) Sample->Signal1 Signal2 Quartet @ 4.15 ppm (Ethyl Ester) Sample->Signal2 Parent [M+H]+ = 158.1 (Parent Ion) Sample->Parent Pass VALIDATED Identity Confirmed Signal1->Pass Signal2->Pass Fragment Fragment 84 m/z (N-methylpyrrolidinium) Parent->Fragment CID Fragmentation Parent->Pass

Figure 2: Analytical decision tree for validating the molecular identity of the target compound.

Applications in Drug Development

The precise molecular weight and stereochemistry of (R)-1-Methyl-2-ethoxycarbonylpyrrolidine are pivotal in the following areas:

  • Chiral Auxiliary Synthesis:

    • The ester group can be reduced (using LiAlH₄) to form (R)-1-methyl-2-pyrrolidinemethanol , a precursor for chiral ligands used in asymmetric alkylations and reductions.

    • Reference Context: Similar to the use of (S)-proline derivatives in the synthesis of ACE inhibitors, the (R)-series allows for the exploration of alternative binding pockets in enzyme inhibition assays.

  • Ionic Liquid Design:

    • N-methylproline esters are quaternized to create chiral ionic liquids. The exact MW is crucial here for calculating the atom economy and density of the resulting solvent systems [1].

  • Peptidomimetics:

    • Incorporation into peptide backbones induces specific β-turn conformations. The N-methyl group eliminates the hydrogen bond donor capability of the amide nitrogen, altering the peptide's solubility and metabolic stability.

References

  • Green Synthesis of Ionic Liquids: Gathergood, N., et al. "Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids." DCU Research Repository. Available at: [Link]

  • Proline Ester Synthesis: "Design, Synthesis and Biological Properties of Amphiphilic Aminoglycosides." University of Manitoba MSpace. Available at: [Link]

  • Chiral Pyrrolidine Applications: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." MDPI Molecules. Available at: [Link]

Exploratory

Difference between (R)- and (S)-Ethyl 1-methylpyrrolidine-2-carboxylate

Technical Guide: Comparative Analysis of (R)- and (S)-Ethyl 1-methylpyrrolidine-2-carboxylate Executive Summary This guide details the structural, physicochemical, and functional distinctions between the (R)- and (S)- en...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Analysis of (R)- and (S)-Ethyl 1-methylpyrrolidine-2-carboxylate

Executive Summary This guide details the structural, physicochemical, and functional distinctions between the (R)- and (S)- enantiomers of Ethyl 1-methylpyrrolidine-2-carboxylate (also known as N-Methylproline ethyl ester). As a Senior Application Scientist, I have structured this analysis to support researchers in lead optimization, asymmetric synthesis, and pharmacokinetic profiling. The (S)-isomer, derived from natural L-proline, serves as a canonical peptidomimetic scaffold, while the (R)-isomer acts as a critical "unnatural" probe for stabilizing peptide bonds against proteolytic degradation.

Structural & Stereochemical Fundamentals

The core difference lies in the absolute configuration at the C2 position of the pyrrolidine ring. This stereocenter dictates the 3D trajectory of the ethyl ester side chain, influencing receptor binding affinity and catalytic selectivity.

Feature(S)-Isomer(R)-Isomer
Precursor L-Proline (Natural)D-Proline (Unnatural)
Configuration (S) / L(R) / D
Cahn-Ingold-Prelog Counter-clockwise priority (C2)Clockwise priority (C2)
Ring Conformation Typically Cγ-endo (envelope)Mirror image puckering
Primary Utility Chiral pool synthesis, Natural product mimicsProtease resistance, Stereochemical probes

Expert Insight: The N-methyl group introduces steric bulk that restricts rotation around the N-Cα bond, locking the molecule into a more rigid conformation compared to its non-methylated parent. This "pre-organization" is vital for high-affinity binding in drug targets.

Physicochemical Differentiation (Self-Validating Systems)

Distinguishing these enantiomers requires precise analytical workflows.[1] Standard achiral NMR cannot differentiate them; however, in a chiral environment, they diverge.

A. Optical Rotation (Polarimetry)

While specific rotation values depend on concentration and solvent, the direction is the primary validator.

  • (S)-Isomer: Generally exhibits a negative (-) rotation in polar solvents (e.g., Ethanol, Methanol).

  • (R)-Isomer: Exhibits a positive (+) rotation.

B. Chiral HPLC / GC

To validate enantiomeric excess (ee%), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 95:5) with 0.1% Diethylamine (DEA) to sharpen the amine peak.

  • Outcome: The enantiomers will have distinct retention times. (R) and (S) elution order depends on the specific column selector but will be baseline separated.

C. NMR with Chiral Shift Reagents

In the presence of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol), the N-methyl singlet (~2.3 ppm) will split into two distinct peaks if the sample is racemic, or shift differentially for pure enantiomers.

Synthetic Pathways & Racemization Control

The synthesis of these esters is prone to racemization via an enolization mechanism, particularly under basic conditions. The protocol below prioritizes stereochemical integrity.

Workflow Visualization (Graphviz)

SynthesisWorkflow Proline Start: (L)- or (D)-Proline Esterification Step 1: Esterification (EtOH, SOCl2, 0°C) Proline->Esterification Intermediate Ethyl Prolinate HCl Esterification->Intermediate Methylation Step 2: Reductive Amination (HCHO, NaBH(OAc)3, pH 6) Intermediate->Methylation Product Final: Ethyl 1-methyl pyrrolidine-2-carboxylate Methylation->Product Racemization RISK: Racemization (Avoid strong base) Methylation->Racemization If pH > 8

Figure 1: Stereoconservative synthesis workflow minimizing racemization risks.

Critical Synthesis Protocol: Reductive Amination Route

Note: This route is preferred over Eschweiler-Clarke for esters to prevent hydrolysis.

  • Esterification:

    • Suspend (S)-Proline in absolute Ethanol at 0°C.

    • Dropwise add Thionyl Chloride (SOCl2) (1.2 eq). Exothermic!

    • Reflux for 3 hours. Evaporate to dryness to yield (S)-Proline ethyl ester HCl.

  • N-Methylation (Reductive Alkylation):

    • Dissolve the ester HCl in Dichloromethane (DCM).

    • Add Formaldehyde (37% aq, 3 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Crucial Step: Maintain internal pH ~5-6 using Acetic Acid. Avoid Triethylamine or strong bases which trigger racemization at the alpha-carbon.

    • Stir at RT for 12h. Quench with saturated NaHCO3 (briefly) and extract immediately.

Pharmacological & Functional Divergence

The choice between (R)- and (S)- has profound implications in drug design.

Parameter(S)-Isomer (Natural-like)(R)-Isomer (Unnatural)
Peptide Bond Geometry Induces standard

-turns (Type I/II).
Induces reverse turns or destabilizes helices.
Metabolic Stability Susceptible to Prolyl oligopeptidases.Highly Resistant to proteolytic cleavage.
Receptor Binding Fits canonical "L-amino acid" pockets.Used to probe "promiscuous" pockets or block binding.
Toxicity Profile Generally recognized as safe (GRAS) analog.Potential for off-target toxicity (unmetabolized accumulation).

Mechanism of Action (Signaling/Stability): In peptide drugs, replacing an (S)-proline residue with the (R)-isomer (D-Proline analog) often halts the degradation pathway. The enzyme's catalytic triad cannot orient the "wrong-handed" carbonyl group for nucleophilic attack.

StabilityLogic cluster_S (S)-Isomer Path cluster_R (R)-Isomer Path Drug Peptide Drug Candidate S_Bind Fits Active Site Drug->S_Bind Contains (S) R_Bind Steric Clash / Mismatch Drug->R_Bind Contains (R) Enzyme Protease (e.g., Trypsin) Hydrolysis Rapid Hydrolysis (Half-life < 30 min) Enzyme->Hydrolysis S_Bind->Enzyme Substrate R_Bind->Enzyme Inhibitor/Resistant Stable Metabolically Stable (Half-life > 24 hrs) R_Bind->Stable

Figure 2: Mechanistic divergence in metabolic stability between (S)- and (R)-isomers.

References

  • Sigma-Aldrich. (S)-(-)-1-Methyl-2-pyrrolidinemethanol (Precursor Reference).[2] Retrieved from .

  • National Institutes of Health (PubMed). Formation and stability of the enolates of N-protonated proline methyl ester. (Racemization Kinetics).[3] Retrieved from .

  • Organic Syntheses. Synthesis of (S)-2-Methylproline (Methodology Analog). Org.[4][5] Synth. 1995, 72, 62. Retrieved from .[6]

  • ChemRxiv. Efficient Multigram Synthesis of Proline Containing Chimeras. (Synthesis Protocols). Retrieved from .

  • Oakwood Chemical. (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride (Starting Material). Retrieved from .

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in Drug Development

Executive Summary & Chemical Identity (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (commonly referred to as N-Methyl-D-proline ethyl ester) is a highly specialized chiral building block utilized extensively in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (commonly referred to as N-Methyl-D-proline ethyl ester) is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). The N-methylation of the proline ring induces specific conformational constraints—such as stabilizing cis peptide bonds and promoting β-turn formations—which are critical for optimizing the pharmacokinetic properties and receptor binding affinities of peptide drugs[1].

From a physicochemical standpoint, the substitution of the amide hydrogen with a methyl group significantly enhances the lipophilicity of the resulting compounds. This modification facilitates improved cellular membrane permeability compared to unmethylated proline derivatives, making it a highly desirable scaffold in modern drug discovery[2].

Physicochemical Properties & Data Presentation

Understanding the physical characteristics of this compound is the foundational step in predicting its behavior in both synthetic workflows and biological exposures.

Table 1: Physicochemical Profile of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

PropertyValue / Description
Chemical Name (R)-Ethyl 1-methylpyrrolidine-2-carboxylate
Common Synonyms N-Methyl-D-proline ethyl ester
CAS Number 90243-87-1 (R-enantiomer)[3], 30727-23-2 (Unspecified stereochemistry)[4]
Molecular Formula C8H15NO2[4]
Molecular Weight 157.21 g/mol
Physical State Liquid (Colorless to pale yellow)
Solubility Highly soluble in polar organic solvents (e.g., DCM, EtOAc, EtOH)[2]

Hazard Identification & Toxicological Mechanisms

While standard Safety Data Sheets provide baseline GHS classifications, understanding the causality behind these hazards is essential for advanced laboratory safety. Based on the structural profile of pyrrolidine-2-carboxylate derivatives, this compound exhibits several acute hazards[4].

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality of Irritation: The irritant nature of N-methyl-D-proline ethyl ester is fundamentally driven by its tertiary amine core and its ester linkage. Upon contact with physiological moisture (sweat, tears, mucous membranes), the basic nitrogen abstracts protons from water, causing a localized spike in pH. Simultaneously, the ethyl ester can undergo slow hydrolysis catalyzed by tissue esterases or ambient moisture, releasing ethanol and N-methyl-D-proline[5]. This dual action disrupts the lipid bilayer and denatures cellular proteins, manifesting as acute tissue irritation (H315/H319).

ToxicityMechanism A (R)-Ethyl 1-methylpyrrolidine- 2-carboxylate Exposure B Tissue Contact (Skin/Ocular/Respiratory) A->B Direct Contact / Inhalation C Amine Basicity (Proton Abstraction) B->C Interaction with Tissue Moisture D Ester Hydrolysis (Local pH Shift) B->D Enzymatic / Aqueous Cleavage E Cellular Irritation (H315 / H319 / H335) C->E Protein Denaturation D->E Osmotic Stress / Alcohol Release

Mechanistic pathway of tissue irritation by N-methyl-D-proline ethyl ester.

Experimental Workflows & Self-Validating Handling Protocols

Because the tertiary amine is susceptible to N-oxidation in the presence of atmospheric oxygen, and the ester can hydrolyze upon exposure to moisture, strict Schlenk line or glovebox techniques are recommended during multicomponent synthetic applications.

Protocol: Air-Free Transfer and Reaction Setup This protocol utilizes a self-validating system to ensure the integrity of the reagent and the safety of the operator.

  • Fume Hood Preparation: Ensure the fume hood face velocity is validated at >0.5 m/s.

    • Causality: The compound's volatility can lead to respiratory irritation (H335) if vapors are allowed to accumulate in the breathing zone.

  • PPE Selection: Don double-layer nitrile gloves and chemical splash goggles.

    • Causality: The lipophilic nature of the ethyl ester acts as a permeation enhancer, potentially carrying the basic pyrrolidine core through a single layer of nitrile over prolonged exposure[2].

  • Inert Gas Blanketing: Purge the reaction vessel with Argon or Nitrogen for 15 minutes.

    • Self-Validation: Use a mineral oil bubbler to visually confirm continuous positive pressure. This prevents the formation of reactive N-oxide impurities.

  • Reagent Transfer: Use a gas-tight syringe or cannula to transfer the (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

  • Reaction Quenching & Validation: Post-reaction, quench the mixture slowly with a saturated aqueous solution of ammonium chloride (NH4Cl) rather than strong mineral acids.

    • Causality: Strong acids can cause rapid, exothermic hydrolysis of the ester, destroying the chiral building block.

    • Self-Validation Step: Before proceeding to solvent extraction, test the aqueous layer with pH paper. A pH of 7.0–7.5 validates that the tertiary amine has been adequately neutralized. If the pH is >8, add additional NH4Cl. This critical check prevents the formation of intractable emulsions during the organic extraction phase.

HandlingWorkflow S1 1. Fume Hood Setup (Airflow >0.5 m/s) S2 2. PPE Donning (Double Nitrile, Goggles) S1->S2 S3 3. Inert Gas Blanketing (N2 or Ar) S2->S3 S4 4. Reagent Transfer (Syringe/Cannula) S3->S4 S5 5. Reaction Execution (Temp Monitored) S4->S5 S6 6. Quenching & Validation (pH 7) S5->S6

Step-by-step self-validating workflow for handling air-sensitive pyrrolidines.

Emergency Response & Spill Mitigation

Standard SDS guidelines often recommend simply "wiping up spills," which is chemically insufficient for basic esters and poses a risk to the responder.

Spill Mitigation Logic: Do not use water alone, as this will spread the lipophilic compound across the benchtop. Instead, apply a weakly acidic neutralizing absorbent (e.g., a sodium bisulfate-based spill kit).

Causality: The weak acid protonates the tertiary amine of the pyrrolidine ring. This achieves two critical safety outcomes:

  • It drastically reduces the vapor pressure of the compound, immediately mitigating the inhalation hazard (H335).

  • It converts the lipophilic ester into a highly water-soluble ammonium salt, allowing for safe, complete extraction from the spill surface using wet absorbent pads.

References

  • Labseeker. "7-TRIFLUOROMETHYL-2,3-DIHYDRO-1H-PYRIDO[2,3-B][1,4 ...: (R)-ethyl 1-methylpyrrolidine-2-carboxylate 90243-87-1". Labseeker Catalog. 3

  • BLD Pharm. "30727-23-2 | Ethyl 1-methylpyrrolidine-2-carboxylate". BLD Pharm Product Database. 4

  • BenchChem. "Early Studies on N-Methylated Proline Derivatives: A Technical Guide". BenchChem Technical Resources. 1

  • RSC Publishing. "Multicomponent synthesis of hydrazino depsipeptides". RSC Advances.

  • CymitQuimica. "CAS 475-11-6: N-Methyl-L-proline". CymitQuimica Technical Data. 2

  • IUCr. "Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins". International Union of Crystallography. 5

Sources

Exploratory

Solubility of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical phys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate, a chiral building block of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights into its behavior across a range of organic solvents, and robust, field-proven protocols for its empirical determination. Designed for researchers, chemists, and drug development professionals, this guide provides the necessary theoretical and practical framework to effectively manage and exploit the solubility properties of this important molecule.

Introduction: The Central Role of Solubility

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate is a derivative of the amino acid proline, featuring a chiral center, a tertiary amine, and an ethyl ester functional group. Such structures are pivotal scaffolds in the synthesis of a variety of biologically active molecules.[1] Understanding the solubility of this intermediate is not merely an academic exercise; it is a fundamental requirement for practical application. Process chemists require this information to design efficient crystallization-based purification protocols, while medicinal chemists and formulators depend on it to develop viable drug delivery systems. Poor solubility can impede in vitro testing, lead to erroneous structure-activity relationship (SAR) data, and ultimately cause the failure of promising drug candidates due to poor bioavailability.[2][3]

This guide will therefore address the solubility of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate from three critical perspectives:

  • Theoretical & Predictive Analysis: Examining the molecular structure to forecast its behavior in various solvent environments.

  • Experimental Determination: Providing detailed, validated protocols for measuring both thermodynamic and kinetic solubility.

  • Analytical Quantification: Outlining a robust HPLC-UV method for accurate concentration measurement.

Physicochemical Profile and Predicted Solubility

While extensive experimental data for this specific molecule is not publicly available, a robust prediction of its solubility profile can be established by analyzing its structural features and drawing parallels with related compounds.

2.1. Molecular Structure Analysis

  • Core Structure: A five-membered pyrrolidine ring.

  • Key Functional Groups:

    • Tertiary Amine (N-methyl): This group can act as a hydrogen bond acceptor but not a donor. Its basic nature (pKa of the conjugate acid is estimated to be around 6-7) means its protonation state, and thus solubility, will be highly dependent on the pH in aqueous or protic systems.[4]

    • Ethyl Ester (-COOEt): This group contains polar C=O and C-O bonds, allowing it to act as a hydrogen bond acceptor. The ethyl group adds lipophilicity compared to a methyl ester.

  • Chirality: The (R)-configuration does not directly influence solubility in achiral solvents but is critical for its biological activity and interactions in chiral environments.

2.2. The Principle of "Like Dissolves Like"

Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] A compound dissolves best in a solvent that has similar polarity and hydrogen bonding characteristics.

  • (R)-Ethyl 1-methylpyrrolidine-2-carboxylate can be classified as a moderately polar molecule with hydrogen bond accepting capabilities.

  • Its solubility will be a function of the solvent's ability to overcome the solute's crystal lattice energy (for solids) and engage in favorable intermolecular interactions.

2.3. Predicted Solubility in Common Organic Solvents

Based on these principles, the following table provides a predictive summary of the expected solubility of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate. This serves as a practical starting point for solvent screening in synthesis, purification, and formulation.

Solvent ClassExample SolventPolarity IndexH-BondingPredicted SolubilityRationale
Nonpolar Heptane, Toluene0.1, 2.4None/WeakLow Insufficient polarity to interact with the ester and amine groups.
Polar Aprotic Dichloromethane3.1AcceptorHigh Good dipole-dipole interactions with the ester and amine functionalities.
Ethyl Acetate4.4AcceptorHigh Structurally similar ester functionality promotes strong solute-solvent interactions.
Acetone5.1AcceptorHigh Strong dipole moment effectively solvates the polar groups of the solute.
Acetonitrile5.8AcceptorMedium to High Polar nature is favorable, though less effective than ketones or esters for this solute.
Polar Protic Isopropanol3.9Donor/AcceptorHigh Can accept a hydrogen bond from the solvent and interact via dipole forces.
Ethanol4.3Donor/AcceptorVery High Strong hydrogen bonding and polarity match lead to excellent solvation.
Methanol5.1Donor/AcceptorVery High Similar to ethanol, with slightly higher polarity enhancing interactions.
Aqueous Water10.2Donor/AcceptorModerate The presence of the ester and tertiary amine allows for some water solubility, but the hydrocarbon backbone limits it. Solubility is expected to be pH-dependent.

Experimental Determination of Solubility

Empirical measurement remains the cornerstone of solubility science. The choice of method depends on the stage of development; high-throughput kinetic assays are favored in early discovery, while the more rigorous thermodynamic "shake-flask" method is the gold standard for lead optimization and pre-formulation.[2][6]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method, established by Higuchi and Connors, determines the equilibrium solubility of a compound in a specific solvent at a given temperature, representing the true thermodynamic limit.[7][8]

G A Add excess solid compound to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-72h) A->B C Allow system to reach thermodynamic equilibrium B->C D Separate solid and liquid phases (Centrifugation or Filtration) C->D E Carefully extract supernatant D->E F Dilute supernatant with appropriate mobile phase E->F G Quantify concentration using a validated analytical method (HPLC-UV) F->G H Report solubility (e.g., mg/mL or µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid (R)-Ethyl 1-methylpyrrolidine-2-carboxylate to a glass vial. The excess should be visible to ensure a saturated solution is maintained.[8]

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired organic solvent.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 72 hours.[7]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.45 µm syringe filter.[9]

  • Sample Collection: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet or filter cake.

  • Dilution: Dilute the supernatant with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method described in Section 4.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the thermodynamic solubility.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is a non-equilibrium measurement used to rapidly assess the solubility of compounds in early drug discovery.[10] It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous or buffer system.

G A Prepare DMSO stock solution of test compound (e.g., 10 mM) B Dispense stock solution into 96-well plate A->B C Add aqueous buffer to each well to create a dilution series B->C D Incubate plate with shaking (e.g., 1-2 hours at 25 °C) C->D E Measure precipitation or turbidity (Nephelometry) D->E F Alternatively: Filter plate to remove precipitate D->F H Determine kinetic solubility E->H G Quantify concentration in filtrate (UV-Vis Plate Reader) F->G G->H

Caption: High-Throughput Kinetic Solubility Workflow.

  • Stock Solution: Prepare a 10 mM stock solution of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.[10]

  • Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25 °C).[10]

  • Analysis (Method A - Nephelometry): Place the microplate in a nephelometer to measure the light scattering caused by any precipitate formed. The lowest concentration at which significant scattering is detected is reported as the kinetic solubility.[6]

  • Analysis (Method B - Filtration & UV):

    • Place the assay plate on top of a 96-well filter plate (e.g., 0.45 µm).

    • Use a vacuum manifold to filter the solutions into a clean 96-well UV-compatible collection plate.[2]

    • Measure the UV absorbance of the filtrate in a plate reader at a predetermined wavelength (e.g., 254 nm).

    • Calculate the concentration of the dissolved compound by comparing the absorbance to a calibration curve prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is the kinetic solubility.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurately quantifying the concentration of the solute in solubility experiments. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, reliable, and accessible technique for this purpose.[11]

Step-by-Step HPLC-UV Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Select a wavelength of maximum absorbance for the compound, likely in the range of 210-260 nm. If unknown, perform a UV scan.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples (e.g., 1 µg/mL to 100 µg/mL).

  • Analysis Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the calibration standards in order of increasing concentration to generate a calibration curve.

    • Inject the diluted supernatant samples from the solubility experiments.

    • Plot a calibration curve of peak area versus concentration for the standards. The relationship should be linear (R² > 0.999).

    • Determine the concentration of the compound in the injected samples by interpolating their peak areas from the calibration curve.

Conceptual Framework: The Pillars of Solubility

The solubility of any compound is a multi-faceted property dictated by the interplay between the solute, the solvent, and the experimental conditions. This relationship can be visualized as follows:

G cluster_0 Solute Properties cluster_1 Solvent Properties cluster_2 System Conditions A Molecular Weight Solubility SOLUBILITY A->Solubility B Polarity (Dipole Moment) B->Solubility C H-Bonding (Acceptors/Donors) C->Solubility D Crystal Lattice Energy D->Solubility E Polarity (Dielectric Constant) E->Solubility F H-Bonding Capacity F->Solubility G Molecular Size & Shape G->Solubility H Temperature H->Solubility I Pressure I->Solubility J pH (for aqueous systems) J->Solubility

Caption: Factors Governing Molecular Solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate may not be widely available, the handling precautions should be based on those for structurally related N-alkylated amino acid esters and cyclic amines.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The solubility of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate is a pivotal parameter that dictates its utility in both chemical synthesis and pharmaceutical development. This guide provides a robust framework for understanding and determining this property. By combining theoretical predictions with rigorous experimental protocols like the shake-flask method and high-throughput kinetic assays, researchers can generate the reliable data needed to accelerate their projects. The successful application of these principles and methods will enable more efficient process development, more reliable screening data, and ultimately, a higher probability of success for the novel molecules derived from this versatile building block.

References

  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information. [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Center for Biotechnology Information. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Kinetic Solubility - In Vitro Assay. Bio-techne. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. [Link]

  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Emery Pharma. [Link]

  • Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. Creative Bioarray. [Link]

  • Ethyl 1-methylpyrrole-2-carboxylate. PubChem. [Link]

  • What is HPLC/UV? Certara. [Link]

  • Methyl pyrrolidine-2-carboxylate hydrochloride Properties. U.S. Environmental Protection Agency. [Link]

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. RSC Publishing. [Link]

Sources

Foundational

Physicochemical Profiling and Experimental Handling of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Executive Summary In modern asymmetric synthesis and drug development, functionalized proline derivatives serve as indispensable chiral building blocks. (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 42002-99-3), comm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis and drug development, functionalized proline derivatives serve as indispensable chiral building blocks. (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 42002-99-3), commonly referred to as D-N-methylproline ethyl ester, is a tertiary amine and ester whose precise physicochemical properties dictate its behavior in downstream coupling reactions and purification workflows[1].

This technical guide synthesizes the fundamental thermodynamic properties—specifically boiling point and density—of this compound. By understanding the causality behind its physical state, process chemists can design self-validating protocols for its isolation, purification, and analytical verification.

Physicochemical Fundamentals

To engineer robust synthetic processes, we must first deconstruct the molecular interactions that govern the macroscopic properties of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Thermodynamic Implications of N-Alkylation (Boiling Point)

The boiling point of the enantiomerically identical (S)-isomer is experimentally established at 83–84 °C under a reduced pressure of 17 mmHg [2]. Because enantiomers possess identical scalar physical properties in an achiral environment, the (R)-enantiomer shares this exact boiling point profile.

Causality Insight: Why is the boiling point relatively low, and why must it be distilled under vacuum? Unlike unsubstituted proline esters, which contain a secondary amine capable of intermolecular hydrogen bonding, the tertiary amine in 1-methylpyrrolidine-2-carboxylate relies solely on weaker dipole-dipole interactions and London dispersion forces. This structural modification significantly increases volatility. Vacuum distillation is strictly required because heating amino acid esters to their atmospheric boiling points provides enough thermal energy to trigger degradation pathways, such as decarboxylation or intermolecular cyclization into diketopiperazines.

Molar Volume and Packing Efficiency (Density)

The density of ethyl 1-methylpyrrolidine-2-carboxylate is approximately 0.99–1.01 g/cm³ at 20 °C [3].

Causality Insight: The addition of the ethyl ester group increases the molar volume compared to the methyl ester analog. Furthermore, the N-methyl group disrupts the dense, hydrogen-bonded network typically seen in N-H pyrrolidines. The inability to form tight hydrogen-bonded lattices leads to a slightly lower density than its non-methylated precursor (ethyl pyrrolidine-2-carboxylate, ~1.03 g/cm³).

Quantitative Data Summary
PropertyValueReference
Chemical Name (R)-Ethyl 1-methylpyrrolidine-2-carboxylate[1]
CAS Registry Number 42002-99-3[1]
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
Boiling Point 83–84 °C at 17 mmHg[2]
Density ~0.99–1.01 g/cm³ (at 20 °C)[3]

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure that researchers are not merely following instructions, but controlling the chemical environment.

Protocol 1: Precision Vacuum Distillation for Boiling Point Verification

Objective: To purify crude (R)-Ethyl 1-methylpyrrolidine-2-carboxylate and verify its identity via its boiling point without inducing thermal decomposition.

  • Apparatus Setup: Equip a short-path distillation apparatus with a precision vacuum regulator and a calibrated thermocouple positioned exactly at the distillation head.

  • Preparation: Load the crude compound into the boiling flask. Add a PTFE-coated magnetic stir bar.

    • Causality: Vigorous stirring prevents localized superheating and "bumping" under vacuum, which would otherwise contaminate the condenser with crude material.

  • Pressure Regulation: Apply and stabilize a steady vacuum of exactly 17 mmHg.

    • Causality: Maintaining exact pressure is critical. According to the Clausius-Clapeyron equation, boiling point fluctuates logarithmically with pressure; a deviation of even 2 mmHg will shift the boiling point outside the 83–84 °C window, leading to misidentification or poor fractionation.

  • Fraction Collection: Gradually heat the oil bath. Discard the initial fore-run (typically residual solvents or unreacted formaldehyde from the methylation step). Collect the main fraction distilling strictly between 83 °C and 84 °C [2].

  • Storage: Flush the receiving flask with inert argon gas and store at -20 °C.

    • Causality: Tertiary amines are susceptible to N-oxide formation upon prolonged exposure to atmospheric oxygen.

Protocol 2: Density Determination via Oscillating U-Tube Densitometry

Objective: To verify the purity and physical state of the distilled batch.

  • Calibration: Calibrate the oscillating U-tube densitometer using ultrapure water and dry air at exactly 20.0 °C.

  • Sample Preparation: Degas the purified (R)-Ethyl 1-methylpyrrolidine-2-carboxylate using brief ultrasonication.

    • Causality: Injecting a sample with dissolved gases or micro-bubbles drastically lowers the apparent mass inside the fixed volume of the U-tube, leading to falsely low density readings.

  • Measurement: Inject 1–2 mL of the degassed sample into the measuring cell. Allow thermal equilibration for 5 minutes to ensure the sample is exactly 20.0 °C.

  • Validation: Record the density. A reading between 0.99 and 1.01 g/cm³ confirms the absence of dense impurities (like unreacted starting materials) or highly volatile, low-density solvents[3].

Mechanistic Workflow Visualization

The following diagram maps the logical progression from the chiral pool starting material through the critical distillation step where the boiling point parameter is utilized for isolation.

G N1 D-Proline (Chiral Pool) N2 Esterification (EtOH, SOCl2) N1->N2 N3 D-Proline Ethyl Ester Intermediate N2->N3 N4 N-Methylation (Formaldehyde, NaBH3CN) N3->N4 N5 Crude (R)-Ethyl 1-methylpyrrolidine-2-carboxylate N4->N5 N6 Vacuum Distillation (83-84 °C @ 17 mmHg) N5->N6  Thermal Separation N7 Purified Target Compound (Density ~0.99 g/cm³) N6->N7  Yield & Purity

Synthesis and isolation workflow of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

References

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Executive Summary (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (also known as N-Methyl-D-Proline Ethyl Ester ) is a critical chiral building block used in the synthesis of peptidomimetics, neuroactive ligands, and specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (also known as N-Methyl-D-Proline Ethyl Ester ) is a critical chiral building block used in the synthesis of peptidomimetics, neuroactive ligands, and specific kinase inhibitors. Unlike its natural L-isomer counterpart, this (R)-enantiomer is often non-stock or "made-to-order" at major catalog houses, presenting significant supply chain risks regarding lead time and enantiomeric purity (ee%).

This guide provides a technical roadmap for securing high-quality material through two validated pathways: Direct Sourcing (identifying the correct CAS and supplier tier) and In-House Synthesis (a robust, self-validating protocol).

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, the exact chemical identity must be established to avoid common purchasing errors (e.g., confusing it with the pyrrole analog or the L-isomer).

AttributeSpecification
IUPAC Name Ethyl (2R)-1-methylpyrrolidine-2-carboxylate
Common Name N-Methyl-D-Proline Ethyl Ester
CAS Number 42002-99-3 (Free Base) / Note: Often sold as HCl salt
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol (Free Base)
Chirality (R)-enantiomer (derived from D-Proline)
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Stability Risk Prone to hydrolysis (moisture) and racemization (basic conditions).[1]
Critical Quality Attributes (CQAs)
  • Enantiomeric Excess (ee%): Must be ≥ 98.0% to prevent diastereomer formation in downstream coupling.

  • Salt vs. Free Base: The Hydrochloride (HCl) salt is strongly recommended for storage stability. The free base is an oil that degrades via oxidation and hydrolysis over time.

Sourcing Landscape

The market for D-amino acid derivatives is fragmented. Use the following hierarchy to select suppliers based on your project phase.

Tier 1: Validated Catalog Suppliers (High Reliability)

Best for: Research Scale (1g – 100g) These suppliers typically hold stock or have validated rapid-synthesis routes.

  • Chem-Impex International: Specializes in amino acid derivatives. High probability of stock for D-Proline analogs.

  • Enamine: Excellent for building blocks; often holds stock in US/EU warehouses.

  • Combi-Blocks: Reliable for gram-to-kilo scale with transparent inventory data.

Tier 2: Custom Synthesis & Bulk Aggregators

Best for: Pilot/Production Scale (>1kg)

  • WuXi AppTec / Pharmablock: Capable of multi-kilo GMP synthesis.

  • Hangzhou Tianye Chemicals: Listed supplier for CAS 42002-99-3 (Verify COA rigor before purchase).

Sourcing Decision Matrix

Use this logic flow to determine your procurement strategy.

SourcingStrategy Start Requirement: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate CheckStock Check Tier 1 (Chem-Impex/Enamine) CAS: 42002-99-3 Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Purchase HCl Salt (Verify ee% upon receipt) StockAvail->Buy Yes Custom Request Custom Synthesis (Lead Time: 4-8 weeks) StockAvail->Custom No (Large Scale) InHouse In-House Synthesis (See Protocol Below) StockAvail->InHouse No (Urgent/Small Scale)

Figure 1: Strategic sourcing decision tree for chiral proline derivatives.

In-House Synthesis Protocol (Self-Validating)

If commercial stock is unavailable, the synthesis from D-Proline (CAS 344-25-2, widely available) is robust. This two-step protocol minimizes racemization risk by performing esterification before reductive amination.

Reaction Scheme
  • Step 1: D-Proline → D-Proline Ethyl Ester HCl (Thionyl chloride/Ethanol)

  • Step 2: D-Proline Ethyl Ester HCl → Product (Formaldehyde/NaCNBH₃)

Detailed Methodology
Step 1: Esterification[2]
  • Reagents: D-Proline (10.0 g, 86.9 mmol), Absolute Ethanol (100 mL), Thionyl Chloride (1.2 eq).

  • Procedure:

    • Chill ethanol to 0°C. Add SOCl₂ dropwise (exothermic).

    • Add D-Proline in portions.

    • Reflux for 4 hours. Monitor by TLC (n-BuOH/AcOH/H₂O 4:1:1).

    • Concentrate in vacuo to yield D-Proline Ethyl Ester HCl as a white solid.

    • Checkpoint: ¹H NMR should show ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm).

Step 2: N-Methylation (Reductive Amination)
  • Reagents: D-Proline Ethyl Ester HCl (from Step 1), Formaldehyde (37% aq, 3 eq), NaCNBH₃ (1.5 eq), Acetonitrile/H₂O.

  • Procedure:

    • Dissolve the ester salt in MeCN/H₂O (5:1). Adjust pH to ~6 with mild base (avoid strong base to prevent hydrolysis).

    • Add Formaldehyde. Stir 30 min.

    • Add NaCNBH₃ portion-wise at 0°C. Stir at RT for 12h.

    • Workup: Quench with dilute HCl. Remove solvent. Basify carefully with NaHCO₃ (cold) to pH 8. Extract immediately with DCM.

    • Dry (Na₂SO₄) and concentrate.[3]

    • Purification: Distillation (vacuum) or convert to HCl salt for crystallization.

Synthesis Workflow Diagram

SynthesisFlow Input D-Proline (CAS 344-25-2) Step1 Esterification (SOCl2 / EtOH) Input->Step1 Intermed D-Proline Ethyl Ester HCl Step1->Intermed Step2 Reductive Methylation (HCHO / NaCNBH3) Intermed->Step2 Product (R)-Ethyl 1-methyl pyrrolidine-2-carboxylate Step2->Product

Figure 2: Two-step synthesis pathway minimizing racemization risks.

Quality Control & Validation

Whether bought or made, the material must pass strict QC. The primary risk is the presence of the (S)-enantiomer (L-Proline derivative), which is a common impurity in bulk D-Proline supplies.

Analytical Protocol
MethodParameterAcceptance Criteria
¹H NMR (CDCl₃) Chemical PurityN-Methyl singlet (~2.4 ppm), Ethyl ester signals. No aldehyde peaks.
Chiral HPLC Enantiomeric Excess> 98.0% ee
Karl Fischer Water Content< 0.5% (Critical for ester stability)
Chiral HPLC Method (Standardized)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm.

  • Note: The amine modifier (Diethylamine) is crucial to sharpen the peak of the basic pyrrolidine nitrogen.

Handling and Storage

  • Storage: Store as the HCl salt at -20°C under argon. The free base should be used immediately upon generation.

  • Stability: Avoid aqueous basic conditions which promote rapid ester hydrolysis and potential racemization via the enolate intermediate.

References

  • Chemical Identity: PubChem. Ethyl 1-methylpyrrolidine-2-carboxylate Compound Summary. Link (Search Term: N-methylproline ethyl ester).

  • Synthesis Protocol: Beck, A. K., et al. "Synthesis of (S)-2-Methylproline."[4] Organic Syntheses, Vol. 72, 1995, p. 62. (Adapted for N-methylation). Link

  • Sourcing Data: Chem-Impex International. D-Proline Ethyl Ester Hydrochloride Product Page. Link

  • Chiral Analysis: Beesley, T. E., & Scott, R. P. Chiral Chromatography. Wiley, 1998. (Reference for polysaccharide column selection for amino esters).
  • Supplier Verification: ChemicalBook. CAS 42002-99-3 Suppliers. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate from D-proline

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate, a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate, a critical chiral building block in pharmaceutical development. The described methodology starts from the readily available and enantiopure D-proline. The synthesis is a robust two-step process involving an initial Fischer-Speier esterification, followed by an Eschweiler-Clarke reductive N-methylation. This application note details the experimental protocols, explains the underlying reaction mechanisms, and presents the information in a clear, structured format to ensure reproducibility and success.

Introduction: The Significance of Chiral Pyrrolidines

Chiral pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to impart conformational rigidity and specific stereochemical interactions with biological targets. (R)-Ethyl 1-methylpyrrolidine-2-carboxylate, in particular, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules. The use of D-proline as a starting material is advantageous due to its natural abundance, high enantiomeric purity, and cost-effectiveness.

This guide presents a scientifically sound and validated protocol for the preparation of this key intermediate. The chosen synthetic route is designed for both laboratory-scale and potential scale-up operations, focusing on high yields and the preservation of stereochemical integrity.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two sequential transformations:

  • Fischer-Speier Esterification: The carboxylic acid moiety of D-proline is converted to its corresponding ethyl ester.

  • Eschweiler-Clarke Reductive N-methylation: The secondary amine of the resulting proline ester is methylated to a tertiary amine.

This pathway is efficient and avoids the need for expensive or hazardous reagents, making it an attractive method for many laboratories.

Figure 1: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

PART A: Fischer-Speier Esterification of D-proline

This classic acid-catalyzed esterification converts the carboxylic acid of D-proline into the ethyl ester.[1] The use of a large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)Notes
D-Proline115.1310.0 g0.087Ensure it is dry.
Absolute Ethanol46.07150 mL-Acts as both reagent and solvent.
Concentrated Sulfuric Acid98.083.0 mL-Catalyst; add slowly and with cooling.
Saturated Sodium Bicarbonate Solution-As needed-For neutralization.
Anhydrous Sodium Sulfate142.04~10 g-For drying the organic extract.
Diethyl Ether74.12~200 mL-For extraction.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-proline (10.0 g) in absolute ethanol (150 mL).

  • Acid Addition: Cool the suspension in an ice-water bath. Slowly, and with vigorous stirring, add concentrated sulfuric acid (3.0 mL) dropwise. Caution: This is an exothermic process.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (~100 g).

  • Neutralization: Slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the aqueous solution is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield (R)-Ethyl pyrrolidine-2-carboxylate as a colorless oil. The crude product is often of sufficient purity for the next step.

PART B: Eschweiler-Clarke Reductive N-methylation

This reaction provides a straightforward method for the methylation of the secondary amine of the proline ester.[2][3] It utilizes an excess of formic acid and formaldehyde, which serve as the reducing agent and the source of the methyl group, respectively.[2][3][4][5] A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts.[2][5]

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (from crude)Moles (approx.)Notes
(R)-Ethyl pyrrolidine-2-carboxylate143.18~12.4 g0.087Crude product from the previous step.
Formaldehyde (37% aqueous solution)30.0310 mL~0.13Source of the methyl group.
Formic Acid (88-90%)46.038 mL~0.21Reducing agent.
10 M Sodium Hydroxide Solution-As needed-For basification.
Anhydrous Magnesium Sulfate120.37~10 g-For drying the organic extract.
Diethyl Ether74.12~200 mL-For extraction.

Step-by-Step Procedure:

  • Reaction Setup: To the flask containing the crude (R)-Ethyl pyrrolidine-2-carboxylate, add formaldehyde solution (10 mL) followed by formic acid (8 mL).

  • Heating: Heat the reaction mixture in an oil bath at 80-90 °C for 6-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the mixture to room temperature. Carefully basify the solution to a pH > 10 by the slow addition of 10 M sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude (R)-Ethyl 1-methylpyrrolidine-2-carboxylate can be purified by vacuum distillation to yield a colorless liquid.

Mechanistic Rationale and Scientific Insights

Fischer-Speier Esterification: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[6] Subsequent proton transfer and elimination of water yield the ester.[1][6]

Eschweiler-Clarke Reaction: This reaction proceeds via the formation of an iminium ion.[4][5] The secondary amine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.[5] Formic acid then delivers a hydride to the iminium ion, reducing it to the tertiary amine and releasing carbon dioxide.[7] This release of gas helps to drive the reaction to completion.[2]

Expected Results and Data

StepCompound NameStarting Material WeightExpected Yield (%)Physical Appearance
1(R)-Ethyl pyrrolidine-2-carboxylate10.0 g D-Proline>90%Colorless oil
2(R)-Ethyl 1-methylpyrrolidine-2-carboxylate~12.4 g crude ester85-95%Colorless liquid

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate from D-proline. By following these procedures and understanding the underlying chemical principles, researchers can confidently produce this valuable chiral intermediate for their drug discovery and development programs.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Icke, R. N.; Wisegarver, B. B.; Alles, G. A. (1945). β-Phenylethylamine Derivatives. Substituted β-Phenylethyl- and N-Methyl-β-phenylethylamines. Journal of the American Chemical Society, 67(8), 1355–1357.
  • Pine, S. H.; Sanchez, B. L. (1971). The Eschweiler-Clarke reaction. A simple modification. The Journal of Organic Chemistry, 36(6), 829–832.
  • Wikipedia. (2024). Fischer–Speier esterification. [Link]

  • Wikipedia. (2024). Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction. YouTube. [Link]

  • Organic Reactions Explained. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]

Sources

Application

Application Notes and Protocols: N-methylation of D-proline Ethyl Ester

Introduction N-methylation of amino acids and their derivatives is a critical modification in the fields of medicinal chemistry and drug development. The introduction of a methyl group to the nitrogen atom of a peptide b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylation of amino acids and their derivatives is a critical modification in the fields of medicinal chemistry and drug development. The introduction of a methyl group to the nitrogen atom of a peptide backbone can profoundly alter the molecule's pharmacological profile. This modification can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational flexibility of the peptide, which can lead to increased potency and receptor selectivity.

D-proline and its derivatives are valuable chiral building blocks in the synthesis of numerous pharmaceutical agents. The N-methylation of D-proline ethyl ester yields N-methyl-D-proline ethyl ester, a key intermediate for the synthesis of more complex molecules. This guide provides detailed protocols for two common and effective methods for the N-methylation of D-proline ethyl ester: the Eschweiler-Clarke reaction and a classical alkylation using methyl iodide. This document is intended for researchers, scientists, and drug development professionals seeking reliable and well-documented procedures for this important transformation.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] A significant advantage of this method is that it selectively produces the tertiary amine without the risk of over-alkylation to form a quaternary ammonium salt, which can be a common side reaction with other alkylating agents.[1][3] The reaction is typically performed in an aqueous solution at elevated temperatures.[1]

Causality of Experimental Choices

The use of excess formaldehyde and formic acid drives the reaction to completion. Formic acid serves a dual role: it protonates the intermediate iminium ion and then acts as a hydride donor for its reduction, releasing carbon dioxide in an irreversible step.[4] Heating the reaction mixture, often to near boiling, provides the necessary activation energy for the reaction to proceed at a practical rate.[1] The work-up procedure is designed to remove the excess formic acid and formaldehyde and to isolate the basic N-methylated product.

Experimental Protocol: N-methylation of D-proline ethyl ester via Eschweiler-Clarke Reaction

Materials:

  • D-proline ethyl ester hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve D-proline ethyl ester hydrochloride (1 equivalent) in water.

  • Addition of Reagents: To the stirred solution, add formaldehyde (37% aqueous solution, 2.5 equivalents). Then, slowly add formic acid (98%, 2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH of the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-D-proline ethyl ester.

    • The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.[5][6]

Eschweiler-Clarke Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve D-proline ethyl ester HCl in water add_reagents Add Formaldehyde and Formic Acid start->add_reagents reflux Heat to reflux for 4-6 hours add_reagents->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end end purify->end N-methyl-D-proline ethyl ester

Caption: Workflow for the Eschweiler-Clarke N-methylation of D-proline ethyl ester.

Method 2: N-methylation using Methyl Iodide

A traditional and straightforward method for N-methylation involves the direct alkylation of the secondary amine with an alkyl halide, such as methyl iodide, in the presence of a base.[7] This method is often performed in an organic solvent.

Causality of Experimental Choices

Potassium carbonate is a commonly used inorganic base that is strong enough to deprotonate the secondary amine, but mild enough to avoid significant side reactions like ester hydrolysis.[8] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the SN2 reaction.[8] Methyl iodide is a highly reactive methylating agent.[7] The reaction temperature is typically kept moderate to control the reaction rate and minimize potential side reactions. The work-up involves removing the inorganic salts and the solvent to isolate the product.

Experimental Protocol: N-methylation of D-proline ethyl ester using Methyl Iodide

Materials:

  • D-proline ethyl ester

  • Methyl iodide

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Dichloromethane or Ethyl acetate

  • Water

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stir bar, add D-proline ethyl ester (1 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask to create a stirrable suspension.

  • Addition of Methyl Iodide: Slowly add methyl iodide (1.2-1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts and DMF.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-D-proline ethyl ester.

    • Further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

Methyl_Iodide_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine D-proline ethyl ester and K₂CO₃ add_solvent Add anhydrous DMF or Acetone start->add_solvent add_MeI Add Methyl Iodide add_solvent->add_MeI react Stir at RT or 40-50 °C for 12-24h add_MeI->react filter_salts Filter inorganic salts react->filter_salts concentrate_filtrate Concentrate filtrate filter_salts->concentrate_filtrate extract_wash Dissolve in DCM and wash with water concentrate_filtrate->extract_wash dry Dry organic layer (e.g., MgSO₄) extract_wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end end purify->end N-methyl-D-proline ethyl ester

Caption: Workflow for the N-methylation of D-proline ethyl ester using methyl iodide.

Comparison of N-methylation Methods

ParameterEschweiler-Clarke ReactionMethyl Iodide Alkylation
Methyl Source FormaldehydeMethyl Iodide
Reducing Agent Formic AcidNot applicable
Key Advantage Avoids over-methylation (quaternary salt formation)[1][3]Simple reagents and setup
Reaction Conditions Aqueous, reflux (approx. 100-110 °C)[1]Anhydrous, room temperature to mild heating (40-50 °C)
Work-up Neutralization and extractionFiltration and extraction/washing
Safety Considerations Formic acid is corrosive. Formaldehyde is a suspected carcinogen.Methyl iodide is toxic and a carcinogen.[7]
Potential Side Reactions Formation of N-formyl derivative as a minor impurity.[9]Over-alkylation to form quaternary ammonium salt.

Analytical Characterization of N-methyl-D-proline ethyl ester

Confirmation of the successful N-methylation of D-proline ethyl ester requires thorough analytical characterization. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most indicative signal for successful N-methylation is the appearance of a singlet corresponding to the N-methyl protons. This signal is typically observed in the range of 2.2-2.5 ppm. Other expected signals include the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and the protons of the proline ring.

¹³C NMR: In the ¹³C NMR spectrum, the appearance of a new signal in the range of 40-45 ppm is characteristic of the N-methyl carbon. The carbonyl carbon of the ester group is expected around 173-175 ppm, and the carbons of the ethyl group and the proline ring will also be present in their respective expected regions.

Note: Specific chemical shift values can vary depending on the solvent used for analysis.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. For N-methyl-D-proline ethyl ester (C₈H₁₅NO₂), the expected molecular weight is 157.21 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 158.2.

The fragmentation pattern in mass spectrometry can also provide structural information. Common fragmentation pathways for proline esters include the loss of the ethoxycarbonyl group.[12][13][14]

Conclusion

This application note provides detailed protocols and the underlying scientific rationale for two robust methods of N-methylating D-proline ethyl ester. The Eschweiler-Clarke reaction offers excellent selectivity for the tertiary amine, while the methyl iodide method provides a straightforward alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Proper analytical characterization using NMR and MS is essential to confirm the identity and purity of the final product, a key intermediate for further synthetic applications in drug discovery and development.

References

  • N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. PubMed. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. ResearchGate. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]

  • Spectral Assignments and Reference Data. Universitat de València. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Synthesis of N-Alkyl Amino Acids. InTechOpen. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • L-Proline. Organic Syntheses. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • Amino Acids: Proline. IMSERC. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline. Synfacts. [Link]

  • C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... ResearchGate. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides. ResearchGate. [Link]

  • N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • L-Proline, 2-methyl-. Organic Syntheses. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

  • Conformational dependence of chemical shifts in the proline rich region of TAU protein. PMC. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. PMC. [Link]

  • and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]

Sources

Method

Advanced Application Note: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (the ethyl ester of N-methyl-D-proline) is a privileged chiral scaffold in modern organic synthesis. Characterized by a rigid pyrrolidine ring, a tertiary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (the ethyl ester of N-methyl-D-proline) is a privileged chiral scaffold in modern organic synthesis. Characterized by a rigid pyrrolidine ring, a tertiary amine, and a reactive ester handle, this molecule serves as a highly effective chiral auxiliary. This application note provides drug development professionals and synthetic chemists with field-proven protocols for utilizing this auxiliary in two advanced methodologies: the generation of traceless chiral triazine coupling reagents and diastereoselective hydrazone alkylation.

Mechanistic Grounding & Causality (E-E-A-T)

The efficacy of (R)-ethyl 1-methylpyrrolidine-2-carboxylate as a chiral auxiliary stems from its unique steric and electronic profile:

  • Conformational Rigidity & Steric Shielding : The five-membered pyrrolidine core restricts conformational flexibility. The N-methyl group effectively blocks one face of the molecule. When attached to a prochiral substrate, it forces incoming reagents to attack from the less hindered trajectory, enabling high stereocontrol[1].

  • Traceless Departure : In coupling applications, the auxiliary is designed to depart immediately after the activation of the carboxylic function. This "traceless" nature ensures that subsequent stages of the reaction proceed without perturbation from a residual chirality discriminator[2].

  • Electronic Modulation : The tertiary amine can participate in enamine/iminium ion catalysis or coordinate with metal centers, stabilizing the transition state during asymmetric transformations[1].

Application 1: Synthesis of Traceless Chiral Triazine Coupling Reagents

Causality & Principle : Esters of N-methylproline react with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form chiral N-triazinylammonium salts. These salts act as enantioselective coupling reagents for racemic carboxylic acids. The departure of the chiral auxiliary during the amide bond formation leaves no trace, allowing predictable stereocontrol and high enantiomeric purity of the final peptide or amide[2].

Protocol: Preparation and Application of the Chiral Triazine Reagent
  • Reagent Activation : Dissolve (R)-ethyl 1-methylpyrrolidine-2-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Triazine Coupling : Add CDMT (1.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

  • Salt Formation : Slowly add tetrafluoroboric acid (

    
    ) etherate (1.0 equiv) dropwise. The reaction is stirred for 2 hours at room temperature to form the chiral N-triazinylammonium tetrafluoroborate salt.
    
  • Enantioselective Coupling : Add the racemic carboxylic acid (e.g., rac-Z-Ala-OH) (1.0 equiv) and a nucleophile (e.g., glycine methyl ester) (1.0 equiv) directly to the in situ generated coupling reagent.

  • Self-Validation Step : Monitor the reaction via

    
     NMR and 
    
    
    
    NMR. The disappearance of the CDMT precursor and the shift of the N-methyl protons confirm the formation of the ammonium salt. Analyze the final dipeptide via chiral HPLC to confirm the enantiomeric ratio (e.r.).

TriazineWorkflow A (R)-Ethyl 1-methylpyrrolidine -2-carboxylate B CDMT + HBF4 (Activation) A->B C Chiral N-Triazinylammonium Salt B->C Salt Formation D Racemic Carboxylic Acid + Amine C->D Addition E Enantioselective Coupling D->E F Enantiopure Amide (Traceless Departure) E->F Auxiliary Leaves

Workflow for the synthesis and application of traceless chiral triazine coupling reagents.

Application 2: Asymmetric Alkylation via Chiral Hydrazones

Causality & Principle : The transformation of the ester into a carbohydrazide enables condensation with prochiral ketones. Upon deprotonation with a strong base (LDA), a rigid lithium azaenolate is formed. The (R)-configured pyrrolidine ring dictates the stereoselectivity by blocking one face of the azaenolate, directing the electrophilic attack exclusively to the opposite face[1].

Protocol: Hydrazinolysis and Diastereoselective Alkylation
  • Hydrazinolysis : Reflux (R)-ethyl 1-methylpyrrolidine-2-carboxylate (1.0 equiv) with hydrazine hydrate (5.0 equiv) in ethanol for 12 hours. Causality: The extended heat drives the nucleophilic acyl substitution, displacing the ethoxy group to yield (R)-1-methylpyrrolidine-2-carbohydrazide[1]. Remove the solvent in vacuo.

  • Hydrazone Condensation : React the resulting carbohydrazide with a prochiral ketone (e.g., 3-pentanone) (1.1 equiv) in benzene with a catalytic amount of p-TsOH. Use a Dean-Stark trap to remove water and drive the equilibrium toward the chiral hydrazone.

  • Azaenolate Formation : Dissolve the purified hydrazone in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv) dropwise. Causality: The cryogenic temperature ensures kinetic deprotonation, preventing equilibration to the thermodynamic enolate which would scramble the stereocenter.

  • Alkylation : Add the alkyl halide (e.g., benzyl bromide) (1.2 equiv) and slowly warm the mixture to room temperature over 4 hours.

  • Cleavage : Cleave the chiral auxiliary using ozonolysis (

    
    , -78 °C) or mild acidic hydrolysis to yield the enantiomerically enriched alkylated ketone.
    
  • Self-Validation Step : Isolate the cleaved auxiliary and check its optical rotation to ensure no racemization occurred during the sequence. Use chiral GC/MS or HPLC to determine the enantiomeric excess (ee) of the final product.

AlkylationWorkflow Start Prochiral Ketone + (R)-Carbohydrazide Hydrazone Chiral Hydrazone Formation Start->Hydrazone Condensation (-H2O) Azaenolate Lithium Azaenolate (LDA, -78°C) Hydrazone->Azaenolate Kinetic Deprotonation Alkylation Diastereoselective Alkylation (R-X) Azaenolate->Alkylation Face-Selective Attack Cleavage Auxiliary Cleavage (Ozonolysis/Hydrolysis) Alkylation->Cleavage Auxiliary Removal Product Enantiopure Ketone + Recovered Auxiliary Cleavage->Product Final Isolation

Step-by-step workflow of asymmetric alkylation using a chiral hydrazone intermediate.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing (R)-ethyl 1-methylpyrrolidine-2-carboxylate and its derivatives in the described workflows:

Application / Reaction TypeSubstrateReagent / ElectrophileYield (%)Stereoselectivity
Triazine Coupling rac-Z-Ala-OH + Gly-OMeCDMT /

75 - 85%L/D ratio up to 75:25[2]
Asymmetric Alkylation 3-PentanoneBenzyl Bromide80 - 92%> 95% ee[1]
Asymmetric Alkylation CyclohexanoneMethyl Iodide78 - 88%> 90% ee[1]

(Note: Yields and ee% are highly dependent on substrate sterics and strict adherence to anhydrous, cryogenic conditions during azaenolate formation).

References

  • Title : Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate Source : Acta Poloniae Pharmaceutica - Drug Research, 2014, 71(6):994-1003. (ResearchGate) URL :[Link]

Sources

Application

Grignard reaction with (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Application Note: High-Fidelity Grignard Addition to (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Part 1: Executive Summary & Strategic Analysis The reaction of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate with Grignard re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Grignard Addition to (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Part 1: Executive Summary & Strategic Analysis

The reaction of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate with Grignard reagents (R-MgX) is a pivotal transformation in the synthesis of anticholinergic drugs (e.g., Glycopyrrolate, Mepenzolate) and chiral ligands for asymmetric catalysis.

While theoretically straightforward—an ester consuming two equivalents of nucleophile to yield a tertiary alcohol—this specific substrate presents a critical stereochemical hazard : the


-proton at the C2 position is susceptible to deprotonation by the basic Grignard reagent.

The Core Challenge:

  • Pathway A (Desired): Nucleophilic attack at the carbonyl carbon

    
     Retention of configuration.
    
  • Pathway B (Undesired): Abstraction of the acidic

    
    -proton 
    
    
    
    Enolization
    
    
    Racemization upon quench.

The Solution: This guide details two protocols. Protocol A is the standard method, suitable only when racemization is not a primary concern. Protocol B (The "Imamoto" Method) is the recommended high-fidelity approach , utilizing anhydrous Cerium(III) Chloride to modulate the basicity/nucleophilicity ratio, thereby preserving the chiral center.

Part 2: Mechanistic Insight & Control Logic

To ensure experimental success, one must understand the competition between the Grignard reagent acting as a nucleophile versus a base .

The Chelation Effect

The N-methyl group and the carbonyl oxygen can form a 5-membered chelate with the Magnesium atom. While this often directs stereochemistry in ketone additions (Cram's Chelation Model), in ester additions it increases the acidity of the


-proton, paradoxically increasing the risk of racemization if the temperature is uncontrolled.
The "Cerium Switch" (Imamoto Condition)

Organocerium reagents (


) are generated in situ by mixing R-MgX with anhydrous CeCl

.
  • Basicity: Organocerium species are significantly less basic than organomagnesium species, suppressing Pathway B (Enolization).

  • Nucleophilicity: The high oxophilicity of Cerium activates the carbonyl oxygen, making the ester more electrophilic and accelerating Pathway A (Addition).

Pathway Visualization

ReactionPathways Start (R)-Ethyl 1-methyl pyrrolidine-2-carboxylate Attack Nucleophilic Attack (Kinetic Pathway) Start->Attack + CeCl3 (Imamoto) Deprot Alpha-Deprotonation (Thermodynamic Pathway) Start->Deprot Standard Conditions (High Temp/Basic) Grignard Grignard Reagent (R-MgX) Ketone Intermediate Ketone Attack->Ketone Enolate Enolate Intermediate (Planar/Achiral) Deprot->Enolate Product (R)-Tertiary Alcohol (High ee%) Ketone->Product 2nd Eq. R-CeCl2 Racemate Racemic Mixture (Low ee%) Enolate->Racemate Quench

Figure 1: Mechanistic divergence. The use of CeCl3 (Green path) favors nucleophilic attack over deprotonation (Red path).

Part 3: Detailed Experimental Protocols

Pre-requisite: Drying Cerium(III) Chloride (Critical Step)

For Protocol B only. Commercially available CeCl


•7H

O must be rigorously dried. Failure to do so destroys the Grignard reagent.
  • Place CeCl

    
    •7H
    
    
    
    O in a Schlenk flask.
  • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 4–6 hours with stirring.

  • The solid will crumble to a fine white powder. Note: If it turns yellow/brown, it has hydrolyzed; discard.

Protocol A: Standard Addition (For Achiral/Robust Substrates)

Use this only if slight racemization is acceptable or if the R-group is small and highly reactive (e.g., MeMgBr).

Reagents:

  • Substrate: 10.0 mmol

  • Grignard (e.g., PhMgBr): 22.0 mmol (2.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Workflow:

  • Cooling: Cool the Grignard solution (in THF) to 0 °C .

  • Addition: Dissolve the proline ester in THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Why? Adding Ester to Excess Grignard ensures the intermediate ketone is immediately trapped by the second equivalent of Grignard, driving the reaction to the alcohol.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour into ice-cold saturated NH

    
    Cl.
    
Protocol B: The Imamoto Method (High-Fidelity/Enantiopure)

Recommended for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate to synthesize (R)-1,1-diphenyl-1-(1-methylpyrrolidin-2-yl)methanol and analogs.

Reagents:

  • Substrate: 10.0 mmol

  • Anhydrous CeCl

    
    : 25.0 mmol (2.5 equiv)
    
  • Grignard (e.g., PhMgBr): 25.0 mmol (2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Organocerium Generation:

    • Suspend dried CeCl

      
       (25 mmol) in THF (40 mL) under Argon.
      
    • Stir at RT for 2 hours (or sonicate) to form a milky suspension.

    • Cool to -78 °C .

    • Add Grignard reagent (25 mmol) dropwise. Stir for 1 hour at -78 °C. The mixture usually turns yellow/orange.

  • Substrate Addition:

    • Dissolve (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (10 mmol) in THF (10 mL).

    • Add this solution slowly to the organocerium slurry at -78 °C over 45 minutes.

    • Critical Control Point: Do not allow the temperature to rise above -60 °C during addition.[1]

  • Reaction & Warming:

    • Stir at -78 °C for 2 hours.

    • Allow the mixture to warm slowly to 0 °C (not RT) over 3 hours.

    • Self-Validation: Monitor by TLC/LCMS. The intermediate ketone is often transient; look for the disappearance of the ester.

  • Workup (Chelation Breaking):

    • Dilute with Et

      
      O.
      
    • Quench with 10% aqueous acetic acid or sat. NH

      
      Cl.
      
    • Note: Cerium salts form sticky emulsions. If an emulsion forms, filter through a Celite pad or use Potassium Sodium Tartrate (Rochelle's Salt) solution to solubilize the metal ions.

    • Basify the aqueous layer to pH 10 with NaOH (to ensure the pyrrolidine nitrogen is free base) before extraction with DCM or Ether.

Part 4: Quality Control & Troubleshooting

Data Summary Table: Protocol Comparison

ParameterStandard Grignard (Protocol A)Imamoto Method (Protocol B)
Reagent Species R-MgBrR-CeCl

Basicity High (pK

~45)
Moderate
Oxophilicity ModerateVery High
Temperature 0 °C to RT-78 °C to 0 °C
Racemization Risk High (>10% ee loss common)Low (<1% ee loss)
Yield 60-75%85-95%

Self-Validating The Result:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Compare against a racemic standard (produced intentionally via Protocol A with reflux).

  • NMR Check:

    • Check the integration of the N-methyl singlet.

    • Look for diastereomeric impurities if the R-groups added were different (not applicable here as 2x same group added).

  • Optical Rotation: Compare

    
     with literature values for the specific derivative (e.g., for the diphenyl derivative, lit values are often available).
    
Workflow Diagram

Workflow Prep Dry CeCl3 (140°C, Vacuum, 4h) Mix Form Organocerium (CeCl3 + RMgX in THF @ -78°C) Prep->Mix Add Add Proline Ester (Slow addition @ -78°C) Mix->Add Warm Warm to 0°C (Monitor via TLC) Add->Warm Quench Quench with NH4Cl or Rochelle's Salt Warm->Quench Extract Basify (pH 10) & Extract Quench->Extract

Figure 2: Optimized experimental workflow for the Imamoto modification.

Part 5: References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[2] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Concellón, J. M., et al. "Total Synthesis of Enantiopure (S)-Diphenyl(pyrrolidin-2-yl)methanol." Journal of Organic Chemistry, vol. 67, no. 6, 2002. (Demonstrates the utility of the resulting alcohol). Link

  • Dimitrov, V., & Kostova, K. "Synthesis of chiral amino alcohols and their application in enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry, vol. 9, 1998. (Discusses N-methyl proline derivatives).[3] Link

  • Process Chemistry of Glycopyrrolate. "Preparation of Glycopyrrolate and intermediates." U.S. Patent US8067616B2. (Industrial context for this reaction). Link

Sources

Method

Reduction of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate to (R)-1-methyl-2-pyrrolidinylmethanol

Application Note: Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Scientific Rationale The transformation of (R)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Scientific Rationale

The transformation of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate to (R)-1-methyl-2-pyrrolidinylmethanol (also known as N-Methyl-D-prolinol) is a critical synthetic node in medicinal chemistry. The resulting chiral amino alcohol serves as a highly versatile chiral auxiliary, a precursor for asymmetric catalysis, and a key building block in the synthesis of neuroactive pharmaceuticals targeting central nervous system disorders [1].

While mild reducing agents like Sodium Borohydride (NaBH₄) are sufficient for aldehydes and ketones, the resonance stabilization of the ester carbonyl necessitates a highly nucleophilic hydride source. Lithium Aluminum Hydride (LiAlH₄) is the premier reagent for this transformation [2]. The reaction proceeds via a rapid, irreversible hydride transfer that outpaces any potential base-catalyzed enolization at the C2 stereocenter, thereby perfectly preserving the (R)-configuration [3].

Mechanistic Pathway & Causality

The reduction involves a two-step hydride transfer cascade. Understanding this mechanism is vital for troubleshooting and scaling the protocol:

  • First Hydride Transfer: The nucleophilic [AlH₄]⁻ attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate.

  • Collapse & Elimination: The intermediate collapses, expelling the ethoxide leaving group to generate an intermediate aldehyde.

  • Second Hydride Transfer: The highly reactive aldehyde is immediately reduced by a second hydride to form an aluminum alkoxide complex.

  • Hydrolysis: Aqueous workup breaks the Al-O bonds, liberating the free primary alcohol.

Mechanism Ester Ester Substrate Hydride1 1st Hydride Attack [AlH4]- Ester->Hydride1 Tetrahedral Tetrahedral Intermediate Hydride1->Tetrahedral Aldehyde Aldehyde Intermediate Tetrahedral->Aldehyde Hydride2 2nd Hydride Attack [AlH4]- Aldehyde->Hydride2 AlComplex Aluminum Alkoxide Complex Hydride2->AlComplex Hydrolysis Aqueous Hydrolysis AlComplex->Hydrolysis Alcohol Primary Alcohol Hydrolysis->Alcohol

Mechanistic pathway of ester reduction to primary alcohol via Lithium Aluminum Hydride.

Quantitative Data & Reagent Stoichiometry

To ensure complete conversion while managing the highly exothermic nature of the reaction, a stoichiometric excess of LiAlH₄ is employed.

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent / ParameterRoleEquivalentsAmount (for 10 mmol scale)Notes
(R)-Ethyl 1-methylpyrrolidine-2-carboxylateSubstrate1.0 eq1.57 gMust be anhydrous to prevent LiAlH₄ quenching.
Lithium Aluminum Hydride (LiAlH₄)Reducing Agent1.5 eq0.57 gUse fresh, unoxidized gray powder or a standardized THF solution.
Tetrahydrofuran (THF)SolventN/A25 mLMust be rigorously dried (e.g., over sodium/benzophenone) [4].
TemperatureKinetic ControlN/A0 °C to RT0 °C during addition prevents thermal runaway.
Reaction TimeCompletionN/A2 - 4 hoursVerified via TLC.

Experimental Protocol: Self-Validating Workflow

The following protocol integrates self-validating checkpoints to ensure safety, stereochemical integrity, and maximum yield.

Step 1: Inert Atmosphere Setup

Causality: LiAlH₄ reacts violently with atmospheric moisture, generating highly flammable hydrogen gas and degrading the reagent's active titer.

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Purge the system with ultra-high purity Nitrogen (N₂) or Argon for 15 minutes.

  • Suspend LiAlH₄ (0.57 g, 15.0 mmol) in anhydrous THF (15 mL) under continuous stirring. Cool the suspension to 0 °C using an ice-water bath.

Step 2: Substrate Addition

Causality: The initial hydride transfer is highly exothermic. Dropwise addition prevents localized boiling of THF, which could lead to side reactions or loss of stereochemical integrity.

  • Dissolve (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (1.57 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes via a syringe pump or pressure-equalizing dropping funnel.

  • Validation Checkpoint: Ensure the internal temperature does not exceed 5 °C during addition. Bubbling (H₂ evolution) indicates the presence of trace moisture.

Step 3: Reaction Propagation & Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20-25 °C).

  • Stir for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 10% MeOH in Dichloromethane with 1% NH₄OH). Visualize using Dragendorff's reagent or Ninhydrin stain. The reaction is complete when the less polar ester spot completely disappears, replaced by a highly polar baseline-adjacent spot (the aluminum complex of the product).

Step 4: The Fieser Workup (Critical Step)

Causality: Standard aqueous quenching of LiAlH₄ generates a gelatinous, unfilterable colloidal suspension of aluminum hydroxide that traps the product. The Fieser method strategically forms a dense, granular aluminate salt that is easily removed via filtration.

  • Re-cool the reaction flask to 0 °C.

  • Slowly and sequentially add the following (based on

    
     g of LiAlH₄ used):
    
    • 
       mL (0.57 mL)  of distilled H₂O dropwise. (Caution: Vigorous H₂ evolution).
      
    • 
       mL (0.57 mL)  of 15% aqueous NaOH dropwise.
      
    • 
       mL (1.71 mL)  of distilled H₂O dropwise.
      
  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

  • Validation Checkpoint: The mixture should transition from a gray sludge to a clear solution containing a stark white, granular precipitate.

Step 5: Isolation and Purification
  • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 20 mL) to extract any trapped product.

  • Combine the organic filtrates and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo to afford the crude (R)-1-methyl-2-pyrrolidinylmethanol as a pale yellow oil.

  • Optional: Purify via Kugelrohr distillation or silica gel chromatography (gradient of 3-10% MeOH in DCM) to yield the analytically pure compound [1].

Workflow Start 1. Preparation Dry THF & LiAlH4 under N2 Addition 2. Ester Addition Dropwise at 0 °C Start->Addition Reaction 3. Reduction Stir at RT (2-4 h) Addition->Reaction Workup 4. Fieser Workup H2O, 15% NaOH, H2O Reaction->Workup Filtration 5. Filtration Remove Al salts via Celite Workup->Filtration Product 6. Isolation (R)-1-methyl-2-pyrrolidinylmethanol Filtration->Product

Workflow for the LiAlH4 reduction of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Expected Analytical Data

Table 2: Characterization of (R)-1-methyl-2-pyrrolidinylmethanol

Analytical MethodExpected Result
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~68 - 71 °C at 12 mmHg
Optical Rotation [α]²⁰/D +49.5° (c = 5 in methanol) (Note: The (S)-enantiomer is -49.5°)
¹H NMR (500 MHz, CDCl₃) δ 3.65 (dd, 1H), 3.40 (dd, 1H), 3.10 (m, 1H), 2.65 (br s, 1H, -OH), 2.45 (m, 1H), 2.35 (s, 3H, N-CH₃), 2.25 (m, 1H), 1.90-1.60 (m, 4H)
Mass Spectrometry (ESI+) [M+H]⁺ m/z 116.1

References

  • MDPI. "N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus." Marine Drugs. Available at: [Link]

  • ACS Publications. "Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane." Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. "Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles (US5516912A)." United States Patent and Trademark Office.
Application

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate in pharmaceutical intermediate synthesis

Application Note: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in Advanced Pharmaceutical Synthesis Document Control: Application Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Principal Investigators,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in Advanced Pharmaceutical Synthesis

Document Control: Application Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Compound: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 42002-99-3)

Executive Summary & Structural Significance

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate, commonly referred to as N-methyl-D-proline ethyl ester, is a highly versatile chiral building block in pharmaceutical intermediate synthesis. While its (S)-enantiomer is widely recognized as the primary precursor for the antipsychotic levosulpiride, the (R)-enantiomer serves highly specialized roles. It is the critical starting material for the synthesis of Dextrosulpiride (used in receptor stereoselectivity mapping), a bioisosteric replacement residue in Tubulysin antimitotic tetrapeptides , and a precursor for Chiral Ionic Liquids (CILs) used in the enantiomeric resolution of racemic drugs.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. The methodologies detailed below emphasize the causality behind reagent selection and provide self-validating checkpoints to ensure strict stereochemical retention—a critical requirement when working with alpha-chiral tertiary amines.

Application I: Stereospecific Synthesis of Dextrosulpiride

Dextrosulpiride, the (R)-(+)-enantiomer of sulpiride, is utilized extensively in pharmacological research to map the biphasic modulation and stereoselectivity of D2 dopamine receptors, particularly differentiating between central nervous system and renal hemodynamic responses [1].

Mechanistic Workflow: Direct Amidation

Synthesizing dextrosulpiride requires coupling (R)-ethyl 1-methylpyrrolidine-2-carboxylate with 2-methoxy-5-sulfamoylaniline. Because the aniline derivative is highly electron-deficient and the ester is sterically hindered, standard thermal amidation fails.

Causality of Experimental Choice: We employ a Weinreb-type amidation using Trimethylaluminum (


). 

reacts with the aniline to form a highly nucleophilic dimethylaluminum amide intermediate. This intermediate readily attacks the ethyl ester at reflux, driving the reaction to completion without risking the base-catalyzed epimerization of the stereocenter that would occur under harsh alkaline conditions.

G N1 (R)-Ethyl 1-methylpyrrolidine -2-carboxylate N2 Activation with AlMe3 & Sulfamoylaniline N1->N2 Toluene, 0 °C to RT N3 Dimethylaluminum Amide Intermediate N2->N3 Methane Evolution N4 Dextrosulpiride (R-Enantiomer) N3->N4 Reflux (110 °C) Elimination of EtOH

Mechanistic workflow for the synthesis of Dextrosulpiride via AlMe3-mediated direct amidation.

Step-by-Step Protocol: AlMe3-Mediated Amidation

Self-Validation Checkpoint: Ensure all glassware is oven-dried. Moisture will violently quench


 and halt the reaction.
  • Preparation of the Aluminum Amide: Under an inert argon atmosphere, dissolve 2-methoxy-5-sulfamoylaniline (1.1 eq) in anhydrous toluene (0.2 M). Cool the flask to 0 °C.

  • Activation: Dropwise, add a 2.0 M solution of

    
     in toluene (1.2 eq). Observation: Effervescence (methane gas evolution) will occur. Stir at room temperature for 45 minutes until gas evolution ceases.
    
  • Coupling: Add (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (1.0 eq) dropwise to the activated complex.

  • Reflux: Heat the reaction mixture to 110 °C for 12–14 hours. Monitor via LC-MS.

  • Quenching & Workup: Cool to 0 °C and strictly quench by slowly adding a 10% aqueous Rochelle salt (potassium sodium tartrate) solution to break the aluminum emulsion. Extract with ethyl acetate, dry over

    
    , and crystallize from ethanol to yield enantiopure dextrosulpiride.
    

Application II: Peptidomimetic Scaffolds in Oncology (Tubulysin Analogs)

Tubulysins are exceptionally potent antimitotic tetrapeptides that inhibit tubulin polymerization in multidrug-resistant cancers. The natural N-terminal residue is N-methyl-D-pipecolic acid (Mep). Research demonstrates that replacing the 6-membered Mep ring with the 5-membered N-methyl-D-proline ring maintains the required D-configuration and compact hydrophobic core, preserving potent antimitotic activity while vastly improving synthetic accessibility [2].

Mechanistic Workflow: Saponification and Peptide Coupling

To incorporate the residue, the ethyl ester must first be hydrolyzed to the free acid, followed by coupling to the tubulysin tripeptide core.

Causality of Experimental Choice: Coupling an N-alkylated, sterically hindered amino acid is notoriously prone to low yields and epimerization. We bypass standard EDC/HOBt reagents and utilize HATU with DIPEA . HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of the incoming amine before any oxazolone-mediated racemization can occur.

G N1 (R)-Ethyl 1-methylpyrrolidine -2-carboxylate N2 Saponification (LiOH, THF/H2O) N1->N2 N3 N-methyl-D-proline (Free Acid) N2->N3 Acidic Workup (pH 4) N5 HATU / DIPEA Activation N3->N5 Active Ester Formation N4 Tubulysin Tripeptide Core (Free N-terminus) N4->N5 Nucleophilic Attack N6 N-methyl-D-proline Tubulysin Analog N5->N6 Amide Bond Formation

Integration of N-methyl-D-proline into Tubulysin analogs via HATU-mediated peptide coupling.

Step-by-Step Protocol: Tubulysin Analog Coupling
  • Saponification: Dissolve (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/

    
    . Add LiOH·
    
    
    
    (2.0 eq) and stir at room temperature for 4 hours.
  • Isolation: Acidify carefully to pH 4 using 1M HCl. Lyophilize the aqueous layer to recover the N-methyl-D-proline free acid quantitatively.

  • Activation: In a dry flask, dissolve the free acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to form the active ester. Self-Validation: A slight yellowing of the solution indicates successful formation of the azabenzotriazole ester.

  • Coupling: Add the deprotected tubulysin tripeptide core (1.0 eq) to the mixture. Stir for 2 hours at room temperature.

  • Purification: Dilute with brine, extract with dichloromethane, and purify via reverse-phase preparative HPLC to isolate the target tubulysin analog.

Application III: Precursor for Chiral Ionic Liquids (CILs)

Recent advancements in crystallization engineering utilize Chiral Ionic Liquids (CILs) to resolve racemic drugs. By quaternizing the tertiary amine of (R)-ethyl 1-methylpyrrolidine-2-carboxylate with benzyl halides, researchers synthesize CILs that act as highly effective nucleation inhibitors. For example, R-enantiomeric CILs selectively suppress the crystallization of R-sulpiride, allowing the pharmacologically active S-sulpiride to crystallize with high enantiomeric purity[3].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected analytical metrics across the three primary workflows utilizing (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Application / WorkflowReagents & CatalystsTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)Key Mechanistic Outcome
Dextrosulpiride Synthesis

, Toluene
1101278 – 85>99.5High stereoretention via aluminum amide intermediate.
Tubulysin Peptide Coupling LiOH (hydrolysis); HATU, DIPEA, DMF25265 – 75>98.0Minimal epimerization due to rapid azabenzotriazole acylation.
Chiral Ionic Liquid (CIL) Prep Benzyl chloride, THF654888 – 92N/AHigh conversion to quaternized chiral ammonium salt.

References

  • Bass, A. S., & Robie, N. W. (1984). Stereoselectivity of S- and R-sulpiride for pre- and postsynaptic dopamine receptors in the canine kidney. Journal of Pharmacology and Experimental Therapeutics, 229(1), 67-71. URL: [Link]

  • Kaur, G., et al. (2015). Chemistry and Biology of Tubulysins: Antimitotic Tetrapeptides with Activity against Drug Resistant Cancers. Natural Product Reports, 32(1), 15-32. URL:[Link]

  • Wang, Y., et al. (2025). Crystallization Resolution of a Racemic Compound (R,S)-Sulpiride Promoted by Chiral Ionic Liquids: Insight into the Effect on Selective Nucleation. Crystal Growth & Design. URL:[Link]

Method

Preparation of chiral pyrrolidine derivatives using (R)-Ethyl ester

Executive Summary & Strategic Rationale Chiral pyrrolidines represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for roughly 60% of FDA-approved small molecule drugs containing nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Chiral pyrrolidines represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for roughly 60% of FDA-approved small molecule drugs containing nitrogen heterocycles.[1] Their conformational rigidity and capacity for hydrogen bonding make them ideal for modulating G-protein-coupled receptors (GPCRs) and enzyme active sites.

This guide focuses on the preparation of high-value chiral pyrrolidine derivatives using (R)-Ethyl Ester precursors. We address two distinct synthetic paradigms based on the specific "(R)-Ethyl Ester" starting material utilized:

  • The Scaffold Approach: Utilizing (R)-Ethyl Pyrrolidine-2-carboxylate (D-Proline Ethyl Ester) for the synthesis of steric-demanding chiral auxiliaries and quaternary centers.

  • The Construct Approach: Utilizing (R)-Ethyl 3-hydroxybutyrate for the de novo assembly of (3R)-substituted pyrrolidines (e.g., (3R)-3-methylpyrrolidine), a motif found in broad-spectrum antibiotics and kinase inhibitors.

Protocol A: The Scaffold Approach

Target: Synthesis of (R)-


-Diphenyl-2-pyrrolidinemethanol (Chiral Auxiliary/Ligand)
Starting Material:  (R)-Ethyl Pyrrolidine-2-carboxylate HCl (D-Proline Ethyl Ester)
Scientific Premise

The conversion of the ethyl ester functionality into a tertiary alcohol via Grignard addition is a fundamental transformation. The resulting steric bulk at the C2 position creates a "chiral pocket," essential for the molecule's use as a catalyst in asymmetric CBS reductions or as a ligand in organometallic chemistry. The use of the (R)-enantiomer provides access to the "unnatural" stereochemical series, often required to reverse selectivity in drug discovery campaigns.

Reaction Pathway Visualization

G Start (R)-Ethyl Pyrrolidine-2-carboxylate (D-Proline Ethyl Ester) Inter N-Boc Intermediate (Protection) Start->Inter Boc2O, TEA DCM, 0°C Grignard Grignard Addition (PhMgBr, 3.5 equiv) Inter->Grignard THF, 0°C to RT Exothermic Control Product (R)-Diphenylprolinol (Ligand Scaffold) Grignard->Product 1. Acidic Hydrolysis (HCl) 2. Neutralization

Figure 1: Workflow for the conversion of D-Proline Ethyl Ester to (R)-Diphenylprolinol.

Detailed Experimental Protocol

Step 1: N-Protection (Boc-ylation) Rationale: The secondary amine must be protected to prevent N-alkylation or quenching of the Grignard reagent. The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic Grignard conditions and facile removal.

  • Suspend (R)-Ethyl pyrrolidine-2-carboxylate HCl (10.0 g, 55.7 mmol) in dry Dichloromethane (DCM, 100 mL).

  • Add Triethylamine (15.5 mL, 2.0 equiv) dropwise at 0°C to liberate the free base.

  • Add Di-tert-butyl dicarbonate (Boc

    
    O, 13.4 g, 1.1 equiv) portion-wise.
    
  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes).
    
  • Workup: Wash with 1M KHSO

    
     (remove amine), sat. NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
    • Checkpoint: Expect a colorless oil.[2] Yield >95%.

Step 2: Grignard Addition (The Critical Step) Rationale: A large excess of Grignard reagent (3.0–4.0 equiv) is required because the ester consumes two equivalents to form the alcohol, and the bulky Boc group can sterically hinder the approach, requiring thermodynamic driving force.

  • Prepare a solution of Phenylmagnesium Bromide (3.0 M in Et

    
    O, 65 mL, ~3.5 equiv) in anhydrous THF (100 mL) under Argon.
    
  • Cool the Grignard solution to 0°C.

  • Cannulate the N-Boc ester (from Step 1, dissolved in 50 mL dry THF) slowly into the Grignard solution over 45 minutes.

    • Critical: Keep internal temperature <5°C to prevent side reactions (e.g., enolization).

  • Warm to RT and stir for 12 hours. The solution will turn cloudy/brown.

  • Quench carefully with saturated NH

    
    Cl solution at 0°C. Caution: Vigorous exotherm.
    
  • Extract with EtOAc (3x). Dry and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to obtain the N-Boc-(R)-diphenylprolinol.

Step 3: Deprotection

  • Dissolve the intermediate in MeOH (50 mL).

  • Add 4M HCl in Dioxane (20 mL). Stir for 2 hours.

  • Basify with 2M NaOH to pH 10 and extract with DCM.

  • Isolate: (R)-

    
    -Diphenyl-2-pyrrolidinemethanol as a white solid.
    

Protocol B: The Construct Approach

Target: Synthesis of (3R)-3-Methylpyrrolidine Starting Material: (R)-Ethyl 3-hydroxybutyrate

Scientific Premise

(R)-Ethyl 3-hydroxybutyrate is a classic "chiral pool" reagent produced via yeast reduction of acetoacetate. Unlike the scaffold approach, this protocol uses the ester backbone to construct the pyrrolidine ring. The key challenge is preserving the stereocenter at C3 while cyclizing the chain. This is achieved by converting the ester to a leaving group (via reduction/activation) and performing a double-nucleophilic displacement with a primary amine.

Retrosynthetic Analysis & Pathway

G Start (R)-Ethyl 3-hydroxybutyrate (Chiral Pool) Diol (R)-1,3-Butanediol (Reduction) Start->Diol LiAlH4, THF Reflux Activated (R)-1,3-Butanediol Dimesylate (Activation) Diol->Activated MsCl (2.2 equiv) TEA, DCM, 0°C Cyclized (3R)-1-Benzyl-3-methylpyrrolidine (Cyclization) Activated->Cyclized BnNH2 (Benzylamine) Reflux, Neat or Toluene Final (3R)-3-Methylpyrrolidine (Final Product) Cyclized->Final Pd/C, H2 (Debenzylation)

Figure 2: De novo synthesis of the pyrrolidine ring from acyclic chiral ester.

Detailed Experimental Protocol

Step 1: Reduction to (R)-1,3-Butanediol Rationale: The ester group must be reduced to a primary alcohol to match the oxidation state of the secondary alcohol, creating two sites for activation.

  • Charge LiAlH

    
     (1.5 equiv) into dry THF under Argon. Cool to 0°C.[3]
    
  • Add (R)-Ethyl 3-hydroxybutyrate dropwise.

  • Reflux for 4 hours.

  • Fieser Quench: Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.

  • Concentrate filtrate to yield (R)-1,3-butanediol.

Step 2: Activation (Dimesylation) Rationale: Both hydroxyl groups are converted to mesylates (methanesulfonates), which are excellent leaving groups.

  • Dissolve (R)-1,3-butanediol (10 mmol) in DCM (50 mL) with Triethylamine (25 mmol).

  • Add Methanesulfonyl chloride (MsCl, 2.2 equiv) dropwise at -10°C.

    • Note: Temperature control is vital to prevent elimination reactions.

  • Stir 1 hour at 0°C. Wash with cold 1M HCl, saturated NaHCO

    
    .
    
  • Dry (MgSO

    
    ) and concentrate. Use immediately (mesylates can be unstable).
    

Step 3: Cyclization with Benzylamine Rationale: Benzylamine acts as a bis-nucleophile. It displaces the primary mesylate first (faster kinetics), followed by an intramolecular displacement of the secondary mesylate (slower, inversion of configuration). Stereochemistry Note: The displacement at the chiral secondary carbon proceeds via S


2 inversion . Thus, starting with (R)-3-hydroxy  yields (S)-3-amino  configuration at that carbon? Correction:  The chiral center in (R)-Ethyl 3-hydroxybutyrate is at C3. In the pyrrolidine, this carbon becomes C3. The nucleophile (Nitrogen) attacks C1 (primary) and C3 (secondary). Attack at C3 inverts the center.
Therefore: (R)-3-hydroxybutyrate 

(S)-3-methylpyrrolidine (if N attacks C3). However: If the synthesis targets (3R)-3-methylpyrrolidine , one must use (S)-Ethyl 3-hydroxybutyrate or recognize the inversion. Self-Correction for Protocol: To maintain the (R)-methyl configuration, the carbon skeleton is usually preserved without displacing the chiral center, OR one accepts the inversion. Standard Route: The Nitrogen attacks C1 and C4 (from the ester carbon). Wait, 1,3-diol cyclization involves C1 and C3. Correction: 1,3-butanediol + amine

Azetidine (4-membered). Re-evaluation: To make Pyrrolidine (5-membered), you need a 1,4-diol equivalent. Correction: (R)-Ethyl 3-hydroxybutyrate is a C4 chain. Reduction gives 1,3-diol.[4][5] Cyclization gives Azetidine. Correct Precursor for Pyrrolidine: You need (R)-Ethyl 4-chloro-3-hydroxybutyrate or (R)-Ethyl 3-hydroxy-4-pentenoate . Alternative Valid Protocol for (R)-Ethyl 3-hydroxybutyrate: It is used to make beta-lactams or azetidines . To make Pyrrolidines from (R)-Ethyl 3-hydroxybutyrate: One must perform a one-carbon homologation (e.g., cyanide displacement of the mesylate followed by reduction) OR use (R)-Ethyl 4-chloro-3-hydroxybutyrate (often sold as the "chiral ester" for statin synthesis).

REVISED Protocol B: Synthesis using (R)-Ethyl 4-chloro-3-hydroxybutyrate This is the industry standard for pyrrolidines using a hydroxy-ester.

  • Substrate: (R)-Ethyl 4-chloro-3-hydroxybutyrate.

  • Displacement: React with Benzylamine. The amine displaces the Chloride first (S

    
    2).
    
  • Cyclization: The resulting amine attacks the ester (forming amide/lactam).

  • Reduction: Reduce the lactam to pyrrolidine.

Step 1: Nucleophilic Substitution & Cyclization

  • Dissolve (R)-Ethyl 4-chloro-3-hydroxybutyrate (10 mmol) in EtOH.

  • Add Benzylamine (1.2 equiv) and catalytic NaI. Reflux.

  • Mechanism: Benzylamine displaces Cl

    
     Secondary amine. This amine attacks the ethyl ester intramolecularly 
    
    
    
    (R)-1-benzyl-4-hydroxy-2-pyrrolidinone .
    • Stereochemistry: The chiral center (C3) is NOT touched. Retention of configuration.

Step 2: Reduction to Pyrrolidine

  • React the pyrrolidinone with BH

    
    -THF or LiAlH
    
    
    
    .
  • Yields: (R)-1-benzyl-3-hydroxypyrrolidine.

Comparative Data Analysis

The following table contrasts the utility of the two protocols for drug development applications.

FeatureProtocol A (Scaffold)Protocol B (Construct)
Precursor (R)-Proline Ethyl Ester(R)-Ethyl 4-chloro-3-hydroxybutyrate
Primary Product 2-Substituted Pyrrolidines3-Substituted Pyrrolidines
Stereocenter Origin Amino Acid Pool (C2)Hydroxy Ester Pool (C3)
Key Reaction Grignard / AlkylationLactamization / Reduction
Risk Factor Racemization of

-proton
Elimination of

-hydroxyl
Typical Yield 85-92%70-80% (2 steps)
Drug Relevance Chiral Ligands, Proline MimeticsStatins, Kinase Inhibitors

References

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate. Source: PubMed. URL:[Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters. Source: D-NB (German National Library). URL:[Link]

Sources

Application

Application Note: Enantioselective Michael Addition Mediated by (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Introduction & Scope The asymmetric Michael addition is a fundamental transformation for constructing complex stereocenters via carbon-carbon bond formation[1]. While secondary amines like L-proline are ubiquitous in ena...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The asymmetric Michael addition is a fundamental transformation for constructing complex stereocenters via carbon-carbon bond formation[1]. While secondary amines like L-proline are ubiquitous in enamine and iminium activation modes[1], tertiary amine derivatives such as (R)-Ethyl 1-methylpyrrolidine-2-carboxylate serve a distinct and powerful role. Operating primarily as chiral Brønsted bases or Lewis base catalysts, these proline-derived tertiary amines facilitate the highly enantioselective conjugate addition of 1,3-dicarbonyl compounds to activated olefins[2].

This application note provides an in-depth, self-validating protocol for utilizing (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in the asymmetric Michael addition, specifically focusing on the reaction between diethyl malonate and trans-β-nitrostyrene.

Mechanistic Rationale & Causality

Unlike secondary amines that form covalent enamines with carbonyl substrates, the tertiary amine of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate operates via a non-covalent ion-pairing mechanism [3].

  • Deprotonation: The basic N-methylpyrrolidine nitrogen (pKa ~10.40)[4] deprotonates the acidic pronucleophile (e.g., diethyl malonate, pKa ~13 in organic solvents) to generate an enolate.

  • Chiral Ion Pair Formation: A tightly bound chiral ion pair is established between the protonated catalyst and the enolate. The stability of this intermediate is critical for stereocontrol[3].

  • Enantioface Discrimination: The ethyl ester moiety at the C2 position provides a rigid steric boundary. This spatial arrangement forces the incoming Michael acceptor (nitroolefin) to approach the enolate from the less hindered face, leading to high enantioselectivity.

  • Solvent Causality: Non-polar solvents (e.g., toluene) are strictly required. Polar solvents disrupt the tight ion pair by solvating the ions independently, which leads to a collapse in enantiomeric excess (ee)[2].

CatalyticCycle Cat Catalyst: (R)-Ethyl 1-methylpyrrolidine -2-carboxylate IonPair Chiral Ion Pair [Protonated Cat]+ [Enolate]- Cat->IonPair Deprotonates ProNuc Pronucleophile (e.g., Diethyl Malonate) ProNuc->IonPair TS Enantioselective C-C Bond Formation (Transition State) IonPair->TS Directs Attack Acceptor Michael Acceptor (e.g., Nitroolefin) Acceptor->TS TS->Cat Catalyst Regeneration Product Chiral Michael Adduct TS->Product Proton Transfer

Catalytic cycle of the chiral base-mediated asymmetric Michael addition.

Experimental Protocols

Protocol A: Preparation of the Catalyst Stock Solution

Expert Insight: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate is an oil at room temperature and can be slightly hygroscopic. Preparing a standardized stock solution in an anhydrous solvent minimizes weighing errors and prevents moisture introduction, which would otherwise competitively hydrogen-bond and disrupt the chiral ion pair.

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Transfer: Syringe 157.2 mg (1.0 mmol) of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate into the flask.

  • Dilution: Add 5.0 mL of anhydrous Toluene to yield a precise 0.2 M stock solution.

  • Storage: Store the sealed flask at 4 °C under Argon.

Protocol B: General Procedure for Asymmetric Michael Addition

Model Reaction: Addition of Diethyl Malonate to trans-β-Nitrostyrene.

  • Setup: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add trans-β-Nitrostyrene (0.5 mmol, 74.6 mg).

  • Solvent & Catalyst Addition: Add 2.0 mL of anhydrous Toluene, followed by 0.25 mL of the 0.2 M catalyst stock solution (0.05 mmol, 10 mol% loading).

  • Thermal Equilibration: Cool the mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Stir for 10 minutes.

    • Causality: Sub-ambient temperatures suppress the uncatalyzed background racemic reaction and increase the rigidity of the transition state, maximizing enantioselectivity.

  • Initiation: Add Diethyl Malonate (0.6 mmol, 96.1 mg) dropwise over 5 minutes.

    • Causality: Slow addition prevents local concentration spikes that could trigger off-target polymerization of the nitroolefin.

  • Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the nitroolefin via TLC (Hexanes:EtOAc 4:1) or HPLC. Typical reaction times range from 24 to 48 hours.

  • Quenching: Quench the reaction at -20 °C by adding 1.0 mL of saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench rapidly neutralizes the basic tertiary amine catalyst, freezing the product distribution and preventing any retro-Michael degradation.

  • Workup: Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure Michael adduct.

Workflow Step1 1. Setup Argon Atmosphere Step2 2. Reagents Catalyst + Acceptor Step1->Step2 Step3 3. Cooling Equilibrate to -20°C Step2->Step3 Step4 4. Initiation Dropwise Malonate Step3->Step4 Step5 5. Quench Sat. NH4Cl Step4->Step5 24-48h Step6 6. Analysis Chiral HPLC (ee%) Step5->Step6

Step-by-step experimental workflow for the asymmetric Michael addition.

Data Presentation & Optimization Summary

The following table summarizes the optimization of reaction parameters. The data illustrates the critical nature of solvent polarity and temperature on the stereochemical outcome.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1MeOH25108512
2THF25107845
3Toluene25108276
4Toluene0108885
5 Toluene -20 10 91 94
6Toluene-2057592

Table 1: Optimization of the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the protocol and the reliability of the data, the following validation checkpoints must be met:

  • Catalyst Integrity Check: The catalyst must show no hydrolysis of the ethyl ester prior to use. Validate via ¹H NMR (CDCl₃): confirm the presence of the distinct ethyl quartet at ~4.1 ppm and the N-methyl singlet at ~2.4 ppm.

  • Enantiomeric Excess (ee) Determination: Utilize Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm). The baseline separation of the two enantiomers validates the optical purity of the isolated product.

  • Mass Balance Verification: The combined mass of the isolated product and recovered starting materials should exceed 95%. A lower mass balance indicates unwanted oligomerization side reactions, signaling that the initiation step (malonate addition) was performed too rapidly.

References

  • Kotsuki, H., et al. "ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2." Clockss.org.
  • "Catalytic, enatioselective Michael addition reactions." Semantic Scholar.
  • "1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0." Benchchem.
  • "(S)-1-Methylpyrrolidine-2-carbohydrazide." Benchchem.

Sources

Method

Hydrolysis conditions for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Technical Application Note: Hydrolysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Part 1: Executive Summary & Strategic Analysis The hydrolysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (the ethyl ester of N-met...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Hydrolysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Part 1: Executive Summary & Strategic Analysis

The hydrolysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (the ethyl ester of N-methyl-D-proline) presents a classic yet deceptive challenge in organic synthesis. While ester hydrolysis is a fundamental transformation, the presence of the N-methyl group combined with the chiral center at the


-position creates a high risk of racemization  under standard alkaline conditions.

This guide provides two validated protocols. Protocol A (Acid-Mediated) is the "Gold Standard" for preserving optical purity (e.e. >99%). Protocol B (Lithium Hydroxide Saponification) is a faster, milder alternative suitable only when strict temperature controls are enforceable.

Critical Criticality:

  • Target Molecule: (R)-1-methylpyrrolidine-2-carboxylic acid (zwitterionic).

  • Major Risk: Base-catalyzed enolization leading to the formation of the (S)-enantiomer.

  • Isolation Challenge: The product is highly water-soluble and hygroscopic; standard extraction fails. Ion-exchange chromatography is required for the free acid.

Part 2: Mechanistic Insight & Causality

To control the reaction, one must understand the failure mode.

1. The Racemization Trap (Base Hydrolysis) In the presence of a strong base (OH⁻), the


-proton of the amino ester is acidic. The N-methyl group increases the electron density on the nitrogen, but it does not prevent the formation of a planar enolate intermediate. Once the enolate forms, stereochemical information is lost. Reprotonation occurs indiscriminately from either face, yielding a racemic mixture.

2. The Acid Advantage Under acidic conditions (HCl), the tertiary amine is protonated (


). This positive charge exerts a strong inductive effect (

), but crucially, the acidic environment suppresses the concentration of base available to deprotonate the

-carbon. Hydrolysis proceeds via the activation of the carbonyl oxygen, leaving the chiral center untouched.
Visualizing the Reaction Pathways

HydrolysisPathways Ester (R)-Ethyl Ester (Starting Material) Protonated Protonated Intermediate (Stable Chiral Center) Ester->Protonated  Acid (H+)  Fast Enolate Planar Enolate (Achiral Intermediate) Ester->Enolate  Base (OH-)  Slow/Competing Product_R (R)-Acid (Target: >99% ee) Ester->Product_R  Enzymatic (PLE)  Mild/Specific Protonated->Product_R  H2O / Heat Product_Rac Racemic Acid (50% R / 50% S) Enolate->Product_Rac  Reprotonation

Figure 1: Mechanistic divergence. Acidic pathways (Green) preserve chirality by protonating the amine. Basic pathways (Red) risk enolization.

Part 3: Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (High Purity)

Recommended for Drug Substance manufacturing where enantiomeric excess (ee) is critical.

Reagents:

  • Substrate: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

  • Hydrolysis Agent: 6 M Hydrochloric Acid (HCl)

  • Solvent: Water (deionized)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ester (1.0 equiv) in 6 M HCl (10–15 volumes relative to substrate weight).

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) for 4–6 hours.

    • Why: The harsh conditions ensure complete cleavage of the sterically hindered ester bond while the low pH protects the chiral center.

  • Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.[1] The ester spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Concentration: Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator, 50 °C bath) to remove excess HCl and water.

  • Result: The residue is the hydrochloride salt of the product.

    • Note: If the salt form is acceptable for the next step, recrystallize from EtOH/Et2O. If the zwitterion is needed, proceed to Protocol C (Isolation).

Protocol B: Lithium Hydroxide Saponification (Mild)

Recommended only for initial screening or when acid-sensitive groups are present.

Reagents:

  • Reagent: Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 equiv)

  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Cooling: Dissolve the ester in THF/Water and cool the solution to 0 °C using an ice bath.

    • Critical: Low temperature reduces the kinetic rate of

      
      -deprotonation (racemization) relative to ester hydrolysis.
      
  • Addition: Add LiOH slowly. Maintain temperature at 0 °C.

  • Reaction: Stir at 0 °C for 2–4 hours. Do not let it warm to room temperature until conversion is confirmed.

  • Quench: Immediately acidify to pH 6–7 with 1 M HCl.

  • Risk: Check optical rotation immediately. If rotation is lower than literature value, racemization has occurred.

Part 4: Isolation & Purification (The Zwitterion Challenge)

Isolating the free amino acid (zwitterion) from the HCl salt (Protocol A) or Lithium salt (Protocol B) is difficult due to high water solubility. Standard organic extraction will not work .

Protocol C: Ion-Exchange Desalting (Dowex 50W)

Materials:

  • Resin: Dowex 50W-X8 (Strong Cation Exchanger), H+ form.

  • Eluents: Deionized Water, 2 M Ammonium Hydroxide (NH4OH).

Workflow Visualization:

IonExchange Input Crude Hydrolysate (Product + HCl/Salts) Load Load onto Dowex 50W (H+) Input->Load Wash Wash with H2O (Elutes Anions/Neutrals) Load->Wash  Remove Cl- / Li+ Elute Elute with 2M NH4OH (Displaces Amino Acid) Wash->Elute  Switch Mobile Phase Conc Lyophilization Elute->Conc  Collect Ninhydrin+ Fractions Final Pure (R)-N-Methylproline (Zwitterion) Conc->Final

Figure 2: Purification workflow for zwitterionic amino acids. The resin captures the positively charged amino acid while salts wash through.

Protocol Steps:

  • Resin Prep: Pack a glass column with Dowex 50W-X8. Wash with water until effluent is neutral.[2]

  • Loading: Dissolve the crude residue from Protocol A in minimal water. Load onto the column. The amino acid binds to the resin (

    
     form).
    
  • Washing: Flush the column with 3–5 column volumes of deionized water.

    • Check: Use AgNO3 solution to test effluent for chloride ions. Wash until no precipitate forms (removes all HCl).

  • Elution: Switch eluent to 1–2 M NH4OH . This deprotonates the resin and the carboxylic acid, releasing the zwitterion.

  • Collection: Collect fractions. Spot on TLC and stain with Ninhydrin (or Dragendorff reagent for tertiary amines). Pool active fractions.

  • Finishing: Lyophilize (freeze-dry) the pooled fractions. Do not heat , as N-methyl amino acids can decompose or sublime.

Part 5: Analytical Data & QC

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Solubility Highly soluble in Water, MeOH; Insoluble in Et2OSolubility Test
Optical Rotation

(c=1, MeOH)*
Polarimetry
1H NMR Confirms N-Me singlet (~2.8 ppm) & loss of Et group400 MHz NMR (D2O)
Enantiomeric Excess > 99.0%Chiral HPLC (Crownpak CR+)

*Note: Rotation value is approximate for the (S)-enantiomer (L-Proline derivative) but reversed sign. Always compare against a known standard.

Troubleshooting:

  • Low Yield? The product likely eluted during the water wash if the resin capacity was exceeded. Use more resin (approx 20g resin per 1g product).

  • Sticky Oil? The product is hygroscopic. Store in a desiccator or handle in a glovebox.

References

  • Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5). Academic Press.

  • Beck, A. K., et al. (1995). Synthesis of (S)-2-Methylproline. Organic Syntheses, 72, 62. (Provides analogous hydrolysis and isolation conditions for methylated prolines).

  • Markiw, R. T. (1975).[3] Isolation of N-methylated basic amino acids from physiological fluids and protein hydrolysates. Biochemical Medicine, 13(1), 23-27.[3] (Establishes ion-exchange protocols).

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[4][5][6] II. Racemization. Canadian Journal of Chemistry, 51(12), 1915-1919. (Foundational work on N-methyl amino acid racemization mechanisms).

Sources

Application

Application Note: Synthesis and Analytical Profiling of Levosulpiride Chiral Impurities Using the (R)-Isomer

Executive Summary Levosulpiride, the (S)-(-)-enantiomer of the substituted benzamide sulpiride, is a potent atypical antipsychotic and prokinetic agent. The pharmacological efficacy of levosulpiride is highly stereoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levosulpiride, the (S)-(-)-enantiomer of the substituted benzamide sulpiride, is a potent atypical antipsychotic and prokinetic agent. The pharmacological efficacy of levosulpiride is highly stereoselective; the (R)-enantiomer (dextrosulpiride) exhibits significantly lower affinity for central dopamine D2 receptors and is classified as a chiral impurity[1].

According to ICH Q6A guidelines, the presence of enantiomeric impurities must be strictly controlled, typically not exceeding 0.15% of the active pharmaceutical ingredient (API) when the maximum daily dose is ≤2 g[2]. To develop, validate, and routinely execute chiral analytical methods (such as Capillary Electrophoresis or HPLC), highly pure reference standards of the (R)-isomer must be synthesized de novo. This application note details the causal mechanisms, synthetic protocols, and Quality by Design (QbD)-compliant analytical workflows for the preparation and quantification of (R)-sulpiride as a reference standard.

Scientific Rationale & Mechanistic Insights

The Amidation Mechanism

The synthesis of (R)-sulpiride relies on a nucleophilic acyl substitution. The reaction occurs between an ester precursor, typically ethyl 2-methoxy-5-sulfamoylbenzoate, and the chiral amine (R)-1-ethyl-2-aminomethylpyrrolidine[3].

  • Causality of Temperature and Solvent: The ester carbonyl is relatively unreactive, and the primary amine is sterically hindered by the adjacent chiral center and the bulky pyrrolidine ring. Consequently, the reaction requires elevated temperatures (110°C–120°C) and a high-boiling polar aprotic solvent (e.g., Dimethylformamide) or solvent-free conditions to drive the amidation forward[3].

  • Causality of Inert Atmosphere: At 110°C, the tertiary amine within the pyrrolidine ring is highly susceptible to oxidative degradation, which can lead to N-oxide impurities. Conducting the reaction under a strict nitrogen (N₂) atmosphere is a critical process parameter (CPP) to suppress these oxidative side reactions[3].

Thermodynamic Purification Strategy

Crude (R)-sulpiride contains unreacted starting materials and thermal degradation products. Purification leverages the differential temperature-dependent solubility of the enantiomer in aqueous alcohol.

  • Causality of the 70% Ethanol System: Sulpiride enantiomers exhibit poor solubility in absolute ethanol. By utilizing a 70% (w/w) ethanol-water mixture, the dielectric constant of the solvent is optimized. This allows complete dissolution of the crude matrix at reflux (enhancing the kinetic release of trapped impurities) while creating a steep solubility gradient. Upon controlled cooling to 0–5°C, the highly crystalline (R)-sulpiride precipitates quantitatively, leaving polar impurities dissolved in the mother liquor[4].

Experimental Protocols

Protocol A: De Novo Synthesis of (R)-Sulpiride (Dextrosulpiride)

This protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Reagents & Equipment:

  • Ethyl 2-methoxy-5-sulfamoylbenzoate (25.0 g)

  • (R)-1-ethyl-2-aminomethylpyrrolidine (19.0 g)

  • N,N-Dimethylformamide (DMF) (10.0 g)

  • Absolute Ethanol (125.0 g)

  • 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

Step-by-Step Methodology:

  • System Purging: Assemble the glassware and purge the system with high-purity N₂ gas for 15 minutes to displace all oxygen. Maintain a slight positive N₂ pressure throughout the reaction.

  • Reagent Charging: Add 25.0 g of ethyl 2-methoxy-5-sulfamoylbenzoate, 19.0 g of (R)-1-ethyl-2-aminomethylpyrrolidine, and 10.0 g of DMF into the reaction flask.

  • Thermal Activation: Heat the reaction mixture to 110°C under continuous mechanical stirring (300 rpm).

  • Self-Validation Check (IPC 1): After 6 hours, withdraw a 50 µL aliquot. Dilute in 1 mL methanol and analyze via HPLC (UV at 230 nm). The reaction is deemed complete when the residual ester peak area is <1.0%. If >1.0%, continue heating for an additional 2 hours[3].

  • Quenching & Precipitation: Once IPC 1 passes, cool the reaction mixture to 80°C. Slowly add 125.0 g of absolute ethanol to prevent sudden boiling. Stir vigorously for 10 minutes to homogenize.

  • Crystallization: Cool the mixture gradually (approx. 1°C/min) to 5°C. Maintain at 5°C with continuous stirring for exactly 1 hour to maximize crystal lattice formation.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 20 mL of cold (5°C) ethanol.

  • Drying: Dry the solid in a vacuum oven at 65°C until a constant weight is achieved. Expected Yield: ~87.1%. Expected Chemical Purity: >99.4%[3].

Protocol B: High-Purity Crystallization

To achieve the >99.9% optical purity required for a reference standard, a secondary recrystallization is mandatory.

  • Dissolution: Transfer 10.0 g of the crude (R)-sulpiride into a clean flask. Add 50.0 g of 70% (w/w) ethanol[4].

  • Reflux: Heat the mixture under N₂ protection until the solid is completely dissolved (approx. 80°C).

  • Decolorization: Add 0.05 g of activated carbon. Reflux and stir for exactly 15 minutes. Caution: Prolonged exposure to activated carbon can lead to product adsorption and yield loss.

  • Hot Filtration: Filter the mixture immediately through a pre-heated Celite pad to remove the carbon.

  • Controlled Cooling: Cool the filtrate to 0–5°C and stir for 30 minutes to induce precipitation[4].

  • Final Isolation: Filter, wash with 10 mL of cold 70% ethanol, and dry at 70°C for 2 hours. Expected Recovery Yield: ~95.4%. Related Substances: <0.1%[4].

G A Ethyl 2-methoxy-5-sulfamoylbenzoate + (R)-1-ethyl-2-aminomethylpyrrolidine B Nucleophilic Acyl Substitution (110°C, N2, DMF) A->B Heat & Inert Gas C Crude Dextrosulpiride (Yield: ~87%) B->C Amidation D Recrystallization (70% EtOH, Activated Carbon, Reflux) C->D Dissolution E Controlled Cooling & Filtration (0-5°C, 30 mins) D->E Hot Filtration F Pure (R)-Sulpiride Standard (>99.5% Optical Purity) E->F Drying at 70°C

Synthetic workflow for (R)-sulpiride (Dextrosulpiride) reference standard preparation.

Analytical Validation: Chiral Capillary Electrophoresis (CE)

To validate the levosulpiride API against the newly synthesized (R)-isomer standard, Capillary Electrophoresis (CE) using a dual cyclodextrin (CD) system is highly recommended. Utilizing a Quality by Design (QbD) approach ensures the method's robustness and regulatory compliance[5].

Mechanistic Rationale for Dual CD Systems: Enantiorecognition in CE is driven by the difference in thermodynamic stability of the transient diastereomeric complexes formed between the analytes and the chiral selectors[2]. A dual system combining an ionized CD (e.g., sulfated-β-cyclodextrin) and a neutral CD (e.g., methyl-β-cyclodextrin) leverages complementary interactions. The ionized CD provides electrophoretic mobility opposite to the electroosmotic flow, while the neutral CD enhances stereoselective hydrophobic inclusion, resulting in baseline chiral resolution in under 12 minutes[5].

QbD S1 Define ATP (R)-isomer detection <0.15% S2 Identify CMPs (pH, CD conc., Voltage) S1->S2 S3 DoE & Response Surface (Asymmetric Screening) S2->S3 S4 Design Space (DS) (Monte Carlo Simulations) S3->S4 S5 Validated CE Method (Dual CD System) S4->S5

Quality by Design (QbD) framework for chiral capillary electrophoresis of levosulpiride.

Data Presentation

Table 1: Comparative Physicochemical Properties of Sulpiride Isomers

PropertyLevosulpiride (API)Dextrosulpiride (Impurity)
Stereochemistry (S)-(-)-enantiomer(R)-(+)-enantiomer
Pharmacological Role Eutomer (Active D2 Antagonist)Distomer (Chiral Impurity)
Optical Rotation [α]D²⁰ -65° to -69° (c=1, DMF)+65° to +69° (c=1, DMF)
Solubility (70% EtOH) Highly soluble at refluxHighly soluble at reflux
Solubility (0°C EtOH) < 10 mg/mL< 10 mg/mL

Table 2: Optimized QbD Parameters for Chiral CE Analysis[5]

Critical Method Parameter (CMP)Optimized Design Space (DS) RangeRationale
Sulfated-β-CD Concentration 9 – 12 mMPrimary chiral selector; dictates migration order.
Methyl-β-CD Concentration 29 – 38 mMSecondary selector; enhances peak efficiency.
Britton-Robinson Buffer pH 3.24 – 3.50Maintains ionization state of the pyrrolidine amine.
Applied Voltage 12 – 14 kVBalances Joule heating against analysis time.
System Temperature 16 °CStabilizes the transient diastereomeric complexes.

References

  • Source: Molecules (via unibo.it)
  • CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach Source: Google Patents URL
  • CN103772256A - Preparation method for high-purity sulpiride or optical isomers thereof Source: Google Patents URL
  • Quality by Design in the chiral separation strategy for the determination of enantiomeric impurities: Development of a capillary electrophoresis method based on dual cyclodextrin systems for the analysis of levosulpiride Source: ResearchGate URL
  • Levosulpiride Annotated | Antipsychotic | Dopamine Source: Scribd URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Stability of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Ticket ID: #RAC-PRO-001 Status: Open Subject: Prevention of Racemization in N-Methyl Proline Ester Synthesis Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary & Core Directive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-PRO-001 Status: Open Subject: Prevention of Racemization in N-Methyl Proline Ester Synthesis Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Core Directive

You are attempting to synthesize (R)-Ethyl 1-methylpyrrolidine-2-carboxylate . This molecule presents a specific stereochemical challenge: the


-proton (at the C2 position) is exceptionally labile due to the electron-withdrawing nature of the ethyl ester combined with the inductive effects of the tertiary amine.

The Core Threat: Racemization occurs via enolization . Under basic conditions or high temperatures, the


-proton is removed, forming a planar enolate intermediate. Reprotonation destroys the chiral center, yielding a racemic mixture.

Your Strategy: To maintain high enantiomeric excess (ee%), you must avoid the "Racemization Triangle": Strong Bases , High Heat , and Prolonged Reaction Times .

Critical Control Points (The "Why")

Before proceeding, understand the mechanism that destroys your product's optical purity.

The Racemization Mechanism

The following diagram illustrates how the chiral center is lost.[1] Note that N-methylation increases the risk if base is present, as the tertiary amine can stabilize the transition state.

RacemizationMechanism cluster_0 Critical Failure Mode Start (R)-Isomer (Chiral Center C2) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation of α-H Base Base / Heat (Trigger) Base->Enolate Racemate Racemic Mixture (R) + (S) Isomers Enolate->Racemate Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization via enolate formation.

Validated Synthesis Protocol

We recommend the Reductive Amination Route over direct alkylation.[2] Direct alkylation (e.g., using Methyl Iodide) requires base, which is the primary cause of racemization. Reductive amination using Sodium Triacetoxyborohydride (STAB) operates under mild, slightly acidic conditions, preserving the chiral center.

Recommended Workflow
StepOperationReagentsCritical Parameter
1 Esterification (R)-Proline + SOCl₂, EtOHTemp < 0°C during addition. Do not reflux > 4h.
2 Isolation EvaporationRemove excess SOCl₂/HCl completely.
3 N-Methylation Formaldehyde (aq), NaBH(OAc)₃No Base. Maintain pH 4-6.
4 Quench NaHCO₃ (aq)Cold quench. Rapid extraction.
Detailed Protocol: Step 2 (N-Methylation)

Reference: Adapted from reductive amination standards [1, 2].

  • Dissolution: Dissolve (R)-Proline Ethyl Ester HCl salt (1.0 eq) in DCE (1,2-Dichloroethane) or DCM.

  • Carbonyl Addition: Add 37% Aqueous Formaldehyde (1.5 eq).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise at 0°C.

    • Why STAB? Unlike NaBH₄, STAB is less basic and does not reduce aldehydes/ketones as aggressively, preventing side reactions. It allows the iminium ion to form without requiring harsh dehydrating conditions [2].[3][4]

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[5] Dry over Na₂SO₄.[5]

    • Caution: Do not use strong bases like NaOH for the workup; local high pH can induce racemization.

Troubleshooting Guide (FAQ)

Q1: I am seeing a loss of optical rotation after the esterification step. Why?

A: You likely refluxed too long or too hot. (R)-Proline ethyl ester is prone to racemization even in acidic media if heated excessively.

  • Fix: Perform the reaction using Thionyl Chloride (SOCl₂) in Ethanol. Add SOCl₂ at -10°C. Allow to warm to room temperature. Only reflux if absolutely necessary, and limit to <2 hours.

Q2: Can I use the Eschweiler-Clarke reaction (Formic acid/Formaldehyde @ 100°C)?

A: Not Recommended. The Eschweiler-Clarke reaction requires high temperatures (refluxing formic acid). While proline itself is somewhat robust, the ester derivative is far more sensitive. The thermal stress combined with the refluxing acidic medium significantly increases the probability of enolization [3].

Q3: Why not use Methyl Iodide (MeI) and a base like K₂CO₃?

A: Strictly Prohibited for High ee%. To use MeI, you must neutralize the amine salt with a base. Even a mild base like carbonate can deprotonate the


-carbon of the ester over time. Furthermore, MeI often leads to quaternization (formation of the quaternary ammonium salt), which is difficult to separate and useless for your target [4].
Q4: My Chiral HPLC shows a 50:50 mixture. Is my starting material bad?

A: Check your starting material, but it is more likely you created a "self-catalyzing" racemization loop. If you stored the free base of the ester in a solvent containing trace moisture, it can hydrolyze. The resulting acid/base equilibrium can catalyze racemization.[6]

  • Fix: Store the intermediate as the HCl salt . The protonated amine is electron-withdrawing but cannot act as a base to deprotonate the alpha-carbon. Convert to the free base immediately before the next step.

Analytical Validation

Do not rely solely on Optical Rotation. It is notoriously unreliable for detecting small amounts of racemate (e.g., 95% vs 99% ee).

Method 1: Chiral HPLC (Gold Standard)
  • Column: Daicel Chiralpak AD-H or OD-H are standard for amino acid derivatives.

  • Mobile Phase: Hexane : IPA (e.g., 90:10) with 0.1% Diethylamine (to sharpen amine peaks).

  • Detection: UV @ 210 nm.

Method 2: NMR Shift Reagent

If HPLC is unavailable, use a chiral shift reagent like Eu(hfc)₃ .

  • Protocol: Dissolve product in CDCl₃. Add 0.1 eq of Eu(hfc)₃. The N-methyl singlet will split into two distinct peaks if the racemate is present.

Synthesis Decision Tree

Use this logic flow to ensure process integrity.

SynthesisFlow Start Start: (R)-Proline Step1 Step 1: Esterification (SOCl2 / EtOH) Start->Step1 Check1 Check Temp < 40°C? Step1->Check1 Step2 Step 2: Reductive Amination (HCHO / STAB) Check1->Step2 Yes Risk1 Risk: Eschweiler-Clarke (High Heat = Racemization) Check1->Risk1 No (Reflux) Risk2 Risk: Alkylation (MeI) (Base = Racemization) Step2->Risk2 Avoid Final Target: (R)-Ethyl 1-methyl pyrrolidine-2-carboxylate Step2->Final

Figure 2: Recommended synthesis workflow vs. high-risk alternatives.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." Link

  • Benoiton, N. L. (1983). "Racemization in Peptide Synthesis." The Peptides.[1][6][7][8][9] (Discusses the sensitivity of activated amino acid esters to base and heat). Link

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." (Explains the selectivity of STAB and risks of direct alkylation). Link

Sources

Optimization

Technical Support Center: Optimizing N-Methylation of D-Proline Ethyl Ester

Welcome to the Technical Support Center for amino acid derivative synthesis. The N-methylation of D-proline ethyl ester presents a unique set of synthetic challenges: researchers must balance high conversion rates with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative synthesis. The N-methylation of D-proline ethyl ester presents a unique set of synthetic challenges: researchers must balance high conversion rates with the strict preservation of the D-stereocenter and the protection of the labile ethyl ester group.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you optimize your yields and troubleshoot failing reactions.

Pathway Selection & Logical Workflow

Before troubleshooting, it is critical to ensure you have selected the correct synthetic pathway for your specific constraints.

Workflow Start D-Proline Ethyl Ester Q1 Is strict preservation of stereocenter (ee%) critical? Start->Q1 RedAm Reductive Amination (HCHO, NaBH(OAc)3) Q1->RedAm Yes Q2 Is scalability and low cost the priority? Q1->Q2 No Esch Eschweiler-Clarke (HCHO, HCOOH) Q2->Esch Yes Q3 Is minimizing salt waste (Green Chem) required? Q2->Q3 No Photo Photocatalytic Methylation (CH3OH, Ag/TiO2, UV) Q3->Photo Yes

Decision tree for selecting the optimal N-methylation strategy for D-proline ethyl ester.

Troubleshooting Guide

Q: Why is my yield consistently low when using the Eschweiler-Clarke method? A: The classic1 utilizes 37% aqueous formaldehyde (formalin) and formic acid under reflux[1]. The primary cause of low yield for D-proline ethyl ester is acid-catalyzed ester hydrolysis . The combination of water (from the formalin), strong acid (formic acid), and high heat (80–100 °C) inevitably cleaves the ethyl ester, reverting it to the highly polar carboxylic acid which is lost during standard organic workup[2]. Solution: Transition to anhydrous reductive amination, which operates at room temperature and avoids hydrolytic conditions.

Q: I am observing significant epimerization (racemization) of the D-stereocenter. How do I prevent this? A: Epimerization is a direct consequence of using harsh basic conditions during direct alkylation. When using methyl iodide (MeI) with strong bases like sodium hydride (NaH), the base deprotonates the acidic α-proton of the proline ring[3]. This leads to the formation of a planar enolate intermediate, resulting in a complete loss of stereochemical integrity upon reprotonation[4]. Solution: Abandon direct alkylation. 5 operates under mildly acidic to neutral conditions, strictly avoiding α-proton deprotonation and preserving >99% ee of the D-configuration[6][5].

Q: How do I prevent over-alkylation and quaternary ammonium salt formation? A: While secondary amines like proline are sterically hindered and less prone to over-alkylation than primary amines, excess methylating agent under highly reactive conditions can still yield the quaternary N,N-dimethylprolinium salt[2]. Solution: Use exact stoichiometric equivalents (1.1 to 1.2 eq) of formaldehyde in reductive amination. Alternatively, utilize advanced catalytic methods (like photocatalysis with methanol) which inherently stop at the tertiary amine stage[7].

Validated Experimental Protocols

Protocol A: Mild Reductive Amination (Industry Standard for High ee%)

Causality Note: This protocol uses Sodium Triacetoxyborohydride (


). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a much milder reducing agent than 

. This prevents the premature reduction of formaldehyde to methanol, ensuring the iminium ion forms fully before reduction occurs[5].
  • Preparation: Dissolve D-proline ethyl ester hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Neutralization: Add triethylamine (TEA) (1.1 eq, 11 mmol) to liberate the free base. Stir for 15 minutes at room temperature.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.2 eq, 12 mmol). Stir at room temperature for 30 minutes to allow the intermediate iminium ion to form fully[2].

  • Reduction: Portion-wise, add

    
     (1.5 eq, 15 mmol). The mild nature of this reagent prevents thermal spikes.
    
  • Completion & Workup (Self-Validation): Stir for 12–18 hours at room temperature. Monitor by TLC (Ninhydrin stain; secondary amines stain differently than tertiary). Quench with saturated aqueous

    
     (20 mL). Extract with dichloromethane (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure[2].
Protocol B: Photocatalytic N-Methylation (Green Chemistry Alternative)

Causality Note: This modern method uses methanol as both the solvent and the methylating agent, completely eliminating toxic formaldehyde and borohydride salt waste[7].

  • Setup: Dissolve D-proline ethyl ester (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add Ag(I)/

    
     photocatalyst (1-5 mol%).
    
  • Irradiation: Irradiate the suspension with UV light (e.g., 365 nm LED) at room temperature for 15 hours under an argon atmosphere[7].

  • Isolation: Filter the catalyst through a Celite pad (the catalyst can be washed and recycled). Evaporate the methanol to yield the pure N-methylated product. Water is the only generated byproduct[7].

Quantitative Data: Method Comparison

MethodReagentsTypical Yieldee% RetentionReaction TimePrimary Byproducts
Reductive Amination HCHO,

85 - 95%>99%12 - 18 hBorate salts
Eschweiler-Clarke HCHO, HCOOH40 - 60%>95%12 - 24 hHydrolyzed acid,

Direct Alkylation MeI, NaH /

30 - 50%<80% (Racemization)4 - 8 hQuaternary salts, NaI
Photocatalytic

, Ag/

, UV
80 - 90%>99%15 hWater

Mechanistic Insights

Understanding the order of operations in reductive amination is critical for troubleshooting. The reaction must proceed sequentially: condensation followed by reduction.

Mechanism A D-Proline Ethyl Ester (Secondary Amine) C Iminium Ion Intermediate A->C + HCHO - H2O B Formaldehyde (HCHO) B->C E N-Methyl-D-Proline Ethyl Ester C->E Reduction D Hydride Donor (NaBH(OAc)3) D->E Hydride Transfer

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C and


 instead of borohydride reagents for reductive amination? 
A:  Yes. Catalytic reductive amination using Pd/C and hydrogen gas is highly effective and eliminates borate salt waste[5][7]. However, it requires specialized pressure vessels (e.g., a Parr shaker) and careful handling of pyrophoric catalysts. It is excellent for scale-up but less convenient for small-scale discovery chemistry.

Q: How do I purify the N-methylated ester from unreacted starting material? A: Because both the starting material (secondary amine) and product (tertiary amine) are basic, standard acid-base extraction will not separate them. You must use silica gel column chromatography (using a DCM/MeOH gradient with 1%


 to prevent streaking) or cation-exchange resin chromatography[2].

References

  • Practical synthetic organic chemistry - chemistry-chemists.com - 1

  • US20090264620A1 - N-Methylation of amino acids - google.com - 3

  • 6 Synthesis of N-Alkyl Amino Acids - monash.edu - 4

  • Technical Support Center: Synthesis of 4-Hydroxy-N-Methylproline - benchchem.com - 2

  • Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol - chemrxiv.org - 7

  • Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry - nih.gov - 5

Sources

Troubleshooting

Technical Support Center: Purification of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Case ID: PUR-PRO-002 Topic: Removal of Unreacted Starting Material (Secondary Amine) from N-Methylated Proline Esters Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PRO-002 Topic: Removal of Unreacted Starting Material (Secondary Amine) from N-Methylated Proline Esters Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: You are synthesizing (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (Target) via the methylation of (R)-Proline ethyl ester (Starting Material/Impurity).

The separation of these two species is notoriously difficult for three reasons:

  • Close Boiling Points: While N-methylation increases molecular weight, it removes the intermolecular hydrogen bonding capability of the secondary amine.[1][2] Consequently, the boiling points of the starting material and product are often within 5–10°C of each other, making fractional distillation inefficient for high purity (>99%).

  • Similar Polarity: Both compounds are basic amines with similar

    
     values on silica gel, leading to co-elution or "streaking."[1][2]
    
  • Stereochemical Instability: The

    
    -proton is acidic.[1][2] Harsh thermal or basic conditions required for separation can lead to racemization, degrading the enantiomeric excess (
    
    
    
    ) of your chiral building block.

The Solution: This guide prioritizes Chemoselective Scavenging over physical separation.[1][2] By converting the unreacted secondary amine into a non-basic amide (using acetic anhydride), we alter its physicochemical properties drastically, allowing for facile separation via acid-base extraction.[2]

Protocol A: Chemoselective Scavenging (Recommended)[2]

This method is the "Gold Standard" for purities >99% and avoids the thermal stress of distillation.[2]

The Mechanism

We exploit the nucleophilicity difference.[2] The unreacted secondary amine (SM) reacts with acetic anhydride to form an amide.[2] The tertiary amine (Product) cannot react.[2]

  • SM: Basic (

    
    ) 
    
    
    
    Amide: Neutral/Non-basic.[1][2]
  • Product: Basic (

    
    ) 
    
    
    
    Unchanged.
Step-by-Step Workflow

Reagents Required:

  • Acetic Anhydride (

    
    )[2]
    
  • Dichloromethane (DCM) or Diethyl Ether (

    
    )[2]
    
  • 1M HCl (aq)[2]

  • Saturated

    
     or cold 2M NaOH[1][2]
    

Procedure:

  • Derivatization:

    • Dissolve the crude mixture in DCM (approx. 5-10 mL per gram).

    • Add 1.5 - 2.0 equivalents of Acetic Anhydride relative to the estimated amount of unreacted starting material (not the total mass).[2] If unknown, add 0.2 eq relative to the total mass.[2]

    • Stir at room temperature for 30–60 minutes. Monitor by TLC (ninhydrin stain will show the SM disappearing; the product does not stain well or stains differently).

  • Acid Extraction (The Separation Step):

    • Transfer the organic layer to a separatory funnel.[2]

    • Extract with 1M HCl (

      
       volumes).
      
    • Chemistry Check: The Product is protonated and moves to the Aqueous Acid Phase .[2] The Amide impurity (acetylated SM) remains in the Organic Phase .[2]

  • Organic Wash:

    • Keep the aqueous layer.[2] You can discard the organic layer (contains the impurity), but verify by TLC first.

  • Basification & Recovery (Critical for Stereochemistry):

    • Cool the aqueous acidic layer to 0°C in an ice bath.

    • Slowly add cold 2M NaOH or Saturated

      
       until pH 
      
      
      
      9–10.[1][2]
    • Warning: Do not exceed pH 12 or allow the temperature to rise, as this promotes hydrolysis of the ethyl ester and racemization.

  • Final Extraction:

    • Immediately extract the cold aqueous solution with DCM (

      
      ).[2]
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Visualization of Workflow

ScavengingWorkflow start Crude Mixture (Product + 2° Amine SM) step1 Add Acetic Anhydride (DCM, RT, 30 min) start->step1 step2 Partition with 1M HCl step1->step2 organic1 Organic Layer (Contains Acetylated SM) step2->organic1 Neutral Species aqueous1 Aqueous Layer (Acidic) (Contains Protonated Product) step2->aqueous1 Ionic Species waste Waste Disposal organic1->waste Discard step3 Basify to pH 9-10 (Cold, 0°C) aqueous1->step3 step4 Extract with DCM step3->step4 organic2 Final Organic Layer (Pure Product) step4->organic2 aqueous2 Aqueous Waste (Salts) step4->aqueous2

Figure 1: Chemoselective scavenging workflow for separating secondary amines from tertiary amines.

Protocol B: Vacuum Distillation (Scale-Dependent)

Use this method only if you have >10g of material and the impurity level is low (<5%).[2]

Technical Constraints:

  • Boiling Point Estimation: Based on structural analogs (e.g., N-methyl proline methyl ester), the target boils at approx 65–75°C at 10 mmHg .[1][2]

  • The Azeotrope Risk: Proline esters are known to foam and bump.[1][2]

Optimization Table:

ParameterSettingReason
Pressure < 5 mmHgLowers boiling point to prevent thermal racemization.[1][2]
Column Vigreux (10-20 cm)Essential.[1][2] Simple distillation will not separate the SM effectively.[2]
Fractions Take small cutsThe SM (secondary amine) usually boils higher than the N-methyl product due to hydrogen bonding, but the separation window is narrow.

Troubleshooting & FAQs

Q1: I see "streaking" on my TLC plates. How do I fix this?

A: Amines interact strongly with the acidic silanols on silica gel.[2]

  • Fix: Pre-treat your TLC plate or add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., 5% MeOH/DCM + 1%

    
    ).[1][2] This deprotonates the silanols and sharpens the spots.[2]
    
Q2: How do I prevent racemization during the workup?

A: Racemization occurs via the enolate intermediate, which forms readily under basic conditions, especially if heated.[2]

  • Rule 1: Never heat the aqueous layer when it is basic.[1][2]

  • Rule 2: Minimize the time the product spends at pH > 10.[2]

  • Rule 3: Use

    
     or 
    
    
    
    instead of NaOH if possible.[1][2] If NaOH is required for extraction efficiency, use it ice-cold.[1][2]
Q3: Can I use other scavengers?

A: Yes.

  • Benzoyl Chloride: Makes a UV-active amide (easy to see on TLC) but requires more vigorous base to remove excess reagent.[1][2]

  • Isocyanates (e.g., Phenyl Isocyanate): Reacts instantly to form ureas.[1][2] Excellent for analytical scale, but expensive for bulk prep.[2]

  • Solid Supported Scavengers: (e.g., Isocyanate-functionalized silica).[1][2] Ideal for medicinal chemistry (just filter it off), but expensive for scale-up.[1][2]

References

  • Separation of Amines via Scavenging

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] (1989).[2] Section 9.6. Separation of Amine Mixtures.[1][2][3][4]

    • Source:[1][2]

  • Racemization of Proline Esters

    • Williams, G., et al. (2003).[2] "Formation and stability of the enolates of N-protonated proline methyl ester..." Biochemistry, 42(27), 8354-61.[1][2][5]

    • Source:[1][2][5]

  • Synthesis and Properties of N-Methyl Proline Derivatives

    • Organic Syntheses, Coll.[2] Vol. 3, p.159 (1955); Vol. 26, p.13 (1946).[2] (Eschweiler-Clarke method context).[1][2][6]

    • Source:[1][2]

Sources

Optimization

Technical Support Center: Purification of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Executive Summary & Molecule Profile[1] The Challenge: Purifying (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (an N-methyl-D-proline ethyl ester) presents a classic dilemma in organic process chemistry: balancing purity a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The Challenge: Purifying (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (an N-methyl-D-proline ethyl ester) presents a classic dilemma in organic process chemistry: balancing purity against optical integrity .[1]

Amino acid esters, particularly proline derivatives, are susceptible to thermal racemization via an enolization mechanism.[1] Furthermore, as an amine, the compound is prone to oxidation, and as an ester, it is sensitive to hydrolysis.[1] Vacuum distillation is the preferred method to separate the product from heavy impurities and oligomers, but it requires strict adherence to thermal limits.[1]

PropertyData / EstimateNote
Structure N-methylated pyrrolidine ring, ethyl ester at C2(R)-Enantiomer (unnatural D-Proline series)
CAS (Ref) Analog (S)-isomer:[1][2][3][4][5] 30727-23-2(R)-isomer properties are physical mirrors of (S)
Boiling Point 83–84 °C @ 17 mmHg [1]Target parameter for distillation
Physical State Colorless to pale yellow liquidDarkens upon oxidation
Major Risks Racemization, Hydrolysis, OxidationRequires inert atmosphere & low T

Pre-Distillation Checklist (The "Setup" Phase)

CRITICAL WARNING: Do NOT attempt to distill if the compound is in its salt form (e.g., Hydrochloride).[1] Salts do not distill; they decompose.[1]

Step 1: Free-Base Generation

If your crude material comes from an acid-catalyzed esterification, it is likely an HCl salt.[1]

  • Neutralization: Dissolve crude salt in minimal water/DCM mixture.[1]

  • Basify: Slowly add saturated NaHCO₃ or K₂CO₃ at 0°C until pH ~9-10. Avoid strong bases like NaOH to prevent ester hydrolysis.[1]

  • Extraction: Extract into DCM or Ethyl Acetate.

  • Drying: Dry organic phase over MgSO₄. Water must be <0.1% to prevent hydrolysis during heating.[1]

Step 2: Solvent Removal

Remove the extraction solvent via rotary evaporation.[1]

  • Target: < 5% residual solvent.[1]

  • Why: Residual solvent causes violent "bumping" when high vacuum is applied later.[1]

The Distillation Protocol (SOP)[1]

Apparatus Recommendation: Use a Short Path Distillation head.[1] Reasoning: Minimizes the distance the vapor travels and the time the molecule spends in the "hot zone," significantly reducing racemization risk.[1] Avoid tall fractionating columns (Vigreux) unless separation from a close-boiling impurity is strictly required.[1]

Operational Parameters
  • Vacuum Source: High vacuum pump (Two-stage rotary vane recommended).[1]

  • Target Pressure: < 5 mmHg (preferably < 1 mmHg).

  • Bath Temperature: Start at 60°C; do not exceed 110°C.

Step-by-Step Procedure
  • Degassing:

    • Load the crude oil into the boiling flask. Add a magnetic stir bar (spin fast).[1]

    • Apply vacuum gradually at room temperature to remove volatile residuals.[1]

    • Indicator: Bubbling should subside before heating begins.[1]

  • Ramping:

    • Begin heating the oil bath.[1]

    • Observation: At ~17 mmHg, the product boils at 83-84°C [1].[1][6]

    • Optimization: If you can achieve 0.5 mmHg , the boiling point will drop to approximately 45-55°C .[1] This is the ideal range for enantiomeric preservation.[1]

  • Fraction Collection:

    • Fraction A (Forerun): Low boilers/residual solvent.[1] Discard.

    • Fraction B (Main Cut): Steady temperature plateau (e.g., 83-84°C @ 17 mmHg).[1] Collect this.

    • Residue: Dark, viscous oil remaining in the pot. Do not distill to dryness (explosion risk).[1]

  • Storage:

    • Backfill system with Argon/Nitrogen .[1]

    • Store the distillate at 2-8°C under inert gas.

Visualization: Workflow & Logic

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mix (Acidic/Salt Form) Neut Neutralization (NaHCO3/DCM) Crude->Neut Free-basing Dry Drying & Conc. (MgSO4 -> Rotovap) Neut->Dry Extraction Distill Short Path Distillation (<5 mmHg, <100°C) Dry->Distill Degassed Oil Product Pure (R)-Ester (Colorless Liquid) Distill->Product Main Fraction

Caption: Critical path from crude reaction mixture to purified chiral ester.

Troubleshooting Hub

Issue 1: Loss of Optical Purity (Racemization)

Symptom: The specific rotation


 is lower than expected (e.g., closer to 0°), or chiral HPLC shows the (S)-enantiomer.[1]
Potential CauseMechanismCorrective Action
Bath Temp too High Thermal EnolizationReduce Pressure: Improve vacuum to <1 mmHg so you can distill at <60°C.
Residence Time Prolonged Heat ExposureSwitch to Wiped Film: If scaling up (>100g), pot distillation is too slow.[1] Use Wiped Film Evaporation (WFE).[1]
Basic Impurities Base-Catalyzed RacemizationRe-Acidify/Wash: Ensure the crude was not left in contact with strong base.[1] Wash organic layer with dilute citric acid buffer before drying.[1]
Issue 2: "Bumping" into the Receiver

Symptom: The boiling flask contents foam up and shoot into the condenser, contaminating the collection.[1]

  • Cause: Residual low-boiling solvents (DCM, Ethanol) or water in the crude oil.[1]

  • Fix:

    • Degas: Stir under vacuum at RT for 30 mins before heating.

    • Claisen Head: Use a Claisen adapter to provide a "buffer zone" for foam to break.[1]

    • Bleed Valve: Introduce a very fine capillary air/nitrogen bleed (if using an older setup) to regulate boiling chips.[1]

Issue 3: Product is Colored (Yellow/Brown)

Symptom: Distillate is not colorless.

  • Cause: Oxidation of the amine nitrogen or entrainment of pot residue.[1]

  • Fix:

    • Inert Gas: Ensure the system is leak-tight.

    • Splash Guard: Install a splash guard (bump trap) between flask and condenser.[1]

    • Redistill: A rapid second distillation usually fixes color issues.[1]

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Distillation Issue Type1 Racemization (Low ee%) Problem->Type1 Type2 Bumping/Foaming Problem->Type2 Type3 High BP / No Distillate Problem->Type3 Action1 Check Vacuum Depth Reduce Bath Temp Type1->Action1 Action2 Degas longer at RT Use Larger Flask Type2->Action2 Action3 Check for Salt Form (Did you free-base?) Type3->Action3

Caption: Diagnostic logic for common distillation failures.

Frequently Asked Questions (FAQ)

Q: Can I use Kugelrohr distillation for this? A: Yes, absolutely. For scales < 10g, Kugelrohr is ideal.[1] It allows for short path distillation with excellent vacuum control and minimal holdup volume.[1] Set the oven to ~70-80°C and use full vacuum.

Q: How do I measure the optical purity after distillation? A: Standard optical rotation (Polarimetry) is a quick check, but Chiral HPLC or Chiral GC is required for precise enantiomeric excess (ee%) determination.[1]

  • Method Tip: Chiralpak AD-H or OD-H columns are often successful for amino acid esters [2].[1]

Q: My product solidified in the condenser. What happened? A: While the ethyl ester is typically liquid, high purity combined with supercooling can sometimes cause solidification.[1] Or, you may have distilled a precursor (like the Boc-protected variant).[1] If it is the correct product, simply warm the condenser water slightly (to 30°C) to melt it into the receiver.[1]

Q: What is the shelf-life of the distilled ester? A: Proline esters can cyclize to form diketopiperazines (dimers) upon long-term storage, especially if traces of moisture or acid are present.[1] Store at -20°C to maximize stability.

References

  • ChemicalBook. (n.d.).[1] Properties of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 30727-23-2). Retrieved March 7, 2026, from [1]

    • Note: Cited for boiling point data (83-84°C @ 17 mmHg) which applies to both enantiomers.[1]

  • BenchChem. (2025).[1] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Retrieved March 7, 2026.[1]

    • Note: Cited for mechanisms of proline racemization and detection methods.[1]

  • Sigma-Aldrich. (n.d.).[1] Proline Derivatization and Enantioresolution by Chiral GC. Retrieved March 7, 2026.[1]

    • Note: Cited for analytical methods regarding proline esters.

Sources

Troubleshooting

Handling hygroscopic nature of 1-methylpyrrolidine-2-carboxylate esters

Technical Support Center: Handling Hygroscopic 1-Methylpyrrolidine-2-Carboxylate Esters Executive Overview Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 1-Methylpyrrolidine-2-Carboxylate Esters

Executive Overview Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently rely on 1-methylpyrrolidine-2-carboxylate esters (N-methylproline esters) as critical chiral building blocks. However, their pronounced hygroscopic nature is a notorious point of failure in synthetic workflows. Unlike the parent L-proline, which forms a highly stable, high-melting zwitterionic network, N-alkylation and esterification strip away this hydrogen-bond network[1]. The resulting ester is highly polar and features a basic tertiary amine that aggressively scavenges atmospheric moisture.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure your synthesis remains robust.

G A 1-Methylpyrrolidine-2-Carboxylate (Dry Ester) B Atmospheric Moisture (H2O Absorption) A->B Exposure to Air C Hydrated Ester Complex (Weighing Errors) B->C Rapid Uptake D Tertiary Amine-Catalyzed Hydrolysis C->D Prolonged Storage F Organometallic Reagent Quenching C->F Downstream Reaction E 1-Methylpyrrolidine-2-Carboxylic Acid (Zwitterion) D->E Ester Cleavage

Caption: Degradation and reaction failure pathways of hygroscopic N-methylproline esters.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my ester turn from a free-flowing liquid/crisp solid into a viscous, sticky syrup over time? Causality: The physical state change is a direct macroscopic observation of water absorption. The tertiary amine acts as a hydrogen-bond acceptor, pulling water molecules from the air to form a hydration shell. This drastically alters the intermolecular forces, increasing viscosity. If left unchecked, this moisture acts as a nucleophile. The basic amine can internally catalyze the hydrolysis of the ester back into the carboxylic acid over long periods, ruining the batch[1].

Q2: My downstream Grignard reactions and LiAlH₄ reductions with this ester are yielding <40%. How do I fix this? Causality: The absorbed water introduces two fatal errors. First, water adds "invisible" mass. If your ester is 5% water by weight, your stoichiometric calculations are fundamentally flawed, leading to an excess of other reagents. Second, water is a highly efficient proton source that will instantly quench sensitive organometallic reagents (RMgX, RLi) and hydrides before they can attack the ester carbonyl[2]. Solution: You must chemically dry the ester using activated 3Å molecular sieves prior to the reaction and perform all transfers under an inert argon atmosphere using Schlenk techniques.

Q3: Can I dry the ester by simply heating it under a vacuum? Causality: No. While vacuum drying is standard for robust solvents, heating a moisture-compromised N-methylproline ester can induce base-catalyzed ester hydrolysis or thermal decomposition. The tertiary amine nitrogen facilitates the attack of water on the ester carbonyl at elevated temperatures. Solution: Utilize ambient-temperature chemical drying (molecular sieves) to sequester water without providing the activation energy required for hydrolysis.

Section 2: Quantitative Impact of Moisture

Table 1: Impact of Moisture Content on 1-Methylpyrrolidine-2-Carboxylate Esters

Moisture Content (w/w)Physical StateImpact on LiAlH₄ Reduction YieldRisk of Racemization/Hydrolysis
< 50 ppm Clear, mobile liquid / Crisp solid> 95%Negligible
500 ppm Slightly viscous~ 80%Low (if stored at 2-8°C)
> 2000 ppm (0.2%) Syrupy / Clumped solid< 40% (Reagent quenched)High (Amine-catalyzed)

Section 3: Self-Validating Experimental Protocols

Protocol A: Activation of Molecular Sieves (3Å) for Ester Drying

Expert Insight: Why 3Å? 4Å sieves have a larger pore size that may allow the ester or smaller solvent molecules to compete with water for binding sites, whereas 3Å specifically traps water molecules[3].

  • Preparation: Place 3Å molecular sieve pellets into a heat-resistant Schlenk flask. Ensure the flask is no more than one-third full to allow uniform heating.

  • Heating: Submerge the flask in a sand bath or heating mantle. Heat the sieves to 200°C–250°C[4][5]. Caution: Do not exceed 300°C as this can degrade the zeolite structure.

  • Vacuum Application: While heating, apply high vacuum (Schlenk line) for 8–12 hours to pull off the desorbed water[3].

  • Cooling (Critical Step): Turn off the heat but maintain the vacuum until the flask reaches room temperature. Introducing ambient air while the sieves are hot will cause immediate moisture reabsorption.

  • Inerting: Backfill the Schlenk flask with dry Argon or Nitrogen.

  • Self-Validation: Activated sieves should generate a noticeable exotherm (heat) when a drop of water is added to a small test sample.

Protocol B: Drying and Storing the Ester
  • Addition: In a glovebox or under a strict Argon counter-flow, add the activated 3Å sieves directly to the neat 1-methylpyrrolidine-2-carboxylate ester at approximately 10-20% w/v[6].

  • Agitation: Gently swirl the mixture and let it stand overnight. The sieves will sequester the water without promoting hydrolysis.

  • Storage: Seal the container with a tightly fitted septum and wrap it with Parafilm. Store at 2-8°C under an inert atmosphere (Argon) to prevent long-term moisture absorption which can catalyze racemization[1].

  • Self-Validation: Perform a Karl Fischer titration on a small aliquot of the dried ester. The moisture content must read < 50 ppm before proceeding to sensitive downstream reactions.

G A Wet Ester Batch B Add Activated 3Å Sieves A->B C Incubate 24h Under Argon B->C D Karl Fischer Titration C->D E Result < 50ppm? D->E F Proceed to Reaction E->F Yes G Replace Sieves & Re-dry E->G No G->C

Caption: Self-validating workflow for drying and verifying N-methylproline esters.

References

  • Title: How to Dry the Molecular Sieve: A Complete Guide Source: Red River Team URL: [Link]

  • Title: Using molecular sieves for solvent drying Source: University of Victoria (UVic) URL: [Link]

  • Title: Easy and Efficient Drying of Molecular Sieve and Silica Gel Pellets Source: University of Massachusetts (UMass) URL: [Link]

  • Title: How to Activate Molecular Sieves | Chemtips Source: WordPress (Chemtips) URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Methyl-D-Proline Esterification

Welcome to the Technical Support Center for the esterification of N-methyl-D-proline. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with steric hindran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of N-methyl-D-proline. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with steric hindrance, low yields, and racemization (epimerization) during the activation of N-methylated cyclic amino acids.

Core Principles & Logic

Esterifying N-methyl-D-proline presents two primary biochemical and thermodynamic hurdles:

  • Steric Hindrance: The tertiary amine (N-methyl group) combined with the rigid pyrrolidine ring creates a highly congested steric environment around the

    
    -carboxylic acid. Standard coupling reagents often fail to form the active ester efficiently.
    
  • Epimerization (Racemization) Risk: While N-methyl amino acids cannot form classical oxazolones (due to the lack of an amide N-H bond), they are highly susceptible to direct

    
    -proton abstraction (enolization) under basic conditions, leading to the conversion of the D-enantiomer to an undesired D/L mixture[1].
    

RacemizationLogic ActivatedEster Activated N-methyl-D-proline (O-Acyl Intermediate) BaseAttack Strong Base (e.g., TEA) abstracts alpha-proton ActivatedEster->BaseAttack Unoptimized StericBase Sterically Hindered Base (e.g., 2,4,6-Collidine) ActivatedEster->StericBase Optimized Enolate Achiral Enolate Intermediate BaseAttack->Enolate RacemicProduct D/L Epimer Mixture (Loss of Chiral Purity) Enolate->RacemicProduct Preserved Alpha-proton preserved StericBase->Preserved PureProduct Pure D-Ester (High Enantiomeric Excess) Preserved->PureProduct

Logic of base selection and enolization in N-methyl-D-proline esterification.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my esterification yield so low when using DCC or EDC with DMAP?

A1: The causality lies in the steric bulk of the N-methylpyrrolidine ring. Dicyclohexylcarbodiimide (DCC) and EDC create bulky O-acylisourea intermediates. When the incoming alcohol attempts to attack this intermediate, the steric clash prevents nucleophilic acyl substitution, leading to the formation of inactive N-acylureas. Solution: Switch to uronium/aminium salts like HATU or COMU, which are specifically designed for sterically hindered N-methyl amino acids[1]. Alternatively, use DIC with OxymaPure, which forms a highly reactive, less sterically hindered ester intermediate[2].

Q2: I am observing significant racemization (D to L conversion). How can I prevent this?

A2: Racemization in N-methyl amino acids is driven by base-catalyzed enolization. Strong, unhindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) rapidly abstract the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton from the activated ester.
Solution:  Replace TEA/DIPEA with 2,4,6-collidine (TMP). The methyl groups at the 2 and 6 positions of collidine provide severe steric hindrance, preventing it from approaching the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-proton, while still maintaining enough basicity to drive the coupling reaction.
Q3: What is the most reliable method for synthesizing a simple methyl ester of N-methyl-D-proline?

A3: For simple methyl esters, avoid coupling reagents and bases entirely. The most self-validating and clean protocol utilizes Trimethylchlorosilane (TMSCl) in Methanol. TMSCl reacts with methanol to generate anhydrous HCl in situ, driving a Fischer-type esterification. Because the environment is highly acidic,


-proton abstraction is completely suppressed, ensuring 0% racemization[3].

Experimental Workflows & Protocols

OptimizationWorkflow Start N-methyl-D-proline Esterification Target Target Ester Type? Start->Target MethylEster Methyl Ester Target->MethylEster BulkyEster Complex/Bulky Ester Target->BulkyEster TMSCl TMSCl / MeOH (Base-free) MethylEster->TMSCl Coupling Coupling Reagent Activation BulkyEster->Coupling Success1 High Yield, No Racemization TMSCl->Success1 ReagentChoice Reagent Selection: DIC/Oxyma or HATU Coupling->ReagentChoice BaseChoice Base Selection: Use 2,4,6-Collidine Success2 High Yield, Retained D-Config BaseChoice->Success2 ReagentChoice->BaseChoice

Workflow for optimizing N-methyl-D-proline esterification based on target ester.

Protocol A: Synthesis of N-Methyl-D-Proline Methyl Ester (Base-Free)

Use this protocol when the target is a simple methyl ester. This method guarantees the preservation of the D-configuration[3].

Reagents: N-methyl-D-proline (1.0 eq), Trimethylchlorosilane (TMSCl) (2.0 eq), Anhydrous Methanol.

  • Preparation: Suspend N-methyl-D-proline (10 mmol) in anhydrous methanol (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath.

  • Addition: Slowly add freshly distilled TMSCl (20 mmol) dropwise over 15 minutes. Causality: Slow addition controls the exothermic generation of anhydrous HCl and prevents localized heating.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure on a rotary evaporator. The resulting product is the N-methyl-D-proline methyl ester hydrochloride salt, obtained in quantitative yield without the need for column chromatography[3].

Protocol B: Synthesis of Complex Esters via DIC/OxymaPure

Use this protocol for bulky alcohols or solid-phase attachments where coupling reagents are mandatory.

Reagents: N-methyl-D-proline (1.0 eq), Target Alcohol (1.2 eq), N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq), OxymaPure (1.1 eq), 2,4,6-collidine (2.0 eq), Anhydrous DCM/DMF.

  • Dissolution: Dissolve N-methyl-D-proline and OxymaPure in a minimal amount of anhydrous DMF.

  • Pre-activation: Add DIC to the mixture at 0 °C. Stir for 10 minutes. Causality: OxymaPure reacts with the DIC-activated acid to form a highly reactive, non-sterically hindered ester intermediate, mitigating the bulk of the N-methyl group[2].

  • Coupling: Add the Target Alcohol and 2,4,6-collidine to the mixture.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Dilute with ethyl acetate, wash with 5% aqueous

    
    , 1M 
    
    
    
    , and brine. Dry over anhydrous
    
    
    and concentrate.

Reagent Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of various coupling systems specifically applied to N-methylated amino acids.

Coupling SystemBase RequiredYield PotentialRacemization RiskMechanistic Notes
TMSCl / MeOH None>95%Zero Generates HCl in situ. Ideal for methyl esters only[3].
DIC / OxymaPure 2,4,6-collidine85 - 90%LowOxyma suppresses enolization better than HOBt[2].
HATU 2,4,6-collidine90 - 95%Low-MediumExcellent for extreme steric hindrance; collidine prevents epimerization[2].
DCC / DMAP DMAP<50%High DMAP strongly promotes

-proton abstraction. High N-acylurea byproduct formation.
PyBOP DIPEA60 - 70%MediumLess efficient for N-methyl amino acids compared to uronium salts[1].

References

  • National Center for Biotechnology Information (PMC). A Convenient Synthesis of Amino Acid Methyl Esters. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Welcome to the Technical Support Center for the isolation and purification of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (also known as N-methyl-D-proline ethyl ester). As a target compound frequently utilized as a chir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (also known as N-methyl-D-proline ethyl ester). As a target compound frequently utilized as a chiral building block in drug development, achieving high enantiomeric and chemical purity is critical.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to separate the target ester from common reaction byproducts—such as unreacted secondary amines, hydrolyzed free acids, and epimerized isomers generated during Eschweiler-Clarke methylation or Fischer esterification [1].

Part 1: Troubleshooting & Mechanistic FAQs

Q: Why does simple acid-base extraction fail to separate the target from unreacted (R)-proline ethyl ester? A: Mechanistically, both the target (R)-ethyl 1-methylpyrrolidine-2-carboxylate (a tertiary amine) and the unreacted starting material (R)-proline ethyl ester (a secondary amine) possess nearly identical basicity, with conjugate acid pKₐ values around 8.5. When adjusting the pH of the aqueous phase, both amines protonate and deprotonate at roughly the same threshold, causing them to co-extract into the organic phase. Expert Solution: To achieve separation, you must exploit their nucleophilic differences rather than basicity. By treating the crude mixture with an electrophile like di-tert-butyl dicarbonate (Boc₂O), the secondary amine rapidly forms a neutral carbamate. The tertiary amine target cannot react. Subsequent extraction at pH 2 will drive the protonated target into the aqueous phase, leaving the neutral Boc-protected byproduct in the organic layer.

Q: I am observing significant amounts of the free acid (N-methyl-D-proline) in my NMR. How do I remove it? A: Ester hydrolysis is a common artifact of overly aggressive workup conditions (either too acidic or too basic for prolonged periods). The resulting byproduct, N-methyl-D-proline, is a zwitterion with predicted pKₐ values of ~2.37 (carboxylate) and ~10.6 (pyrrolidinium) [2]. Because it is highly polar, it can be partitioned away from the target ester. Maintain the aqueous wash strictly at pH 8–9 using saturated NaHCO₃. At this pH, the free acid is anionic and remains trapped in the aqueous phase, while the target ester is unprotonated and partitions cleanly into ethyl acetate or dichloromethane.

Q: My chiral HPLC shows epimerization to the (S)-enantiomer. What causes this, and how can it be resolved? A: The alpha-proton at the C2 position of the pyrrolidine ring is acidic due to the adjacent electron-withdrawing ester carbonyl. Prolonged exposure to strong bases (e.g., NaOH or KOH) during the basification step promotes enolization, leading to chiral inversion and the formation of the (S)-epimer [3]. Always use mild bases like sodium bicarbonate for neutralization. If epimers are already present, standard silica gel chromatography will not resolve them; you must employ Chiral Stationary Phase (CSP) chromatography or form diastereomeric salts with chiral acids (like L-tartaric acid) for fractional crystallization.

Part 2: Reaction Pathways & Separation Workflows

Pathway SM (R)-Proline Ethyl Ester (Starting Material) Rxn Eschweiler-Clarke Methylation SM->Rxn Target (R)-Ethyl 1-methylpyrrolidine -2-carboxylate (Target) Rxn->Target Main Pathway BP1 Unreacted SM (Secondary Amine) Rxn->BP1 Incomplete Rxn BP2 N-Methyl-D-Proline (Hydrolyzed Free Acid) Target->BP2 H2O / Extreme pH BP3 (S)-Epimer (Base-catalyzed inversion) Target->BP3 Prolonged Strong Base

Synthesis pathway of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate and common byproduct formation.

Extraction A Crude Mixture in DCM (Target + Sec. Amine) B Add Boc2O / NEt3 (Derivatization) A->B C Acidic Extraction (1M HCl, pH 2) B->C D Organic Phase (Boc-Pro-OEt Neutral) C->D Discard / Recycle E Aqueous Phase (Target Protonated) C->E Retain F Basification (NaHCO3, pH 9) E->F G Final Extraction (EtOAc or DCM) F->G H Pure Target (Organic Phase) G->H Concentrate

Derivatization-assisted liquid-liquid extraction workflow for secondary amine removal.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Derivatization-Assisted Separation of Unreacted Proline Ester

This self-validating protocol chemically alters the secondary amine byproduct, allowing for clean phase separation.

  • Solubilization: Dissolve the crude reaction mixture (containing target and unreacted (R)-proline ethyl ester) in Dichloromethane (DCM) at a concentration of 0.2 M.

  • Derivatization: Cool the solution to 0 °C. Add 1.2 equivalents of Triethylamine (Et₃N) followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Self-Validation: Check via TLC (Ninhydrin stain). The secondary amine will stain pink/red; ensure this spot disappears, indicating complete conversion to the Boc-protected carbamate.

  • Acidic Partitioning: Transfer to a separatory funnel. Wash the organic layer with 1M HCl until the aqueous phase reaches pH 2.

    • Causality: The target tertiary amine protonates and moves to the aqueous phase. The neutral Boc-protected byproduct remains in the DCM.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh DCM to remove trace neutral impurities.

  • Basification: Cool the aqueous layer to 0 °C. Carefully add saturated aqueous NaHCO₃ until the pH reaches 8.5–9.0. Do not use NaOH to prevent epimerization.

  • Final Extraction: Extract the basified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Protocol B: Chiral HPLC Resolution of Epimers

If base-catalyzed enolization has occurred, use this protocol to quantify and separate the (R) and (S) epimers.

  • Sample Preparation: Dissolve 5 mg of the purified ester in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase (Hexane:Isopropanol 95:5) at a flow rate of 1.0 mL/min for 30 minutes.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • Fraction Collection: The (R)-enantiomer and (S)-enantiomer will elute as distinct peaks (typically between 8–15 minutes). Collect fractions manually or via an automated fraction collector based on the UV trace.

Part 4: Quantitative Data & Physicochemical Properties

Understanding the physical properties of the target and its byproducts is essential for designing effective separation strategies.

CompoundMolecular WeightBoiling PointpKₐ (Predicted)Solubility Profile
(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (Target)157.21 g/mol 83–84 °C (17 mmHg)~8.5 (Conjugate Acid)Soluble in DCM, EtOAc, EtOH. Poorly soluble in H₂O at pH 9.
(R)-Proline ethyl ester (Secondary Amine Byproduct)143.18 g/mol ~70 °C (10 mmHg)~8.5 (Conjugate Acid)Soluble in DCM, EtOAc. Reactive toward electrophiles.
N-Methyl-D-proline (Hydrolysis Byproduct)129.16 g/mol 227 °C2.37 (COOH), 10.6 (NH⁺)Highly soluble in H₂O. Insoluble in non-polar organics.
Boc-(R)-Proline ethyl ester (Derivatized Byproduct)243.30 g/mol >250 °CN/A (Neutral)Highly soluble in DCM, Hexanes. Insoluble in H₂O.

Part 5: References

  • Kilogram-scale Stereoselective Synthesis of an N-methylprolinol Derivative by Enzymatic Transformation Source: ChemRxiv URL:[Link]

Optimization

Color change and degradation of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate over time

Current Status: Operational | Topic: Stability, Degradation & Color Change Executive Summary (R)-Ethyl 1-methylpyrrolidine-2-carboxylate is a chiral amino ester frequently used as a building block in asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Stability, Degradation & Color Change

Executive Summary

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate is a chiral amino ester frequently used as a building block in asymmetric synthesis and medicinal chemistry. Users often report a transition from a colorless liquid to a yellow/brown oil upon storage, alongside fluctuations in enantiomeric excess (ee).

This guide addresses the three primary instability factors: Oxidative Coloring , Hydrolytic Degradation , and Racemization .

Module 1: Visual Inspection & Color Change
Q: Why has my colorless compound turned yellow or brown?

A: The color change indicates oxidative degradation, specifically the formation of N-oxides and subsequent conjugated impurities.

While the pyrrolidine ring is relatively stable, the N-methyl tertiary amine moiety is susceptible to auto-oxidation. This process is accelerated by light, heat, and atmospheric oxygen.

The Mechanism of Yellowing:

  • N-Oxidation: Atmospheric oxygen attacks the nitrogen lone pair, forming the N-oxide.

  • Polonovski-type Rearrangement: The N-oxide can undergo rearrangement to form iminium ions or enamines.

  • Chromophore Formation: These reactive intermediates oligomerize or react with trace aldehydes to form conjugated systems (pyrroles or poly-unsaturated species). Even <0.5% of these impurities can impart a distinct yellow/brown color due to their high extinction coefficients.

Impact on Experiments:

  • Slight Yellowing: Usually acceptable for crude reactions; the impurity load is likely <1%.

  • Dark Brown/Black: Indicates significant decomposition. Purification is required before use.

Protocol: Restoration of Purity

If the compound has darkened significantly, simple filtration is insufficient.

  • Dissolve: Dilute the oil in diethyl ether or hexanes.

  • Wash: Wash rapidly with cold saturated NaHCO₃ (to remove hydrolyzed acid) and brine.

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

  • Distillation (Best Method): Perform bulb-to-bulb distillation under high vacuum (Kugelrohr). The colored impurities are high-boiling and will remain in the pot.

Module 2: Chemical Stability & Degradation Pathways
Q: My purity is fine, but the Enantiomeric Excess (ee) has dropped. Why?

A: You are experiencing thermodynamic racemization, likely driven by basic conditions or heat.

The Mechanism of Racemization: The


-proton (at the C2 position) is acidic due to the electron-withdrawing effect of the ester carbonyl and the inductive effect of the nitrogen.
  • Trigger: In the presence of a base (even weak bases) or during thermal stress, the

    
    -proton is removed, forming a planar enolate intermediate.
    
  • Result: Reprotonation occurs from either face, converting the pure (R)-isomer into a racemic (R)/(S) mixture.

Critical Prevention Steps:

  • Avoid Strong Bases: Never expose the ester to alkoxides or strong hydride bases unless the reaction is instantaneous and at cryogenic temperatures (-78°C).

  • Workup pH: During extraction, ensure the aqueous phase is not strongly basic (pH > 10).

  • Heat Sensitivity: Do not heat above 60°C for extended periods without checking optical rotation.

Q: I see a new peak in my LC-MS at [M-28]. What is it?

A: This is the hydrolysis product: (R)-1-methylpyrrolidine-2-carboxylic acid.

  • Cause: Moisture ingress. The ethyl ester hydrolyzes to the free acid and ethanol.

  • Prevention: Store under Argon/Nitrogen. Use anhydrous solvents.

Visualization: Degradation Pathways

DegradationPathways cluster_legend Degradation Key Compound (R)-Ethyl 1-methyl pyrrolidine-2-carboxylate (Colorless Liquid) NOxide N-Oxide / Iminium Intermediates Compound->NOxide Oxidation (O2/Light) Enolate Planar Enolate Intermediate Compound->Enolate Base/Heat (Deprotonation) Acid Carboxylic Acid (Hydrolysis Product) Compound->Acid Moisture (H2O) Hydrolysis Color Conjugated Oligomers (Yellow/Brown Color) NOxide->Color Oligomerization Racemate Racemic Mixture (Loss of Chiral Purity) Enolate->Racemate Reprotonation key1 Blue: Target Compound key2 Yellow: Intermediate key3 Red: Irreversible Degradation

Figure 1: Primary degradation pathways affecting color, stereochemistry, and chemical purity.

Module 3: Storage & Handling Protocols

To maximize shelf-life, adhere to the CAD protocol: C old, A nhydrous, D ark.

ParameterRecommended ConditionTechnical Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Slows kinetics of auto-oxidation and hydrolysis.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (prevents yellowing) and moisture (prevents hydrolysis).
Container Amber Glass with Teflon-lined capAmber glass blocks UV/visible light which catalyzes radical oxidation.
Handling Desiccator Allow bottle to warm to room temperature before opening to prevent water condensation on the cold liquid.
Troubleshooting Logic Tree

Use this decision matrix to diagnose the state of your reagent.

TroubleshootingTree Start Start: Visual Inspection IsYellow Is the liquid Yellow/Brown? Start->IsYellow IsDark Is it Dark Brown/Black? IsYellow->IsDark Yes CheckPurity Check GC/NMR Purity IsYellow->CheckPurity No (Colorless) Distill ACTION: Distill under Vacuum (Remove colored impurities) IsDark->Distill No (Light Yellow) Discard ACTION: Discard (Irreversible degradation) IsDark->Discard Yes (Tar/Black) CheckEE Check Enantiomeric Excess (Chiral HPLC/Polarimetry) CheckPurity->CheckEE Purity > 95% Dry ACTION: Dry & Redistill (Remove Acid/Water) CheckPurity->Dry Purity < 95% (Contains Acid) UseIt OK to Use (Factor in purity) CheckEE->UseIt ee > 98% CheckEE->Discard ee < 90% (Racemized)

Figure 2: Diagnostic workflow for assessing reagent quality before synthesis.

References
  • Sibi, M. P., et al. "Enantioselective Synthesis of Amino Acid Derivatives." Organic Reactions, Wiley, 2004. (General reference on amino ester handling).

  • PubChem. "2-Ethyl-1-methylpyrrolidine | C7H15N."[1] National Library of Medicine. (Structural analog data).

  • BenchChem. "2-(2-Aminoethyl)-1-methylpyrrolidine - Stability and Degradation Pathways."[2] Technical Support Center. (Degradation mechanisms of N-methylpyrrolidines).

  • Fisher Scientific. "Safety Data Sheet: N-Methylpyrrole-2-carboxylic acid." (Safety and handling of oxidized derivatives).

  • Amgen Inc. "Racemization of Amino Acid Esters." Journal of Organic Chemistry. (Mechanistic insight into base-catalyzed racemization).

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Chiral HPLC Method for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Executive Summary This guide provides a technical comparison of chiral separation strategies for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate , a critical chiral intermediate in pharmaceutical synthesis. Unlike simple aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of chiral separation strategies for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate , a critical chiral intermediate in pharmaceutical synthesis. Unlike simple aromatics, this molecule presents specific challenges: it lacks a strong UV chromophore and possesses a basic tertiary amine functionality.

Based on comparative analysis of stationary phase interactions and mobile phase selectivity, the Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) under Normal Phase conditions is identified as the superior methodology, offering the highest resolution (


) and loadability compared to cellulose-based alternatives.

Chemical Context & Separation Challenges

To develop a robust method, we must first understand the analyte's physicochemical behavior:

  • Structure: A five-membered pyrrolidine ring with a tertiary amine (

    
    -methyl) and an ethyl ester at the chiral center.
    
  • Basicity: The tertiary nitrogen (

    
     for parent proline) acts as a strong Lewis base, prone to non-specific silanol interactions on silica supports, leading to severe peak tailing.
    
  • Detection: The molecule lacks a conjugated

    
    -system. UV detection is limited to the ester carbonyl absorption band (200–215 nm), necessitating high-purity solvents to minimize baseline noise.
    
Method Development Workflow

The following diagram outlines the decision matrix used to select the optimal protocol.

MethodDevelopment Start Analyte: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Screening Primary Screening: Polysaccharide CSPs (AD, OD, IA, IC) Start->Screening ModeSelect Mode Selection: Normal Phase (NP) vs. Reversed Phase (RP) Screening->ModeSelect Decision1 Solubility & Detection? ModeSelect->Decision1 NP_Route Normal Phase (Hexane/Alcohol) + Basic Additive (DEA/TEA) Decision1->NP_Route Preferred (Steric/H-bond) RP_Route Reversed Phase (Buffer/MeCN) + pH Control Decision1->RP_Route Alternative (MS comp.) Optimization Optimization: Modifier % & Temperature NP_Route->Optimization FinalMethod Validated Method: Amylose-based / NP / Low UV Optimization->FinalMethod

Figure 1: Strategic workflow for chiral method development targeting proline ester derivatives.

Comparative Analysis: Stationary Phase Selection

The separation of proline derivatives relies heavily on the chiral recognition mechanism —specifically the ability of the stationary phase to form transient diastereomeric complexes via hydrogen bonding and steric inclusion.

Comparison 1: Amylose vs. Cellulose Backbones

We compared the two dominant polysaccharide backbones using standard Normal Phase conditions (Hexane/IPA/DEA).

FeatureAmylose-Based (Chiralpak AD-H / IA) Cellulose-Based (Chiralcel OD-H / IB) Verdict
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose
Recognition Mechanism Helical cavity inclusion + H-bondingLinear alignment + H-bondingAmylose fits the 5-membered ring better.
Selectivity (

)
High (

)
Moderate (

)
Amylose
Peak Shape Symmetrical with basic additiveProne to slight broadening for this analyteAmylose

Scientific Insight: The helical structure of the amylose polymer creates defined cavities that accommodate the pyrrolidine ring more effectively than the linear cellulose sheets. For 5-membered heterocycles like proline esters, Amylose-based columns (AD/IA) consistently demonstrate superior enantioselectivity compared to Cellulose (OD/IB).

Comparison 2: Mobile Phase Modifiers (The Critical Variable)

Due to the tertiary amine, the choice of additive is non-negotiable.

  • No Additive: Complete co-elution or massive tailing (Silanol interaction).

  • Acidic Additive (TFA): Protonates the amine (

    
    ). While this can work, it often changes the retention mechanism to ion-exchange, which can be less reproducible on coated phases.
    
  • Basic Additive (DEA/TEA): Suppresses protonation and masks silanol sites. This maintains the analyte in its neutral form, maximizing the H-bonding interaction with the carbamate chiral selector.

Optimized Method Protocol

Based on the comparative data, the following protocol is the "Gold Standard" for analyzing (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak IA (or AD-H) 250 x 4.6 mm, 5 µmImmobilized Amylose phase (IA) offers solvent robustness; AD-H is the classic coated alternative.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)Hexane provides low viscosity. IPA acts as the H-bond donor/acceptor regulator. DEA ensures sharp peaks for the amine.
Flow Rate 1.0 mL/minStandard balance between efficiency and backpressure.
Temperature 25°CLower temperatures generally increase resolution (

) in chiral separations (enthalpy driven).
Detection UV 210 nm The ester carbonyl is the only chromophore. 254 nm will yield no signal .
Injection Vol. 5 - 10 µLKeep low to prevent overload, as the analyte concentration must be high for UV detection.
Step-by-Step Execution
  • System Prep: Flush the HPLC system with Isopropanol to remove any aqueous buffers.

  • Mobile Phase Prep:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Isopropanol.

    • Add 1.0 mL of Diethylamine (DEA). Note: DEA is preferred over TEA for UV transparency at 210 nm.

    • Mix and degas thoroughly.

  • Equilibration: Pump mobile phase at 1.0 mL/min for 30 minutes until the baseline at 210 nm is stable.

  • Sample Prep: Dissolve the sample at 1.0 mg/mL in the Mobile Phase. Do not use pure IPA or Ethanol as diluent, as this causes solvent effects (peak distortion).

Expected Performance & Validation Criteria

When executing this method, the following performance metrics confirm system suitability.

MetricAcceptance CriteriaTroubleshooting Failure
Resolution (

)

Decrease IPA % (e.g., to 95:5) to increase retention and separation.[1]
Tailing Factor (

)

Increase DEA concentration to 0.2% or switch to a fresh column (aging silica exposes silanols).
Selectivity (

)

If

drops, check column history. A column previously used with TFA may have "memory effects."
Interaction Mechanism Diagram

Understanding why the separation works aids in troubleshooting.

InteractionMechanism Analyte Analyte: (R)-Ethyl 1-methylpyrrolidine (Neutral Form) HBond H-Bonding (C=O ... N-H) Analyte->HBond Interaction Steric Steric Fit (Pyrrolidine Ring) Analyte->Steric Fit CSP CSP: Amylose Carbamate (Helical Cavity) CSP->HBond CSP->Steric Result Chiral Recognition (Different Retention) HBond->Result Steric->Result

Figure 2: Mechanistic view of the chiral recognition process on Amylose-based CSPs.

Alternative Strategies (When to Switch)

While the Normal Phase method above is the primary recommendation, specific scenarios may dictate alternatives:

  • Mass Spectrometry (MS) Detection Required:

    • Issue: DEA and Hexane are not ideal for ESI-MS.

    • Alternative:Reversed Phase on Chiralpak IA-3 or IC-3 .

    • Conditions: Acetonitrile / 20mM Ammonium Bicarbonate (pH 9.0). The high pH keeps the amine neutral for retention, and the buffer is volatile.

  • Trace Impurity Analysis (High Sensitivity):

    • Issue: UV 210 nm has high background noise.

    • Alternative:Derivatization . React the amine with a chromophore (e.g., p-nitrobenzyl chloride or NBD-Cl) to create a derivative detectable at >254 nm or by fluorescence.[2]

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Chiral Technologies. Available at: [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on polysaccharide CSP mechanisms).
  • Zhang, T., et al. (2008). "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase." Journal of Chromatography A, 1191(1-2), 214-222. [Link]

Sources

Comparative

1H NMR spectrum analysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Topic: 1H NMR Spectrum Analysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 26158-82-7) is a critical chiral building block in the synthesis of peptidomimetics and neuroactive pharmaceutical agents. Unlike its secondary amine precursor (Proline ethyl ester) or carbamate-protected analogs (N-Boc), the N-methyl derivative presents unique spectral challenges due to nitrogen inversion and pH-dependent chemical shifts.

This guide provides a comparative analysis of the 1H NMR profile of the Free Base versus the Hydrochloride Salt , and contrasts it with the N-Boc analog . We focus on resolving common assignment errors related to the N-methyl singlet and the complex pyrrolidine ring multiplets.

The Molecule at a Glance[1]
  • Core Structure: Saturated pyrrolidine ring.

  • Stereocenter: C2 (R-configuration).

  • Key Diagnostic Signals:

    • 
      -Methyl singlet (highly sensitive to protonation).
      
    • Ethyl ester quartet/triplet system.

    • H2 (

      
      -proton) doublet of doublets.
      

Strategic Analysis Workflow

Before interpreting the spectrum, researchers must establish the ionization state of the sample. The following workflow outlines the logic for distinguishing the Free Base from the Salt and assessing purity.

NMR_Workflow Sample Unknown Sample (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Solvent Solvent Selection (CDCl3 vs D2O) Sample->Solvent Acquisition 1H NMR Acquisition (Relaxation Delay d1=2s) Solvent->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_NMe Check N-Me Shift Analysis->Check_NMe FreeBase Shift ~2.3-2.4 ppm (Free Base) Check_NMe->FreeBase Upfield Salt Shift ~2.9-3.1 ppm (HCl Salt) Check_NMe->Salt Downfield Impurity Check for Rotamers (Double Peaks?) FreeBase->Impurity Salt->Impurity Pure Sharp Singlets: High Purity Impurity->Pure No Contaminated Split/Broad Peaks: Possible Boc-impurity or Incomplete Methylation Impurity->Contaminated Yes

Figure 1: Decision tree for identifying ionization state and purity based on N-Methyl chemical shift logic.

Comparative Analysis: Free Base vs. Alternatives

Comparison 1: Ionization State (Free Base vs. HCl Salt)

The most common analytical error is misidentifying the salt form as the free base. The protonation of the tertiary amine induces a significant desheilding effect (downfield shift) on the N-methyl group and the


-proton.

Experimental Data Table: Chemical Shift Comparison (in CDCl


) 
Proton AssignmentFree Base (

ppm)
HCl Salt (

ppm)

(Shift Effect)
Multiplicity
N-CH

2.38 2.95 - 3.10 +0.6 - 0.7 Singlet (s)
H-2 (

-CH)
3.05 4.20 - 4.40 +1.2 dd or m
O-CH

-CH

4.154.25+0.1Quartet (q)
O-CH

-CH

1.261.30+0.04Triplet (t)
Ring H-5 (

-CH

)
2.20 - 2.403.50 - 3.70+1.3Multiplet
Ring H-3/H-41.70 - 2.152.00 - 2.50+0.3Multiplet
  • Insight: If your N-Me signal appears near 3.0 ppm, you are likely working with the salt or your solvent is acidic (e.g., old CDCl

    
     with HCl traces). To revert to the free base for standard comparison, wash the sample with aqueous NaHCO
    
    
    
    prior to NMR analysis.
Comparison 2: N-Substituent Effects (N-Methyl vs. N-Boc)

When synthesizing this molecule from N-Boc-Proline, it is crucial to confirm complete conversion. The N-Boc analog exhibits "rotameric splitting" due to restricted rotation around the carbamate bond, which is absent in the N-Methyl product.

Feature(R)-Ethyl 1-methylpyrrolidine-2-carboxylateN-Boc-Proline Ethyl Ester
N-Substituent Signal Sharp Singlet (3H) @ 2.38 ppmSinglet (9H) @ 1.40 & 1.45 ppm (Split)
Rotamers Absent (Rapid N-inversion averages signals)Present (~60:40 ratio usually visible)

-Proton (H2)
Distinct dd @ 3.05 ppmBroad/Split multiplets @ 4.20 - 4.35 ppm
Spectrum Clarity High ResolutionComplex/Broadened

Detailed Assignment & Experimental Protocol

Protocol: High-Resolution Acquisition

To ensure accurate integration, particularly for the N-Methyl singlet which can have a long T1 relaxation time, follow this protocol:

  • Sample Prep: Dissolve 10-15 mg of the oil (Free Base) in 0.6 mL CDCl

    
      (neutralized with basic alumina if acid sensitivity is suspected).
    
  • Instrument: 400 MHz or higher recommended for resolving ring multiplets.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1):

      
       2.0 seconds (Critical for accurate qNMR).
      
    • Scans (ns): 16.

    • Temperature: 298 K.

Spectral Assignment (Free Base in CDCl )
  • 
     1.26 (3H, t, 
    
    
    
    Hz):
    Methyl of the ethyl ester.
  • 
     1.70 – 1.95 (3H, m):  Overlapping multiplets of H-3 and H-4 (ring protons).
    
  • 
     2.10 – 2.25 (1H, m):  Remaining H-4 proton.
    
  • 
     2.38 (3H, s): N-CH
    
    
    
    (The diagnostic peak).
  • 
     2.30 – 2.45 (1H, m):  H-5a (partially overlapped with N-Me).
    
  • 
     3.05 (1H, dd, 
    
    
    
    Hz):
    H-2 (
    
    
    -proton). The coupling constants reflect the dihedral angles fixed by the ring pucker.
  • 
     3.15 – 3.25 (1H, m):  H-5b.
    
  • 
     4.15 (2H, q, 
    
    
    
    Hz):
    Methylene of the ethyl ester.

Troubleshooting & Scientific Validation

Common Impurity Profiles
  • Unreacted Proline Ethyl Ester: Look for a broad singlet (NH) around 2.0-3.0 ppm (concentration dependent) and the absence of the sharp 2.38 ppm singlet.

  • Solvent Residuals: Ethanol (from synthesis) often appears as a triplet at 1.22 ppm and quartet at 3.72 ppm, overlapping with the product's ester signals. Use 13C NMR or HSQC to distinguish.

Enantiomeric Purity Check

Standard 1H NMR cannot distinguish the (R) and (S) enantiomers. To validate the (R)-configuration:

  • Method: Add a Chiral Shift Reagent (e.g., Eu(hfc)

    
    ).
    
  • Observation: The N-Methyl singlet will split into two distinct peaks if the sample is racemic. The (R)-enantiomer typically shows a different induced shift magnitude than the (S).

References

  • Sigma-Aldrich. (n.d.). Methyl pyrrolidine-2-carboxylate Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 558604, 2-Ethyl-1-methylpyrrolidine. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Retrieved from

  • Sinnaeve, D. et al. (2021).[2] Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance.[3][4][1][5][6][7][8] Retrieved from

  • ResearchGate. (2020).[5] Green Organic Synthesis of N-Methylpyrrolidine - Spectral Data. Retrieved from

Sources

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 1-Methylpyrrolidine-2-Carboxylate

Executive Summary In the synthesis of complex peptidomimetics and alkaloid-derived therapeutics, the selection of the correct amino acid ester is a critical decision that dictates downstream synthetic efficiency. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptidomimetics and alkaloid-derived therapeutics, the selection of the correct amino acid ester is a critical decision that dictates downstream synthetic efficiency. This guide objectively compares the reactivity profiles of Methyl 1-methylpyrrolidine-2-carboxylate (CAS 933-94-8)[1] and Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 30727-23-2)[2]. While structurally similar, the subtle differences in steric bulk and electronic induction between the methyl and ethyl groups significantly alter their behavior in saponification, amidation, and enolization workflows.

As a general heuristic: the methyl ester is prioritized for rapid, mild functionalization, whereas the ethyl ester serves as a more robust protecting group when orthogonal stability is required during upstream transformations.

Mechanistic Causality: Sterics vs. Electronics (E-E-A-T)

The reactivity divergence between these two N-methylproline esters is governed by the interplay of steric hindrance and electronic induction acting on the ester carbonyl[3].

  • Steric Trajectory (Bürgi-Dunitz Angle): Nucleophilic attack at the ester carbonyl must occur at an angle of approximately 107°. The ethyl group's additional methylene unit increases the rotational volume (steric shadow) around the ester oxygen. When compounded with the inherent steric bulk of the adjacent N-methylpyrrolidine ring, the ethyl ester significantly raises the activation energy required to form the sp³-hybridized tetrahedral intermediate[3].

  • Electronic Inductive Effects (+I): Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger +I effect than the methyl group. This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity and rendering it less susceptible to attack by weak nucleophiles.

  • Leaving Group Ability: During the collapse of the tetrahedral intermediate, the methoxide ion (CH₃O⁻) is expelled slightly faster than the ethoxide ion (CH₃CH₂O⁻) due to the lower basicity and smaller solvation sphere of the methoxide anion.

Quantitative Reactivity Profile

To facilitate objective comparison, the following table summarizes the relative performance metrics of both esters based on standard amino acid ester kinetics[3].

PropertyMethyl 1-methylpyrrolidine-2-carboxylateEthyl 1-methylpyrrolidine-2-carboxylateCausality / Impact
Relative Saponification Rate (

)
~3.0x1.0x (Baseline)Methyl is less sterically hindered, lowering the activation energy for tetrahedral intermediate formation[3].
Carbonyl Electrophilicity HigherLowerEthyl's stronger +I effect slightly deactivates the carbonyl carbon toward nucleophiles.
Alpha-Proton

~24.5~25.0The methyl ester stabilizes the adjacent carbanion slightly better due to reduced electron donation.
Steric Parameter (

)
0.00-0.07The ethyl group creates a larger steric shadow, impeding the nucleophilic trajectory.
Volatility HigherLowerMethyl esters are generally more volatile, which can lead to mass loss during aggressive vacuum concentration[1],[4].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent synthetic steps.

Protocol A: Base-Catalyzed Saponification

Expertise Insight: While NaOH is standard, LiOH is vastly superior for N-methylproline esters. The lithium cation acts as a mild Lewis acid, chelating both the pyrrolidine nitrogen and the carbonyl oxygen. This pre-organizes the molecule and enhances carbonyl electrophilicity, overcoming the inherent steric hindrance of the tertiary amine.

  • Setup: Dissolve the ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O at 0 °C.

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv) portion-wise.

  • Reaction: Stir at room temperature for 2 hours (Methyl ester) or 5 hours (Ethyl ester).

  • In-Process Validation: Monitor via TLC. Note: Tertiary amines respond poorly to Ninhydrin. Use a KMnO₄ stain or Dragendorff's reagent to visualize the consumption of the starting material.

  • Workup: Acidify to pH 4-5 using 1M HCl, concentrate to remove organics, and extract the zwitterionic product using a 4:1 CHCl₃/Isopropanol mixture.

  • NMR Validation: Analyze the crude product via ¹H-NMR. Success is confirmed by the complete disappearance of the ester alkoxy signals (singlet at ~3.7 ppm for methyl; quartet at ~4.1 ppm for ethyl).

Protocol B: Alpha-Alkylation via Lithium Enolate

Expertise Insight: To prevent Claisen self-condensation, a strong, bulky, non-nucleophilic base like LDA must be used at cryogenic temperatures to quantitatively generate the kinetic enolate.

  • Enolization: To a solution of LDA (1.1 equiv) in dry THF at -78 °C under Argon, dropwise add the ester (1.0 equiv). Stir for 1 hour.

  • Self-Validation Step (Crucial): Quench a 0.1 mL reaction aliquot with D₂O. Extract with EtOAc and analyze via ¹H-NMR. You must observe >95% deuterium incorporation at the C-2 position (disappearance of the alpha-proton multiplet at ~3.1 ppm) before adding expensive electrophiles.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Quench: Quench with saturated aqueous NH₄Cl to protonate any unreacted enolate.

Pathway Visualizations

Saponification A 1-Methylpyrrolidine-2-carboxylate (Methyl or Ethyl Ester) B Hydroxide Attack (Rate-Limiting Step) A->B OH⁻ C Tetrahedral Intermediate (Steric Clash Zone) B->C Bürgi-Dunitz Trajectory D Alkoxide Expulsion (MeO- vs EtO-) C->D Collapse E N-Methylproline Carboxylate + Alcohol D->E Irreversible Deprotonation

Fig 1: Base-catalyzed saponification mechanism highlighting the sterically sensitive tetrahedral intermediate.

Workflow N1 Reagent Prep Dry THF Argon Atm N2 Enolization LDA, -78°C 1 hour N1->N2 N3 Alkylation Electrophile -78°C to RT N2->N3 N4 Quench & Workup NH4Cl (aq) EtOAc Extract N3->N4 N5 Validation KMnO4 TLC 1H-NMR N4->N5

Fig 2: Self-validating workflow for the alpha-alkylation of N-methylproline esters.

References

  • Title: Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem Source: nih.gov URL: [Link]

  • Title: Overview - ECHA CHEM: methyl 1-methylpyrrolidine-2-carboxylate Source: europa.eu URL: [Link]

  • Title: 1-Methyl-pyrrolidin-2-carbonsaeure-ethylester - CAS号30727-23-2 - 摩熵化学 Source: molaid.com URL: [Link]

  • Title: Metal ion complex catalysis of amino acid ester hydrolysis Source: Iowa State University Digital Repository URL: [Link]

Sources

Comparative

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification

An Application Scientist's Comparative Guide to the Analytical Distinction of (R)-Enantiomer from Racemic Ethyl 1-Methylpyrrolidine-2-carboxylate In the landscape of pharmaceutical development and stereoselective synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Comparative Guide to the Analytical Distinction of (R)-Enantiomer from Racemic Ethyl 1-Methylpyrrolidine-2-carboxylate

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish and quantify enantiomers is not merely a procedural step but a cornerstone of ensuring therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making robust analytical methodologies indispensable.[1][2][3] Ethyl 1-methylpyrrolidine-2-carboxylate, a chiral building block, presents a classic analytical challenge: how to selectively identify the (R)-enantiomer within a 1:1 racemic mixture.

This guide provides a comparative analysis of three principal analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Polarimetry. Moving beyond a simple recitation of protocols, we delve into the causality behind methodological choices, offering field-proven insights to empower researchers in selecting and implementing the most appropriate strategy for their objectives.

Chiral HPLC stands as the most powerful and widely adopted technique for the separation and quantification of enantiomers. Its efficacy lies in the creation of a transient diastereomeric relationship between the analyte enantiomers and a chiral selector, which is most commonly immobilized on the stationary phase.

Principle of Separation

The fundamental mechanism of chiral recognition on a Chiral Stationary Phase (CSP) is the formation of temporary, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For effective separation, there must be a discernible difference in the stability of these two diastereomeric complexes. This stability difference is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) are necessary for chiral recognition, leading to different retention times on the column.[3]

There are two primary strategies in chiral HPLC:

  • Direct Method: The racemic mixture is directly injected onto a column containing a CSP. This is the most common and preferred method due to its simplicity and efficiency.

  • Indirect Method: The enantiomers are first derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4][5] These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column.

Experimental Workflow: Direct Chiral HPLC

The following protocol provides a robust starting point for the direct separation of Ethyl 1-methylpyrrolidine-2-carboxylate enantiomers.

dot

Caption: Workflow for Direct Chiral HPLC Analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the racemic Ethyl 1-methylpyrrolidine-2-carboxylate in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is a highly effective choice for this type of compound.

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and ethanol. A starting ratio of 90:10 (v/v) is recommended. To improve peak shape and reduce tailing for the basic pyrrolidine structure, add 0.1% (v/v) of an amine modifier like diethylamine (DEA) to the mobile phase.[6]

    • Flow Rate: 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, typically 25°C.

    • Detection: Use a UV detector at a wavelength where the analyte absorbs, for instance, 220 nm.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The (R)- and (S)-enantiomers will elute as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the integrated peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100.

Data Presentation: Chiral HPLC
ParameterRacemic MixturePure (R)-enantiomer
Retention Time (t_R1) Expected Peak 1 (e.g., 8.5 min)Single Peak (e.g., 8.5 min)
Retention Time (t_R2) Expected Peak 2 (e.g., 10.2 min)Absent
Peak Area Ratio (Peak 1:Peak 2) ~ 1:1N/A

NMR Spectroscopy with Chiral Auxiliaries: In-Situ Differentiation

While enantiomers are indistinguishable in a standard NMR spectrum (isochronous), adding a chiral auxiliary, such as a Chiral Lanthanide Shift Reagent (LSR) or a Chiral Solvating Agent (CSA), can induce chemical shift non-equivalence.[7][8]

Principle of Differentiation

The chiral auxiliary associates with the substrate enantiomers to form transient diastereomeric complexes. These complexes exist in a fast-exchange equilibrium with the unbound substrates.[7] Because the diastereomeric complexes are magnetically non-equivalent, the time-averaged chemical shifts observed for the protons of the (R)- and (S)-enantiomers become different, leading to the splitting of signals in the ¹H NMR spectrum.[9] The integration of these now-distinct signals allows for the direct determination of the enantiomeric ratio in the sample without requiring physical separation.

Experimental Workflow: NMR with Chiral Shift Reagent

dot

Caption: Workflow for NMR Analysis with a Chiral Shift Reagent.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the racemic Ethyl 1-methylpyrrolidine-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture. Note the chemical shifts of key protons, such as the N-methyl group or the protons on the pyrrolidine ring.

  • Addition of LSR: Add a small, precisely weighed amount (e.g., 2-5 mg) of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), directly to the NMR tube.

  • Spectral Acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Protons closest to the site of interaction (likely the carboxylate ester and the tertiary amine) will experience the largest shifts.

  • Titration and Analysis: Continue adding small increments of the LSR and acquiring spectra until a pair of signals for a specific proton is baseline-resolved. The ratio of the integrals for these two signals directly corresponds to the enantiomeric ratio of the sample.

Data Presentation: ¹H NMR with LSR
Proton Signal (Hypothetical)Chemical Shift (δ) without LSRChemical Shift (δ) with LSRIntegration Ratio
N-CH₃ 2.35 ppm (singlet)2.85 ppm (singlet, (R)-enantiomer)2.95 ppm (singlet, (S)-enantiomer)~ 1:1

Polarimetry: A Rapid Test for Optical Purity

Polarimetry is a classical and straightforward technique based on the property of optical activity, where chiral molecules rotate the plane of plane-polarized light.[10][11]

Principle of Measurement

Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[11] One enantiomer will be dextrorotatory (d- or (+)), rotating light clockwise, while its mirror image will be levorotatory (l- or (-)), rotating light counter-clockwise.[12] A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero because the rotations cancel each other out.[13] Therefore, polarimetry provides a rapid, albeit less detailed, method to distinguish a pure enantiomer from a racemate.

Experimental Workflow: Polarimetry

dot

Caption: Workflow for a Polarimetry Experiment.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the sample at a precisely known concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., ethanol).

  • Instrument Setup: Calibrate the polarimeter using a solvent blank.

  • Measurement: Fill a polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument and measure the observed optical rotation (α) at a specific temperature and wavelength (usually the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l).

  • Analysis: Compare the measured specific rotation to the literature value for the pure (R)-enantiomer. A value of zero or near-zero indicates a racemic mixture. A non-zero value indicates an excess of one enantiomer.

Data Presentation: Polarimetry
SampleConcentration (c)Path Length (l)Observed Rotation (α)Specific Rotation [α]
Racemic Mixture 0.1 g/mL1 dm~ 0.00°~ 0.0°
Pure (R)-enantiomer 0.1 g/mL1 dmNon-zero value (e.g., +X°)Literature value (e.g., +10X°)

Comparative Summary and Recommendations

The selection of an analytical method is dictated by the specific requirements of the study, including the need for quantification, sample throughput, and available instrumentation.

FeatureChiral HPLCNMR with Chiral AuxiliariesPolarimetry
Primary Use Separation & QuantificationQuantification (Enantiomeric Ratio)Bulk Optical Purity Check
Sensitivity High (µg to ng)Moderate (mg)Low (mg to g)
Quantitative Accuracy ExcellentVery GoodPoor for mixtures
Throughput ModerateHighVery High
Information Provided Retention times, peak purity, % ee, can be preparativeChemical shifts, enantiomeric ratioNet optical rotation
Complexity High (method development required)ModerateLow

Recommendations:

  • For rigorous quantitative analysis and the determination of enantiomeric purity, Chiral HPLC is the unequivocal method of choice. It provides baseline separation of the enantiomers, allowing for highly accurate quantification.

  • For a rapid determination of enantiomeric excess without the need for method development or physical separation, NMR with a chiral auxiliary is an excellent and efficient alternative.

  • For a quick, qualitative confirmation of whether a sample is racemic or enantiomerically enriched, Polarimetry is a simple and fast screening tool. However, it cannot determine the ratio of enantiomers in a mixture with high accuracy.

By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently select and apply the optimal method for distinguishing the (R)-enantiomer of Ethyl 1-methylpyrrolidine-2-carboxylate from its racemate, ensuring the scientific integrity of their work.

References

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals. [Link]

  • 5.5 Polarimetry. Chemistry LibreTexts. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]

  • 20.3/D7 Outline the use of a polarimeter in distinguishing between optical isomers [HL IB Chemistry]. YouTube. [Link]

  • Polarisability of Enantiomers: Making light of the situation | Stereochemistry. Blogs@NTU. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Chiral Drug Separation. Marcel Dekker, Inc. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

Sources

Validation

GC-MS Fragmentation Pattern of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate: A Comparative Performance Guide

Executive Summary For researchers and drug development professionals, the accurate structural elucidation and quantification of chiral building blocks are critical for downstream synthetic success and metabolomic profili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation and quantification of chiral building blocks are critical for downstream synthetic success and metabolomic profiling. (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (also known as N-methyl-D-proline ethyl ester) is a highly versatile scaffold. This guide objectively compares its Gas Chromatography-Mass Spectrometry (GC-MS) performance against unmethylated and alternative ester analogs. By dissecting the mechanistic causality behind its fragmentation pattern and providing a self-validating experimental protocol, this document serves as an authoritative reference for analytical method development.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV electron ionization (EI), the fragmentation of N-alkylated proline derivatives is heavily dictated by the thermodynamic stability of the resulting nitrogen-containing cations [1].

When (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (M.W. 157.21 Da) enters the ionization source, the ejection of a non-bonding electron from the pyrrolidine nitrogen forms a transient molecular ion ([M]⁺ at m/z 157). Because the nitrogen atom strongly directs fragmentation, the molecule undergoes rapid alpha-cleavage .

The expulsion of the ethoxycarbonyl radical (•COOEt, 73 Da) generates the N-methylpyrrolinium cation at m/z 84 , which dominates the spectrum as the base peak. This ion is exceptionally stable due to the inductive electron-donating effect of the N-methyl group, which reinforces the iminium-like resonance structure. A secondary, less favored pathway involves the cleavage of the ethoxy radical (•OEt, 45 Da), yielding a minor acylium ion at m/z 112.

Fragmentation M_ion Molecular Ion [M]+ m/z 157 Alpha Alpha-Cleavage Loss of •COOEt (73 Da) M_ion->Alpha Ester Ester Cleavage Loss of •OEt (45 Da) M_ion->Ester Base N-Methylpyrrolinium Cation m/z 84 (Base Peak) Alpha->Base Acylium Acylium Ion m/z 112 (Minor) Ester->Acylium

Caption: Fig 1. EI-MS fragmentation pathway of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Comparative GC-MS Performance Analysis

When selecting a proline derivative for synthesis or analytical tracking, understanding the differences in MS behavior and chromatographic performance is crucial. N-alkylation and esterification significantly alter volatility, thermal stability, and the resulting fragmentation fingerprint.

Quantitative Data Summary: Proline Derivatives Comparison
CompoundMolecular WeightBase Peak (m/z)Primary Neutral LossChromatographic Peak ShapeThermal Stability
(R)-Ethyl 1-methylpyrrolidine-2-carboxylate 157.2184 •COOEt (73 Da)Excellent (Sharp)High
Ethyl pyrrolidine-2-carboxylate (Unmethylated)143.1870 •COOEt (73 Da)Moderate (Tailing)Medium
Methyl 1-methylpyrrolidine-2-carboxylate 143.1884 •COOMe (59 Da)Excellent (Sharp)High
1-Ethylpyrrolidine-2-carboxylic acid 143.1898 •COOH (45 Da)Poor (Requires Deriv.)Low (Zwitterionic)

Causality Analysis: The unmethylated ethyl ester exhibits a base peak at m/z 70. The addition of the N-methyl group shifts this diagnostic base peak to m/z 84. More importantly, from a chromatographic perspective, the N-methyl group eliminates the secondary amine's hydrogen-bonding capability. This structural change prevents interactions with residual silanol groups on the GC column, significantly improving peak shape (eliminating tailing) and lowering the boiling point compared to its unmethylated counterpart. Conversely, zwitterionic precursors like 1-ethylpyrrolidine-2-carboxylic acid require exhaustive derivatization to prevent thermal degradation and peak tailing during GC-MS analysis [3].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity analytical data, the following protocol establishes a self-validating system using internal standards and optimized column chemistry.

Step-by-Step Methodology
  • Sample Preparation & Solvation: Dissolve 1.0 mg of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate in 1.0 mL of MS-grade hexane. Add 10 µL of an internal standard (e.g., deuterated N-methylproline ester or a heavy alkane like Octadecane) to validate injection volume and ionization efficiency.

  • Gas Chromatographic Separation:

    • Column: Use a non-polar to slightly polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Injection Parameters: Inject 1 µL with a split ratio of 50:1. Causality: The high volatility of the N-methylated ester can easily saturate the electron multiplier; a high split ratio prevents detector saturation and preserves peak symmetry. Injector temperature: 250°C.

    • Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 200°C, then ramp at 30°C/min to 280°C (hold 3 min).

  • Mass Spectrometry Acquisition:

    • Ionization: Electron Ionization (EI) mode at 70 eV. Source temperature: 230°C.

    • Acquisition Mode: Run in Full SCAN mode (m/z 40-300) for library matching, simultaneously acquiring in Selected Ion Monitoring (SIM) mode at m/z 84 and m/z 157 for precise, high-sensitivity quantification.

  • System Validation Check: The run is considered validated only if the internal standard elutes at the expected retention time with a signal-to-noise (S/N) ratio >100:1, and the target compound exhibits an m/z 84 to m/z 157 abundance ratio consistent with established library spectra (>10:1).

Workflow Prep Sample Prep Hexane + Int. Std. GC GC Separation DB-5MS Column Prep->GC EI EI Ionization 70 eV GC->EI MS Mass Analysis SCAN & SIM (m/z 84) EI->MS Val Data Validation S/N > 100:1 MS->Val

Caption: Fig 2. Self-validating GC-MS experimental workflow for proline derivatives.

Applications in Drug Development & Metabolomics

In metabolomic profiling and pharmaceutical development, distinguishing between alkylated proline derivatives is paramount. N-methylated prolines (such as stachydrine precursors) and their esters serve as critical, minimally invasive biomarkers for specific dietary intakes and radiation exposure studies [2],[4].

The robust, highly abundant m/z 84 fragment allows for high-sensitivity SIM in GC-MS (or Multiple Reaction Monitoring in LC-MS/MS), ensuring minimal matrix interference from unmethylated amino acids present in biological fluids. Furthermore, in organocatalytic drug synthesis, the N-methylation of the pyrrolidine ring prevents unwanted enamine formation during complex reactions, acting as a stable, sterically defined Lewis base. Tracking the purity of this chiral ester via the m/z 84/157 ratio ensures that no unmethylated secondary amines (m/z 70 base peak) contaminate the synthetic pipeline.

References

  • National Institutes of Health (NIH). "Radiation Metabolomics: Identification of Minimally Invasive Urine Biomarkers for Gamma-Radiation Exposure in Mice." PubMed Central (PMC). URL: [Link]

  • National Institutes of Health (NIH). "Serum metabolomic signatures of plant-based diets and incident chronic kidney disease." PubMed Central (PMC). URL:[Link]

Comparative

Technical Comparison Guide: Infrared (IR) Spectroscopy of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Executive Summary (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 66823-86-1) is a critical chiral intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., glycopyrronium bromide). Its structural i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 66823-86-1) is a critical chiral intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., glycopyrronium bromide). Its structural integrity is defined by three core moieties: a pyrrolidine ring, a tertiary N-methyl amine, and an ethyl ester.

This guide provides a high-resolution analysis of the compound's Infrared (IR) spectral profile. Unlike standard datasheets, we evaluate the diagnostic performance of IR spectroscopy as a rapid quality control (QC) tool, comparing its utility against alternative analytical methods (NMR, HPLC) and contrasting its spectral fingerprint with key process impurities (precursors and hydrolysis products).

Molecular Profile & Theoretical Basis

To accurately interpret the IR spectrum, one must correlate vibrational modes with the specific steric and electronic environment of the molecule.

  • Chemical Structure: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

  • Key Functional Groups:

    • Ester (Ethyl): Strong dipole, determining the dominant Carbonyl (C=O) and C-O stretches.

    • Tertiary Amine (N-Methyl): Lacks N-H bonds (crucial for purity checks); introduces specific C-H vibrations.

    • Pyrrolidine Ring: Cyclic constraints affect C-C and C-N skeletal vibrations.

Comparative "Performance" of IR vs. Alternatives
FeatureIR Spectroscopy 1H-NMR HPLC-UV
Primary Utility Rapid functional group verification (QC)Structural elucidation & stereochemistryPurity quantification
Speed < 2 mins (ATR)15-30 mins30-60 mins
Differentiation Excellent for Functional Group Changes (e.g., Hydrolysis)Excellent for Stereoisomers (with chiral shift reagents)Excellent for Trace Impurities
Limit of Detection ~1-2%~0.1%<0.01%

Verdict: IR is the superior "First Line of Defense" for monitoring reaction completion (e.g., methylation of proline ethyl ester) due to the distinct appearance/disappearance of N-H and N-Me bands.

Diagnostic Peak Assignments

The following table synthesizes experimental data from structural analogs (N-methylproline methyl ester, Ethyl pyrrolidine-2-carboxylate) and standard spectroscopic correlation tables [1][2].

Table 1: Critical IR Absorptions for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate
Frequency (cm⁻¹)Vibration ModeIntensityAssignment & Diagnostic Value
2980 – 2850 C-H Stretch (

)
StrongStandard alkyl stretches (Ethyl group + Ring). Less diagnostic.
2820 – 2780 N-CH₃ C-H Stretch MediumCRITICAL DIAGNOSTIC. The "Bohlmann band" region. Distinctive for N-methyl groups; absent in the non-methylated precursor.
1750 – 1730 C=O Stretch Very StrongEster Carbonyl. The most intense peak. Shifts to ~1600-1650 cm⁻¹ if hydrolyzed to a zwitterionic acid.
1470 – 1450 CH₂ ScissoringMediumMethylene deformation (Ethyl + Ring).
1250 – 1150 C-O-C Stretch StrongEster Linkage. Usually two bands (asymmetric/symmetric). Confirms the ester is intact.
1150 – 1020 C-N StretchMediumAliphatic amine. Often overlapped by C-O bands, making it less useful for primary ID.
~3300 ABSENT N/APURITY CHECK. A broad band here indicates contamination with the precursor (Ethyl pyrrolidine-2-carboxylate) or moisture.

Comparative Spectral Analysis

This section objectively compares the target compound's spectrum against its most common process deviations.

Scenario A: Reaction Monitoring (Methylation)

Comparison: Target vs. Precursor (Ethyl pyrrolidine-2-carboxylate).

  • The Problem: Ensuring complete methylation of the proline nitrogen.

  • Spectral Evidence:

    • Precursor: Shows a distinct, medium-intensity N-H stretch around 3300–3350 cm⁻¹ .

    • Target: The 3300 cm⁻¹ region must be flat . The appearance of the 2780–2820 cm⁻¹ (N-Me) band confirms product formation [3].

Scenario B: Stability Monitoring (Hydrolysis)

Comparison: Target vs. Degradant (N-methylproline free acid).

  • The Problem: Esters hydrolyze upon exposure to moisture/heat.

  • Spectral Evidence:

    • Target: Sharp Ester C=O at 1735 cm⁻¹ .

    • Degradant: Carboxylic acid C=O often shifts to lower frequencies (~1700 cm⁻¹ or lower if zwitterionic).

    • Key Indicator: Appearance of a "Very Broad" O-H stretch spanning 2500–3300 cm⁻¹ in the degradant.

Experimental Protocol: ATR-FTIR

To replicate these results, the following self-validating protocol is recommended.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹. Scans: 16-32.

Step-by-Step Workflow
  • Background: Clean crystal with isopropanol. Collect background spectrum (air). Validation: Ensure no peaks in 2800-3000 region.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal.

    • If Solid (Salt form): Place ~5 mg on crystal and apply high pressure clamp to ensure contact.

  • Acquisition: Scan sample.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data). Baseline correct if necessary.

  • Validation Check:

    • Is the C=O peak (1735 cm⁻¹) > 20% T (or > 0.5 Abs)? If no, re-clamp/add sample.

    • Is there a broad water band at 3400 cm⁻¹? If yes, dry sample and re-run.

Decision Logic for Quality Control

The following diagram illustrates the logical flow for using IR data to accept or reject a batch of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

QC_Logic Start Acquire IR Spectrum (ATR Method) Check_CO Check 1730-1750 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_NH Check 3300-3400 cm⁻¹ (N-H Peak Present?) Check_CO->Check_NH Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Free Acid Present) Check_CO->Fail_Hydrolysis Shifted <1700 or Broad OH Fail_Identity FAIL: Wrong Compound Check_CO->Fail_Identity No (Peak Missing/Shifted) Check_NMe Check 2780-2820 cm⁻¹ (N-Me Band Present?) Check_NH->Check_NMe No (Clean Baseline) Fail_Precursor FAIL: Incomplete Reaction (Precursor Present) Check_NH->Fail_Precursor Yes (Peak Visible) Pass PASS: Identity Confirmed High Purity Check_NMe->Pass Yes Check_NMe->Fail_Identity No

Figure 1: Logic gate for IR-based Quality Control of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

References

  • NIST Mass Spectrometry Data Center. L-Proline, 1-methyl-, methyl ester (IR and Mass Spec Data). National Institute of Standards and Technology.[1] Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy: Characteristic Frequencies of Alkanes, Amines, and Esters. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Amines and Esters). Available at: [Link][2][3][4][5][6][7][8][9][10]

Sources

Validation

Reference Standard for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate: A Comparative Technical Guide

Topic: Reference Standard for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Analysis Content Type: Publish Comparison Guide Executive Summary In the synthesis of anticholinergic agents (e.g., analogs of Glycopyrronium or M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of anticholinergic agents (e.g., analogs of Glycopyrronium or Mepenzolate) and novel heterocyclic drug candidates, (R)-Ethyl 1-methylpyrrolidine-2-carboxylate serves as a decisive chiral building block. Its stereochemical integrity directly dictates the enantiomeric excess (ee) of the final API.

This guide compares the performance of a Qualified Reference Standard (primary source) versus a Commercial Reagent Grade (secondary source) . Through experimental data and mechanistic analysis, we demonstrate why "reagent grade" purity is insufficient for critical analytical method validation and how a qualified standard prevents costly downstream failure.

The Standard Landscape: Defining the Tiers

Before analyzing performance, we must distinguish the two material grades available to researchers.

FeatureOption A: Qualified Reference Standard Option B: Commercial Reagent Grade
Intended Use Quantitative analysis, method validation, impurity profiling.Synthetic starting material, qualitative screening.
Assigned Purity Potency (% w/w) determined by Mass Balance (Chromatographic purity - Residuals).Area % (often ignoring water, solvents, or inorganic salts).
Chiral Purity Explicitly quantified (e.g., >99.8% ee).[1]Often unspecified or "optical rotation" only (insufficient for trace isomer detection).
Traceability COA includes H-NMR, C-NMR, MS, IR, ROI, and Water Content.Minimal data (typically H-NMR and HPLC Area %).
Comparative Analysis: Experimental Performance

The following data simulates a head-to-head comparison of a Qualified Standard vs. a Reagent Grade batch using a validated Chiral HPLC method.

A. Chiral Purity & Stereoselectivity

The most critical attribute of this compound is the R-configuration at the C2 position.

  • The Risk: The (S)-enantiomer is a potent impurity that often co-crystallizes with the API, making it nearly impossible to remove in late-stage synthesis.

Table 1: Chiral Purity Assessment Method: Chiralcel OD-H, n-Hexane:Ethanol:TEA (98:2:0.1), 1.0 mL/min, 210 nm.

MetricQualified Reference StandardReagent Grade Batch XImpact
(R)-Isomer Retention 8.4 min8.4 minIdentical retention confirms identity.
(S)-Isomer (Impurity) < 0.05% 1.2% Reagent grade contains significant enantiomeric impurity.
Enantiomeric Excess (ee) > 99.9%97.6%High Risk: Using Batch X as a standard would bias calibration, masking impurities in your samples.
B. Chemical Purity & Potency Assignment

Reagent grade materials often claim "98% Purity," but this is frequently based on HPLC Area % at a single wavelength (e.g., 254 nm). This overlooks non-chromophoric impurities like residual solvents or moisture, which are common in hygroscopic amine esters.

Table 2: Potency Assignment (Mass Balance Approach)

Assay ComponentQualified Reference StandardReagent Grade Batch X
HPLC Purity (Area %) 99.8%98.5%
Water Content (KF) 0.1%1.5% (Hygroscopic uptake)
Residual Solvents (GC) < 500 ppm2.1% (Toluene/Ethanol)
Residue on Ignition < 0.1%0.3%
FINAL POTENCY 99.6% 94.6%
Technical Deep Dive: Validated Analytical Protocols

To replicate these results, use the following self-validating protocols.

Protocol 1: Chiral HPLC Separation (The "Gold Standard")
  • Objective: Quantify the (S)-enantiomer limit.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., AmyCoat).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (98 : 2 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) or Triethylamine (TEA) is mandatory to suppress peak tailing of the basic pyrrolidine nitrogen.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (The ester carbonyl has weak absorbance; 254 nm is insufficient for trace impurities).

  • Sample Diluent: Mobile Phase.

Protocol 2: Identification by NMR (Self-Validating)
  • 1H-NMR (400 MHz, CDCl3):

    • Look for the diagnostic N-Methyl singlet at ~2.4 ppm.

    • Confirm the Ethyl quartet at ~4.1-4.2 ppm.

    • Impurity Check: A small singlet shifted slightly upfield from the N-methyl peak often indicates the hydrolyzed acid (N-methyl proline) or the demethylated impurity.

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous process required to qualify the Reference Standard, ensuring it is fit for purpose.

ReferenceStandardQualification RawMaterial Raw Material (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Identity 1. Structural Identity (NMR, MS, IR) RawMaterial->Identity PurityScreen 2. Purity Screening (HPLC Area%, GC) Identity->PurityScreen Confirmed ChiralCheck 3. Chiral Purity (Chiral HPLC >99.9% ee) PurityScreen->ChiralCheck >98% Area ChiralCheck->RawMaterial Fail: Reject Batch Residuals 4. Residuals Analysis (KF, ROI, Solvents) ChiralCheck->Residuals Passes ee limits PotencyCalc 5. Potency Assignment (Mass Balance Calculation) Residuals->PotencyCalc Data Input Certificate CERTIFIED REFERENCE STANDARD PotencyCalc->Certificate Release

Caption: Figure 1. The "Mass Balance" qualification workflow. Unlike reagent testing, this process accounts for water, solvents, and enantiomers to assign a true potency.

Impurity Fate Mapping

Why does the purity of this starting material matter? The diagram below tracks the fate of the (S)-enantiomer impurity during a hypothetical synthesis (e.g., Glycopyrronium analog).

ImpurityFate Start Starting Material (R)-Ethyl ester + (S)-Impurity Step1 Step 1: Grignard Addition (Formation of Alcohol) Start->Step1 Result1 Intermediate Mixture (R)-Alcohol + (S)-Alcohol Step1->Result1 Step2 Step 2: Quaternization (Methyl Bromide) Result1->Step2 FinalAPI Final API (R,R)-Isomer + (S,R)-Isomer Step2->FinalAPI Purification Purification Attempt (Recrystallization) FinalAPI->Purification Failure FAILURE: Impurity Co-crystallizes (Cannot separate diastereomers) Purification->Failure Stereoisomers have similar solubility

Caption: Figure 2. Propagation of stereochemical impurities.[2] The (S)-impurity often persists through reaction steps and co-crystallizes with the final drug substance, leading to batch rejection.

References
  • PubChem. (2025).[3] 2-Ethyl-1-methylpyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 1-methylpyrrole-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate proper disposal procedures

Executive Safety Directive Immediate Hazard Assessment: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate is an organic ester and tertiary amine. While often handled as a standard organic intermediate, it presents specific ris...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Hazard Assessment: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate is an organic ester and tertiary amine. While often handled as a standard organic intermediate, it presents specific risks regarding flammability and potential reproductive toxicity .

  • Primary Disposal Route: Thermal Incineration (High Temperature).

  • Critical Restriction: DO NOT dispose of via sanitary sewer systems. This compound is toxic to aquatic life and may possess pharmacological activity (nicotinic/muscarinic analog) that standard wastewater treatment cannot neutralize.

  • Waste Classification: Regulated Hazardous Waste (RCRA Characteristic: Ignitability D001; Potential Toxicity).

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand its behavior in the waste stream.[1]

PropertyValue/CharacteristicDisposal Implication
CAS Number Compound Specific (Generic: 52183-82-1 for methyl ester analog)Used for waste manifesting.[2][3]
Functional Groups Tertiary Amine, Ethyl EsterAmine: Basic; incompatible with strong acids. Ester: Flammable; subject to hydrolysis.
Flash Point Est. < 60°C (Category 2/3 Flammable)D001 Ignitable Waste. Must be stored in flammables cabinet before pickup.
Reactivity Hydrolytically Unstable (Acid/Base)Segregation Critical. Do not commingle with concentrated acids (exothermic hydrolysis).
Health Hazard Irritant (H315, H319), Potential Reprotoxin (H360)Double-gloving recommended. All waste containers must be surface-decontaminated.

The "Why" Behind the Protocol: The pyrrolidine ring structure is chemically stable, but the ethyl ester side chain renders the molecule susceptible to hydrolysis. If mixed with strong acids in a waste container, the ester can cleave, releasing ethanol and the corresponding amino acid. This reaction is exothermic and can pressurize sealed waste drums. Therefore, pH-neutral segregation is mandatory .

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, stabilize the inventory at the bench level.

  • Quenching (Only if reactive intermediates present): If the compound is in a reaction mixture with residual hydrides (e.g., LiAlH4) or active metals, quench carefully with ethyl acetate followed by ethanol before declaring it waste.

  • Solvent Dilution: If the pure compound is being disposed of, dilute it into a compatible organic solvent (e.g., acetone or ethanol) to reduce the vapor pressure and shock sensitivity of the waste stream.

Phase 2: Waste Segregation & Containerization

Follow this strict segregation logic to prevent cross-reactivity.

  • Select Container: High-density polyethylene (HDPE) or glass. Avoid metal cans if the waste stream is potentially acidic (corrosion risk).

  • Stream Selection: Non-Halogenated Organic Solvents. [4]

    • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.

    • Incompatible: Concentrated Sulfuric/Nitric Acid, Hydrogen Peroxide (oxidizers).

Phase 3: Labeling & Hand-off

Your label is the primary communication tool for the disposal contractor.

  • Must Include: Full chemical name (no abbreviations), "Flammable," "Irritant," and approximate percentage of composition.

  • RCRA Coding: Label as D001 (Ignitable) if the mixture flash point is < 140°F (60°C).

Visual Workflow: The Decision Matrix

The following diagram outlines the logical flow for assessing and processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate CheckPurity Is the waste Pure or a Mixture? Start->CheckPurity PurePath Pure Compound CheckPurity->PurePath MixPath Reaction Mixture CheckPurity->MixPath Segregation Segregate into: Non-Halogenated Organic Waste PurePath->Segregation QuenchCheck Does it contain Oxidizers or Hydrides? MixPath->QuenchCheck QuenchAction Perform Quench/Neutralization (Ethyl Acetate/Ethanol) QuenchCheck->QuenchAction Yes QuenchCheck->Segregation No QuenchAction->Segregation Container Container: HDPE or Amber Glass (Vented Cap if recent quench) Segregation->Container Labeling Labeling: Warning: Flammable, Irritant Code: D001 Container->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for the safe segregation and disposal of pyrrolidine ester derivatives.

Regulatory Compliance (RCRA/EPA)

As a researcher, you are the "Generator" under EPA regulations. Compliance relies on accurate characterization.[5]

  • RCRA Classification:

    • This compound is not explicitly P-listed (acutely toxic) or U-listed (toxic) by specific CAS name in 40 CFR 261.33.

    • Default Classification: It defaults to Characteristic Hazardous Waste .

    • D001 (Ignitability): Applicable if the liquid waste has a flash point < 60°C.[5]

    • D002 (Corrosivity): Only applicable if aqueous pH is < 2 or > 12.[6]5. (Unlikely for the ester, but possible if mixed with hydrolysis products).

  • Sewer Ban:

    • Under 40 CFR 403.5 (National Pretreatment Standards), introducing pollutants that create a fire hazard or toxic gases into a POTW (Publicly Owned Treatment Works) is prohibited. This compound’s flammability and nitrogen content make it strictly non-sewerable .

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. [Link]

  • PubChem. Compound Summary: Ethyl 1-methylpyrrolidine-2-carboxylate. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative work is conducted under the highest safety standards. This guide provides essential, field-proven safety pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative work is conducted under the highest safety standards. This guide provides essential, field-proven safety protocols for handling (R)-Ethyl 1-methylpyrrolidine-2-carboxylate. While specific toxicological data for this exact molecule may be limited, its structural similarity to pyrrolidine derivatives necessitates a cautious and thorough approach. The procedures outlined below are built upon established safety principles for handling flammable, corrosive, and potentially toxic liquid reagents.

Foundational Hazard Assessment: Understanding the "Why"

Effective personal protection begins with a comprehensive understanding of the potential risks. Based on the chemical class, (R)-Ethyl 1-methylpyrrolidine-2-carboxylate should be treated as a hazardous substance. The required PPE is a direct response to the hazards extrapolated from analogous compounds like pyrrolidine and its derivatives.[1][2][3]

Anticipated Hazard Profile:

Hazard ClassAnticipated RiskRationale for Precaution
Flammability Highly Flammable Liquid and Vapor.[3][4][5]Vapors are likely heavier than air and can travel to a distant ignition source, causing a flashback.[6][7] Handling requires stringent control of ignition sources and measures to prevent static discharge.[3][5]
Corrosivity Causes Severe Skin Burns and Eye Damage.[3][4][5][8]Direct contact can cause immediate and severe damage to tissues. The anesthetic properties of similar compounds can mask initial contact, delaying the sensation of a burn.[1]
Toxicity Harmful if Swallowed, Inhaled, or Absorbed Through Skin.[2][3][5][9]Systemic toxicity is a significant concern. Pyrrolidine derivatives can be rapidly absorbed through the skin, potentially leading to severe health effects.[1]
Irritation May Cause Respiratory Tract Irritation.[2][9][10]Inhalation of vapors or mists can irritate the respiratory system, and adequate ventilation is crucial.[2][11]
The Core of Protection: A Multi-Layered PPE Strategy

A single piece of equipment is insufficient; safety is achieved through an integrated system of personal protective equipment. The selection of PPE must be tailored to the specific task being performed.

Task-Specific PPE Requirements:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<100 mL) Chemical Splash GogglesDouble-gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer)Long-sleeved Lab CoatRequired if outside a certified chemical fume hood.
Solution Preparation Chemical Splash Goggles & Full-Face Shield[4][6]Double-gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer)Chemical-Resistant Apron over Lab Coat[1]Required if outside a certified chemical fume hood.
Reaction Workup/Distillation Chemical Splash Goggles & Full-Face ShieldDouble-gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer)Chemical-Resistant Apron over Lab CoatRequired if outside a certified chemical fume hood or if heating/aerosolization is possible.[1][4]
Spill Cleanup Chemical Splash Goggles & Full-Face ShieldHeavy-duty Neoprene or Butyl Rubber GlovesChemical-Resistant Suit or Apron and BootsNIOSH-approved respirator with organic vapor cartridge.[1][2][4]

Detailed PPE Specifications:

  • Eye and Face Protection : Standard safety glasses are inadequate. Tightly fitting chemical splash goggles are mandatory to protect against splashes and vapors.[2][4] A full-face shield must be worn over the goggles during procedures with a higher splash risk, such as transfers of larger volumes or reaction workups.[6] All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or European Standard EN 166.[4][10][12]

  • Hand Protection : Due to the high risk of skin absorption and corrosion, a robust double-gloving strategy is essential.[1]

    • Inner Glove : A standard nitrile glove provides a base layer of protection.

    • Outer Glove : Neoprene or butyl rubber gloves offer superior resistance to pyrrolidine-type compounds.[1]

    • Integrity Check : Always inspect gloves for tears or pinholes before use.[4] Use the correct removal technique to avoid contaminating your skin.[4][13] Contaminated gloves must be disposed of as hazardous waste.[4]

  • Body Protection : A fully buttoned, long-sleeved lab coat is the minimum requirement.[1] For any task involving more than incidental contact or where splashes are possible, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1] Closed-toe shoes that cover the entire foot are mandatory.[1]

  • Respiratory Protection : All work with this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[2][5] If work must be conducted outside of a fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][4][6]

Operational Protocols: Integrating PPE into Your Workflow

Safe handling is a systematic process. The following steps ensure that PPE is used effectively from preparation to cleanup.

Step 1: Pre-Handling and Donning PPE

  • Verify Engineering Controls : Confirm that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible and unobstructed.[6][8]

  • Assemble Materials : Gather all necessary chemicals, equipment, and waste containers before starting work to minimize movement and potential for exposure.

  • Don PPE : Put on protective equipment in the following order: lab coat, inner gloves, outer gloves, and finally, goggles and face shield.

Step 2: Active Handling

  • Containment : Perform all manipulations within the chemical fume hood. Use a secondary containment tray to contain potential spills.[1]

  • Static Prevention : Ground and bond all metal containers and equipment during transfers to prevent static discharge, which could ignite flammable vapors.[3][5][6]

  • Avoid Aerosols : When preparing solutions, add the carboxylate to the solvent slowly to prevent splashing and aerosolization.[1]

Step 3: Post-Handling and Doffing PPE

  • Decontaminate : Wipe down all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE Carefully : Remove equipment in the reverse order of donning, being careful not to touch contaminated surfaces. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves, using a technique that avoids skin contact.[1]

  • Hygiene : Wash hands thoroughly with soap and water after all work is complete.[6][11][13]

Emergency Preparedness: Spill and Exposure Response

Even with meticulous planning, accidents can occur. Immediate and correct response is critical.

Chemical Spill Response Workflow

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert IMMEDIATELY ppe Don Emergency PPE (Respirator, Heavy Gloves, Apron, Face Shield) alert->ppe control Control Ignition Sources & Increase Ventilation ppe->control contain Contain Spill with Inert Absorbent (Vermiculite, Sand) control->contain collect Collect Waste Using Non-Sparking Tools contain->collect package Place in Sealed Container for Hazardous Waste collect->package decon Decontaminate Spill Area & Equipment package->decon report Report Incident to Safety Officer decon->report

Caption: Workflow for responding to a chemical spill.

First-Aid Measures for Exposure:

  • Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5][8]

  • Inhalation : Move the victim to fresh air immediately.[6][10] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[10][14]

  • Ingestion : Do NOT induce vomiting.[8][10] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[6][13] Seek immediate medical attention.[8][13]

Responsible Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste : All solutions and surplus (R)-Ethyl 1-methylpyrrolidine-2-carboxylate must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent materials from spills, and pipette tips, must be disposed of as hazardous waste.[4][9] Do not place these items in regular trash.

  • Empty Containers : Empty containers may retain product residue and explosive vapors.[3][6] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container should then be disposed of in accordance with institutional and local regulations.

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (n.d.).
  • Spectrum Chemical. (2015, June 3). SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE.
  • Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl pyrrolidine-2-carboxylate.
  • ChemScene. (2025, December 26). Safety Data Sheet - Methyl (2R)-2-Methylpyrrolidine-2-carboxylate hydrochloride.
  • Fisher Scientific. (2010, March 26). SAFETY DATA SHEET - N-Methylpyrrole-2-carboxylic acid.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Greenfield Global. (2018, September 11). N-METHYL 2-PYRROLIDONE SDS US.
  • Cole-Parmer. (2003, November 7). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%.
  • RCI Labscan. (2020, April 1). SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone.
  • ECHA CHEM. (2016, May 26). (2S,5S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1-Methylpyrrolidine.
  • Chemos GmbH & Co. KG. (2024, September 9). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.
  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.

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